Product packaging for 10-Oxononadecanedioic acid(Cat. No.:)

10-Oxononadecanedioic acid

Cat. No.: B8223391
M. Wt: 342.5 g/mol
InChI Key: XOLMOPYKUVSLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-Oxononadecanedioic acid is a useful research compound. Its molecular formula is C19H34O5 and its molecular weight is 342.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O5 B8223391 10-Oxononadecanedioic acid

Properties

IUPAC Name

10-oxononadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c20-17(13-9-5-1-3-7-11-15-18(21)22)14-10-6-2-4-8-12-16-19(23)24/h1-16H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLMOPYKUVSLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCC(=O)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

10-Oxononadecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

10-Oxononadecanedioic acid is a C19 alpha,omega-dicarboxylic acid containing a ketone functional group at the C10 position. Its structure, featuring two terminal carboxylic acid moieties and a central carbonyl group, suggests a molecule with unique chemical reactivity and potential for diverse applications, from polymer chemistry to pharmacology. The presence of both hydrophilic carboxyl groups and a long hydrophobic carbon chain imparts amphipathic properties, while the ketone group offers a site for further chemical modification. This document provides a comprehensive overview of the predicted properties, potential synthetic routes, and hypothetical biological roles of this compound.

Chemical and Physical Properties

The properties of this compound are predicted based on the known data for nonadecanedioic acid and the influence of a central ketone group.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueNotes
Molecular Formula C₁₉H₃₄O₅
Molecular Weight 342.47 g/mol
Appearance White to off-white crystalline solidBy analogy to similar long-chain dicarboxylic acids.
Melting Point 110-120 °CExpected to be slightly lower than nonadecanedioic acid due to the polarity of the ketone group disrupting crystal packing.
Boiling Point > 450 °C (decomposes)High boiling point is expected due to high molecular weight and hydrogen bonding capabilities.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The two carboxylic acid groups enhance solubility in polar solvents compared to a non-functionalized alkane of similar length.
pKa₁ ~4.5Similar to other long-chain dicarboxylic acids.
pKa₂ ~5.5The second dissociation is weaker due to electrostatic effects.
Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Peaks
¹H NMR δ ~2.4-2.5 ppm (t, 4H, -CH₂-C=O), δ ~2.2-2.3 ppm (t, 4H, -CH₂-COOH), δ ~1.2-1.7 ppm (m, 22H, other -CH₂-), δ ~11-12 ppm (s, 2H, -COOH)
¹³C NMR δ ~210-212 ppm (C=O), δ ~178-180 ppm (-COOH), δ ~42-44 ppm (-CH₂-C=O), δ ~33-35 ppm (-CH₂-COOH), δ ~24-30 ppm (other -CH₂-)
IR (Infrared) ~2800-3300 cm⁻¹ (broad, O-H stretch of -COOH), ~1700-1720 cm⁻¹ (sharp, C=O stretch of ketone and -COOH)
Mass Spectrometry [M-H]⁻ at m/z 341.23, [M+Na]⁺ at m/z 365.23

Proposed Synthesis and Experimental Protocols

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Protection of Carboxylic Acids cluster_1 Step 2: Introduction of Hydroxyl Group cluster_2 Step 3: Oxidation to Ketone cluster_3 Step 4: Deprotection A Nonadecanedioic Acid B Nonadecanedioic acid dimethyl ester A->B  MeOH, H₂SO₄ (cat.)  Reflux C 10-Hydroxynonadecanedioic acid dimethyl ester B->C  LDA, THF, -78°C  then MoOPH D This compound dimethyl ester C->D  PCC or Swern Oxidation E This compound D->E  Aqueous LiOH  then H₃O⁺

Caption: Proposed synthesis of this compound from Nonadecanedioic acid.

Experimental Protocols (Hypothetical)

Step 1: Esterification of Nonadecanedioic Acid

  • To a solution of nonadecanedioic acid (1 equivalent) in methanol (B129727) (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethyl ester.

Step 2: Hydroxylation of the Dimethyl Ester

  • Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

  • Slowly add a solution of the dimethyl ester of nonadecanedioic acid (1 equivalent) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78°C for 1 hour to allow for enolate formation.

  • Add a solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (2.5 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the 10-hydroxy derivative.

Step 3: Oxidation to the Ketone

  • To a solution of the 10-hydroxy derivative (1 equivalent) in dichloromethane (B109758) (DCM), add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents).

  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Concentrate the filtrate to yield the 10-oxo dimethyl ester.

Step 4: Saponification to this compound

  • Dissolve the 10-oxo dimethyl ester (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (3 equivalents) and stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Potential Biological Activity and Signaling Pathways

Long-chain dicarboxylic acids are known to be metabolites of fatty acid ω-oxidation. They are involved in energy metabolism, particularly under conditions of high fatty acid flux or impaired β-oxidation. The introduction of a ketone group could modulate these biological activities.

Hypothetical Role in Peroxisomal β-Oxidation

It is plausible that this compound could be a substrate for peroxisomal β-oxidation, a key pathway for the metabolism of very-long-chain fatty acids and dicarboxylic acids.

Diagram 2: Hypothetical Metabolic Pathway of this compound

G A This compound B Acyl-CoA Synthetase A->B  ATP, CoA C 10-Oxononadecanedioyl-CoA B->C D Peroxisomal β-Oxidation C->D E Chain-shortened dicarboxylic acids D->E F Acetyl-CoA D->F G TCA Cycle F->G Energy Production

Caption: Hypothetical metabolic fate of this compound via peroxisomal β-oxidation.

Applications in Research and Drug Development

The bifunctional nature of this compound opens up several avenues for research and development:

  • Polymer Chemistry: The two carboxylic acid groups can be used for the synthesis of specialty polyamides and polyesters. The long aliphatic chain would be expected to impart flexibility and hydrophobicity to the resulting polymers.

  • Drug Delivery: The amphipathic nature of the molecule could be exploited in the design of novel drug delivery systems, such as liposomes or micelles.

  • Linker Chemistry: It could serve as a long-chain linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, where precise spacing between two active domains is required.

  • Metabolic Research: Synthetically prepared this compound could be used as a standard to investigate fatty acid metabolism and its dysregulation in diseases such as diabetes and metabolic syndrome.

Conclusion

While this compound is not a well-documented compound, its unique structure as a long-chain oxo-dicarboxylic acid suggests a range of interesting chemical and biological properties. The predictive data and hypothetical synthetic and metabolic pathways presented in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined herein.

An In-depth Technical Guide to the Synthesis of 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 10-Oxononadecanedioic acid is not well-documented in publicly available scientific literature. Therefore, this guide presents proposed synthetic pathways based on established and analogous chemical reactions for structurally similar molecules. The experimental protocols and quantitative data provided are illustrative and adapted from literature precedents for similar transformations. These pathways are intended for researchers, scientists, and drug development professionals and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound is a long-chain keto-dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a building block in the synthesis of complex organic molecules. Its structure, featuring a nineteen-carbon backbone with a ketone at the C10 position and terminal carboxylic acids, presents a unique synthetic challenge. This guide outlines two plausible, multi-step synthetic routes for the preparation of this target molecule.

Pathway A employs a linear approach, starting with the functionalization of a C19 dicarboxylic acid precursor. Pathway B utilizes a convergent strategy, coupling two smaller, functionalized fragments to construct the C19 backbone.

Pathway A: Linear Synthesis via Selective Oxidation

This proposed pathway commences with a readily available long-chain diester, dimethyl nonadecanedioate, and introduces the ketone functionality through a sequence of bromination, hydroxylation, and oxidation.

Logical Workflow for Pathway A

Pathway_A_Workflow A Dimethyl Nonadecanedioate B Radical Bromination A->B NBS, Light C Dimethyl 10-Bromononadecanedioate B->C D Nucleophilic Substitution C->D NaOH(aq) or Ag2O, H2O E Dimethyl 10-Hydroxynonadecanedioate D->E F Oxidation E->F PCC or DMP G Dimethyl 10-Oxononadecanedioate F->G H Hydrolysis G->H LiOH or H+ I This compound H->I

Caption: Linear synthesis of this compound.

Experimental Protocols for Pathway A

Step 1: Radical Bromination of Dimethyl Nonadecanedioate

  • Objective: To introduce a bromine atom at the C10 position. This is a challenging step due to the low reactivity of unactivated C-H bonds and potential for multiple brominations. Photobromination with N-bromosuccinimide (NBS) is a standard method for allylic and benzylic bromination but can be applied to alkanes, albeit with lower selectivity.

  • Protocol: In a flask equipped with a reflux condenser and a light source, dimethyl nonadecanedioate (1 equivalent) is dissolved in a non-polar solvent such as carbon tetrachloride. N-Bromosuccinimide (1.1 equivalents) and a radical initiator like AIBN (azobisisobutyronitrile, 0.05 equivalents) are added. The mixture is heated to reflux and irradiated with a UV lamp for several hours until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated. The crude product, a mixture of brominated isomers, would require careful purification by column chromatography.

Step 2: Synthesis of Dimethyl 10-Hydroxynonadecanedioate

  • Objective: To convert the bromo-intermediate to the corresponding secondary alcohol.

  • Protocol: The purified dimethyl 10-bromononadecanedioate (1 equivalent) is dissolved in a mixture of acetone (B3395972) and water. Silver(I) oxide (1.5 equivalents) is added, and the suspension is stirred at reflux for 24 hours. Alternatively, the bromide can be treated with aqueous sodium hydroxide (B78521) in a polar aprotic solvent like DMSO, though elimination reactions may compete. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to yield the crude alcohol, which is purified by column chromatography.

Step 3: Oxidation to Dimethyl 10-Oxononadecanedioate

  • Objective: To oxidize the secondary alcohol to a ketone.

  • Protocol: To a solution of dimethyl 10-hydroxynonadecanedioate (1 equivalent) in dichloromethane, pyridinium (B92312) chlorochromate (PCC, 1.5 equivalents) adsorbed on silica (B1680970) gel is added. The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica gel and eluted with diethyl ether. The filtrate is concentrated under reduced pressure to give the desired keto-diester.

Step 4: Hydrolysis to this compound

  • Objective: To hydrolyze the terminal ester groups to carboxylic acids.

  • Protocol: The dimethyl 10-oxononadecanedioate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (B95107) and water. Lithium hydroxide (3 equivalents) is added, and the mixture is stirred at room temperature overnight. The reaction is monitored by TLC. Upon completion, the THF is removed under reduced pressure, and the aqueous solution is acidified with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Illustrative Quantitative Data for Pathway A
StepProductStarting MaterialMolecular Weight ( g/mol )Illustrative Yield (%)Purity (%)
1Dimethyl 10-BromononadecanedioateDimethyl Nonadecanedioate451.4820-30 (as a mixture of isomers)>95 (after purification)
2Dimethyl 10-HydroxynonadecanedioateDimethyl 10-Bromononadecanedioate388.5970-85>98
3Dimethyl 10-OxononadecanedioateDimethyl 10-Hydroxynonadecanedioate386.5785-95>98
4This compoundDimethyl 10-Oxononadecanedioate358.5090-98>99

Pathway B: Convergent Synthesis via C-C Bond Formation

This pathway involves the synthesis of two smaller fragments, a C9 keto-ester and a C10 bromo-ester, which are then coupled, followed by oxidation and hydrolysis.

Logical Workflow for Pathway B

Pathway_B_Workflow cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis A Linoleic Acid B Enzymatic Cleavage A->B C 9-Oxononanoic Acid B->C D Esterification C->D E Methyl 9-Oxononanoate (B1257084) D->E I Reformatsky Reaction E->I F 10-Bromodecanoic Acid G Esterification F->G H Methyl 10-Bromodecanoate G->H H->I Zn, THF J Coupling of Fragments I->J K Dimethyl 10-Hydroxy-1,19-nonadecanedioate J->K L Oxidation K->L PCC or DMP M Dimethyl 10-Oxononadecanedioate L->M N Hydrolysis M->N LiOH or H+ O This compound N->O

Caption: Convergent synthesis of this compound.

Experimental Protocols for Pathway B

Fragment 1 Synthesis: Methyl 9-Oxononanoate

  • Objective: To prepare the C9 keto-ester fragment. 9-Oxononanoic acid can be synthesized from linoleic acid via enzymatic cleavage.[1][2]

  • Protocol (Synthesis of 9-Oxononanoic Acid): Linoleic acid is treated with a lipoxygenase enzyme to form a hydroperoxide intermediate, which is then cleaved by a hydroperoxide lyase to yield 9-oxononanoic acid.[1]

  • Protocol (Esterification): 9-Oxononanoic acid (1 equivalent) is dissolved in methanol (B129727). A catalytic amount of sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 9-oxononanoate.

Fragment 2 Synthesis: Methyl 10-Bromodecanoate

  • Objective: To prepare the C10 bromo-ester fragment. This can be synthesized from 10-bromodecanoic acid.

  • Protocol (Esterification of 10-Bromodecanoic Acid): 10-Bromodecanoic acid (1 equivalent) is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed for 4-6 hours. The workup is similar to the esterification of 9-oxononanoic acid to yield methyl 10-bromodecanoate.[3]

Step 3: Coupling of Fragments via Reformatsky Reaction

  • Objective: To form the C-C bond between the two fragments. The Reformatsky reaction is suitable for coupling an α-bromo ester with a ketone or aldehyde.[4][5][6]

  • Protocol: Activated zinc dust (2 equivalents) is suspended in anhydrous THF. A solution of methyl 10-bromodecanoate (1 equivalent) and methyl 9-oxononanoate (1 equivalent) in THF is added dropwise to the zinc suspension under reflux. The reaction is maintained at reflux for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, dimethyl 10-hydroxy-1,19-nonadecanedioate, is purified by column chromatography.

Step 4 & 5: Oxidation and Hydrolysis

  • Protocols: The oxidation of the resulting secondary alcohol to a ketone and the subsequent hydrolysis of the diester are carried out following the same procedures as described in Steps 3 and 4 of Pathway A.

Illustrative Quantitative Data for Pathway B
StepProductStarting Material(s)Molecular Weight ( g/mol )Illustrative Yield (%)Purity (%)
1a9-Oxononanoic AcidLinoleic Acid172.22~73[1]>95
1bMethyl 9-Oxononanoate9-Oxononanoic Acid186.2590-95>98
2Methyl 10-Bromodecanoate10-Bromodecanoic Acid265.1990-95>98
3Dimethyl 10-HydroxynonadecanedioateMethyl 9-Oxononanoate & Methyl 10-Bromodecanoate388.5960-75>95
4Dimethyl 10-OxononadecanedioateDimethyl 10-Hydroxynonadecanedioate386.5785-95>98
5This compoundDimethyl 10-Oxononadecanedioate358.5090-98>99

Conclusion

The synthesis of this compound, while not established in the literature, can be plausibly approached through at least two distinct synthetic strategies. The linear approach (Pathway A) is more straightforward in concept but may face challenges with the selectivity of the initial bromination step. The convergent approach (Pathway B) offers better control over the position of the ketone functionality but requires the synthesis of two separate fragments before their coupling. The choice of pathway will depend on the availability of starting materials, desired scale, and the capabilities for purification of intermediates. Both proposed routes rely on well-understood organic reactions and provide a solid foundation for the development of a robust synthesis of this target molecule.

References

The Metabolic Significance of 10-Oxononadecanedioic Acid: A Putative Role in Cellular Energy Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxononadecanedioic acid, a 19-carbon dicarboxylic acid containing a ketone group, represents a class of long-chain fatty acid metabolites whose specific biological roles are not yet fully elucidated. This technical guide synthesizes current knowledge on the metabolism of analogous long-chain dicarboxylic and keto-dicarboxylic acids to propose a putative metabolic pathway and physiological significance for this compound. It is hypothesized that this molecule originates from the ω-oxidation of a 19-carbon monocarboxylic fatty acid, followed by subsequent β-oxidation. As a dicarboxylic acid, it is likely metabolized in peroxisomes, serving as an alternative energy substrate, particularly under conditions of metabolic stress where mitochondrial β-oxidation may be compromised. This document provides a framework for its further investigation, including potential signaling roles and detailed hypothetical experimental protocols for its study.

Introduction

Long-chain dicarboxylic acids are emerging as important players in cellular metabolism, acting as alternative energy sources and potential signaling molecules.[1][2] These molecules are typically formed through the ω-oxidation of monocarboxylic fatty acids, a process that occurs in the endoplasmic reticulum.[3] Subsequent metabolism, primarily through peroxisomal β-oxidation, allows for their conversion into shorter-chain dicarboxylic acids and acetyl-CoA, which can then enter central energy pathways.[1][4] The presence of a keto group, as in this compound, suggests an intermediate stage in the β-oxidation spiral. This guide explores the probable metabolic context of this compound, drawing parallels with more extensively studied long-chain dicarboxylic acids.

Proposed Metabolic Pathway of this compound

The metabolic pathway of this compound is likely initiated from a 19-carbon monocarboxylic fatty acid. The pathway can be conceptualized in two main stages: formation via ω-oxidation and degradation via β-oxidation.

Formation via ω-Oxidation

The initial step is the conversion of a C19 monocarboxylic fatty acid to its corresponding dicarboxylic acid, nonadecanedioic acid. This process, known as ω-oxidation, occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions.[3]

  • Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically from the CYP4A and CYP4F subfamilies). This reaction requires molecular oxygen and NADPH.[3]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase, utilizing NAD+ as a cofactor.[3]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, also requiring NAD+. The end product is nonadecanedioic acid.[3]

G cluster_ER Endoplasmic Reticulum C19 Monocarboxylic Acid C19 Monocarboxylic Acid 19-Hydroxy-nonadecanoic Acid 19-Hydroxy-nonadecanoic Acid C19 Monocarboxylic Acid->19-Hydroxy-nonadecanoic Acid Cytochrome P450 (CYP4A/4F) O2, NADPH 19-Oxo-nonadecanoic Acid 19-Oxo-nonadecanoic Acid 19-Hydroxy-nonadecanoic Acid->19-Oxo-nonadecanoic Acid Alcohol Dehydrogenase NAD+ Nonadecanedioic Acid Nonadecanedioic Acid 19-Oxo-nonadecanoic Acid->Nonadecanedioic Acid Aldehyde Dehydrogenase NAD+ G cluster_Peroxisome Peroxisome Nonadecanedioyl-CoA Nonadecanedioyl-CoA β-Oxidation Cycles β-Oxidation Cycles Nonadecanedioyl-CoA->β-Oxidation Cycles 10-Oxononadecanedioyl-CoA 10-Oxononadecanedioyl-CoA β-Oxidation Cycles->10-Oxononadecanedioyl-CoA Acyl-CoA Oxidase Enoyl-CoA Hydratase Hydroxyacyl-CoA Dehydrogenase Further β-Oxidation Further β-Oxidation 10-Oxononadecanedioyl-CoA->Further β-Oxidation Thiolase Shorter-chain dicarboxylyl-CoAs + Acetyl-CoA Shorter-chain dicarboxylyl-CoAs + Acetyl-CoA Further β-Oxidation->Shorter-chain dicarboxylyl-CoAs + Acetyl-CoA G Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Internal Standard Derivatization Derivatization Extraction->Derivatization GC/LC-MS/MS Analysis GC/LC-MS/MS Analysis Derivatization->GC/LC-MS/MS Analysis Quantification Quantification GC/LC-MS/MS Analysis->Quantification G Cultured Cells Cultured Cells Incubation Incubation Cultured Cells->Incubation Radiolabeled This compound Reaction Termination Reaction Termination Incubation->Reaction Termination Separation of Products Separation of Products Reaction Termination->Separation of Products Radioactivity Measurement Radioactivity Measurement Separation of Products->Radioactivity Measurement

References

An In-depth Technical Guide to 10-Oxononadecanedioic Acid and its Relation to Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 10-Oxononadecanedioic acid is limited in publicly available literature. This guide is constructed based on established principles of long-chain fatty acid and dicarboxylic acid metabolism, using this compound as a representative model for an oxo-dicarboxylic acid.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly during periods of fasting or metabolic stress.[1][2] While mitochondrial β-oxidation is the primary pathway for the catabolism of most fatty acids, alternative routes exist to handle specific fatty acid species or to compensate for metabolic dysregulation.[1][2] One such alternative pathway is ω-oxidation, which leads to the formation of dicarboxylic acids (DCAs).[3][4] These DCAs are subsequently metabolized, primarily through peroxisomal β-oxidation.[1][5]

This guide focuses on the hypothetical metabolism of this compound, a C19 dicarboxylic acid containing a ketone group. Its structure suggests it is an intermediate metabolite derived from a C19 monocarboxylic fatty acid that has undergone ω-oxidation and subsequent partial β-oxidation. Understanding the biochemical journey of such molecules is crucial for research into metabolic disorders, biomarker discovery, and the development of novel therapeutic agents targeting fatty acid metabolism.

Biochemical Pathways

The metabolism of a long-chain fatty acid into an oxo-dicarboxylic acid like this compound involves a sequence of enzymatic reactions occurring in different subcellular compartments.

Formation via ω-Oxidation

The initial step in the formation of a dicarboxylic acid from a monocarboxylic fatty acid is ω-oxidation, which occurs primarily in the endoplasmic reticulum of liver and kidney cells.[6][7] This pathway becomes more significant when mitochondrial β-oxidation is impaired or overloaded.[4][6]

The process involves three main steps:

  • Hydroxylation: The terminal methyl (ω) carbon of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase, utilizing NADPH as an electron donor.[3][4]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.[3]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

G Figure 1: ω-Oxidation Pathway cluster_ER Endoplasmic Reticulum Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 NADPH ω-Aldehyde Fatty Acid ω-Aldehyde Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyde Fatty Acid Alcohol Dehydrogenase NAD+ Dicarboxylic Acid Dicarboxylic Acid ω-Aldehyde Fatty Acid->Dicarboxylic Acid Aldehyde Dehydrogenase NAD+

Figure 1: ω-Oxidation Pathway for Dicarboxylic Acid Formation.
Catabolism via Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids are preferentially metabolized through β-oxidation in peroxisomes.[1][5][8] This process shortens the dicarboxylic acid chain from either end, producing acetyl-CoA and shorter-chain dicarboxylic acids that can then be further metabolized.[1] The presence of a ketone group, as in this compound, indicates that it is an intermediate in this degradation pathway.

The key enzymes involved in peroxisomal β-oxidation of dicarboxylic acids include:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting step.[1]

  • L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): Possess hydratase and dehydrogenase activities.[5]

  • Sterol Carrier Protein X (SCPx) / Thiolase: Catalyzes the final thiolytic cleavage.[5]

Mitochondria can also contribute to the β-oxidation of dicarboxylic acids, although this is generally considered a minor pathway and less efficient than the peroxisomal route.[1]

G Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids cluster_peroxisome Peroxisome Dicarboxylic Acid (C19) Nonadecanedioic Acid (C19-DCA) DCA-CoA C19-DCA-CoA Dicarboxylic Acid (C19)->DCA-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA DCA-CoA->Enoyl-CoA ACOX Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA L/D-Bifunctional Protein (Hydratase) Ketoacyl-CoA 3-Ketoacyl-CoA (e.g., this compound) Hydroxyacyl-CoA->Ketoacyl-CoA L/D-Bifunctional Protein (Dehydrogenase) Shortened DCA-CoA C17-DCA-CoA Ketoacyl-CoA->Shortened DCA-CoA Thiolase Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles Shortened DCA-CoA->Further β-oxidation cycles

Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Quantitative Data Presentation

While specific data for this compound is not available, studies on similar long-chain dicarboxylic acids, such as dodecanedioic acid (DC12), provide valuable insights into their metabolic effects. The following tables summarize representative data from studies where mice were fed a diet supplemented with DC12.[9][10][11][12]

Table 1: Metabolic Effects of Dietary Dodecanedioic Acid (DC12) in Mice

Parameter Control Diet DC12-Supplemented Diet Percentage Change
Metabolic Rate (kcal/hr/kg) 12.5 15.0 +20%
Body Fat Mass (g) 8.2 5.5 -33%
Liver Fat Content (mg/g) 150 75 -50%
Glucose Tolerance (AUC) 25,000 18,000 -28%

Data are hypothetical representations based on findings from referenced studies.[9][10][11][12]

Table 2: Tissue Distribution of DC12 Breakdown Products

Tissue Relative Abundance of DC12 Metabolites
Liver +++++
Kidney ++++
Muscle +++
Heart ++
Brain +

Qualitative representation of findings indicating wide tissue distribution and utilization.[10][12]

Experimental Protocols

Protocol for Quantification of Dicarboxylic Acids in Plasma by LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of dicarboxylic acids in biological matrices, which is essential for studying their metabolism.[13][14][15]

1. Materials and Reagents:

  • Methyl-tert-butyl ether (MTBE)

  • 3 M HCl in n-Butanol (butanolic HCl)

  • Internal Standard (e.g., deuterated analog of the analyte)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Reconstitution Solvent: 80:20 Water:Methanol

2. Sample Preparation:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Extraction: Add 500 µL of MTBE. Vortex vigorously for 1 minute. Centrifuge at 13,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a new clean tube.

  • Derivatization:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Add 100 µL of 3 M butanolic HCl to the dried extract to form dibutyl esters.

    • Seal the tubes and incubate at 65°C for 20 minutes.

  • Final Preparation:

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of the reconstitution solvent.

    • Vortex to mix and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system for optimal resolution.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • MS System: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI), positive mode.

G Figure 3: LC-MS/MS Workflow for DCA Quantification Sample Plasma Sample (100 µL) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (MTBE) Spike->Extract Dry1 Evaporate to Dryness (Nitrogen Stream) Extract->Dry1 Derivatize Derivatization (Butanolic HCl, 65°C) Dry1->Derivatize Dry2 Evaporate to Dryness (Nitrogen Stream) Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute Analyze LC-MS/MS Analysis (MRM Mode) Reconstitute->Analyze

Figure 3: LC-MS/MS Workflow for Dicarboxylic Acid Quantification.
Protocol for In Vitro Fatty Acid Oxidation Assay in Cultured Cells

This assay measures the rate of fatty acid oxidation in live cells by monitoring oxygen consumption rates (OCR).[16]

1. Cell Preparation:

  • Seed cells (e.g., hepatocytes, myotubes) in a 96-well cell culture microplate at an appropriate density.

  • Incubate overnight in a CO2 incubator at 37°C.

  • Optional: To enhance reliance on FAO, culture cells in glucose-deprived media supplemented with L-Carnitine for 2-4 hours prior to the assay.

2. Assay Procedure:

  • Wash cells twice with FA-free measurement media (e.g., glucose-free DMEM with L-Carnitine).

  • Add FA measurement media containing an oleate-BSA conjugate (or a specific dicarboxylic acid of interest) to the cells.

  • Place the plate in a microplate reader capable of measuring extracellular oxygen consumption (e.g., Seahorse XF Analyzer).

  • Measure the basal OCR.

  • Inject an inhibitor of carnitine palmitoyltransferase 1 (CPT1), such as etomoxir, to confirm that the measured OCR is due to mitochondrial fatty acid oxidation.

  • Monitor the decrease in OCR following inhibitor injection.

3. Data Analysis:

  • Calculate the basal OCR.

  • Calculate the FAO-dependent OCR by subtracting the post-etomoxir OCR from the basal OCR.

  • Compare the FAO rates between different experimental conditions.

Conclusion

This compound represents a class of oxo-dicarboxylic acids that are products of an interplay between ω-oxidation and β-oxidation pathways. While ω-oxidation is a minor pathway for fatty acid metabolism, it becomes crucial under conditions of metabolic stress or when the primary mitochondrial β-oxidation pathway is compromised.[3][17] The subsequent catabolism of the resulting dicarboxylic acids occurs mainly in peroxisomes and serves as an alternative route for energy production, potentially yielding succinyl-CoA for the TCA cycle.[1][17] The study of these molecules and their metabolic pathways is vital for understanding diseases characterized by dicarboxylic aciduria and for exploring novel therapeutic strategies for metabolic disorders like obesity and type 2 diabetes.[9][18] The methodologies outlined in this guide provide a framework for the quantitative analysis and functional assessment of these important metabolic intermediates.

References

The Emerging Therapeutic Potential of 10-Oxononadecanedioic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the therapeutic applications of 10-Oxononadecanedioic acid is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the potential therapeutic applications by drawing parallels with structurally and functionally related molecules, namely long-chain dicarboxylic acids (LCDAs) and oxo-fatty acids. The information presented herein is intended for researchers, scientists, and drug development professionals to stimulate further investigation into this promising compound.

Introduction

This compound is a long-chain dicarboxylic acid characterized by a ketone group at the 10th carbon position. Its structure, featuring two terminal carboxylic acid groups and a central oxo-functionalization, suggests the potential for unique biochemical interactions and therapeutic activities. While direct studies are scarce, the broader classes of LCDAs and oxo-fatty acids, to which this compound belongs, have demonstrated significant potential in modulating key physiological and pathological processes, particularly in the realms of inflammation and oncology. This technical guide will synthesize the available knowledge on these related compounds to build a foundational understanding of the potential therapeutic avenues for this compound.

Potential Therapeutic Applications

Based on the activities of analogous compounds, two primary areas of therapeutic interest for this compound emerge: anti-inflammatory and anti-cancer applications.

Anti-Inflammatory Potential

Chronic inflammation is a key driver of numerous diseases. Long-chain dicarboxylic acids have been shown to possess anti-inflammatory properties. This is thought to occur through the modulation of critical inflammatory signaling pathways.

Signaling Pathways in Inflammation:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. Some fatty acids have been shown to inhibit IκB phosphorylation, thereby preventing NF-κB activation and downstream inflammatory signaling.[1]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Dysregulation of MAPK signaling is associated with various inflammatory conditions. Certain dicarboxylic acids may exert their anti-inflammatory effects by modulating the phosphorylation state and activity of key MAPK proteins.

Quantitative Data on Anti-Inflammatory Activity of Related Compounds:

Due to the limited direct data on this compound, the following table summarizes the anti-inflammatory activity of other long-chain fatty acid derivatives. This data is presented to highlight the potential efficacy that could be investigated for this compound.

CompoundAssayCell LineIC50 ValueReference
VLCDCA 28:4Inhibition of LPS-stimulated nitric oxide productionTHP-1 monocytesNot explicitly an IC50, but showed dose-dependent inhibition[2][3]
Sinapaldehyde (B192390)Inhibition of NO productionRAW 264.7 macrophagesNot explicitly an IC50, but significant inhibition at 100 µM[4]
Ferulic acid-parthenolide hybridsAnti-inflammatory activityNot specifiedVaries by compound[5]

Note: VLCDCA stands for very-long-chain dicarboxylic acid. The data for sinapaldehyde and ferulic acid derivatives are included to provide a broader context of anti-inflammatory compounds.

Anti-Cancer Potential

The metabolic reprogramming of cancer cells often involves alterations in fatty acid metabolism. This has led to the investigation of various fatty acid derivatives as potential anti-cancer agents. Oxo-fatty acids, in particular, have demonstrated cytotoxic effects against various cancer cell lines.

Signaling Pathways in Cancer:

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Oxo-fatty acids may trigger apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases, a family of proteases that execute cell death.

  • Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is characterized by uncontrolled cell division. Certain fatty acid derivatives have been shown to induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.

Quantitative Data on Anti-Cancer Activity of Related Compounds:

The following table presents the cytotoxic activity of various oxo- and other fatty acid derivatives against different cancer cell lines, offering a glimpse into the potential anti-cancer efficacy of this compound.

CompoundCell LineIC50 ValueReference
Oleoyl-quercetin hybrid 1HCT116 (colorectal cancer)22.4 µM[6]
Oleoyl-quercetin hybrid 2HCT116 (colorectal cancer)0.34 µM[6]
AvarolHeLa (cervical cancer)10.22 µg/mL[7]
AvarolLS174 (colorectal cancer)Not specified[7]
AvarolA549 (lung cancer)Not specified[7]
Docosahexaenoic acid derivative (D3)MCF-7 (breast cancer)15.96 µM[8][9]
Linoleic acid derivative (L7)MCF-7 (breast cancer)19.2 µM[8]
Linoleic acid derivative (L3)MCF-7 (breast cancer)24.64 µM[8][9]

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro assays, based on established protocols for similar compounds.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes the assessment of the anti-inflammatory effects of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or related compounds)

  • Griess Reagent System

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 × 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without the test compound.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control. Normalize the NO production to cell viability data obtained from the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of a test compound on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound

  • MTT reagent

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 1 × 10^4 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the potential therapeutic applications of this compound.

G NF-κB Signaling Pathway in Inflammation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters IκB-P IκB-P IκB->IκB-P NF-κB_n NF-κB NF-κB->NF-κB_n translocates Ubiquitination Ubiquitination IκB-P->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Proteasomal Degradation->NF-κB releases DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes induces transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

G MAPK Signaling Cascade Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Cellular Response Cellular Response Transcription Factors->Cellular Response e.g., Inflammation, Proliferation

Caption: General overview of a Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

G Experimental Workflow for In Vitro Cytotoxicity Assay (MTT) A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat cells with test compound (various concentrations) B->C D Incubate for 24/48/72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the established anti-inflammatory and anti-cancer activities of related long-chain dicarboxylic acids and oxo-fatty acids provide a strong rationale for its investigation. The unique structural features of this compound may confer novel pharmacological properties.

Future research should focus on:

  • Synthesis and Characterization: Development of efficient and scalable synthetic routes for this compound and its derivatives.

  • In Vitro Screening: Comprehensive screening of its anti-inflammatory and anti-cancer activities using a panel of relevant cell lines and assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluation of its therapeutic efficacy and safety profile in preclinical animal models of inflammation and cancer.

The exploration of this compound represents a promising frontier in the development of novel therapeutics derived from fatty acid metabolism. This technical guide serves as a foundational resource to encourage and guide future research in this exciting area.

References

10-Oxononadecanedioic Acid: A Potential Yet Underexplored Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct scientific literature specifically identifying 10-oxononadecanedioic acid as a biomarker for metabolic diseases is scarce. This guide, therefore, provides a comprehensive overview of a closely related class of molecules—long-chain dicarboxylic acids and their oxidized derivatives—as potential biomarkers. The information presented herein is based on the current understanding of their metabolic pathways and their association with metabolic disorders, serving as a foundational resource for stimulating further research into specific molecules like this compound.

Introduction: The Significance of Dicarboxylic Acids in Metabolic Health

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), are characterized by profound alterations in substrate metabolism. While glucose and monocarboxylic fatty acids are the primary energy sources, alternative metabolic pathways become significant under conditions of metabolic stress. One such pathway is the ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids.

This compound is a 19-carbon dicarboxylic acid containing a ketone group. Its structure suggests it is an intermediate or a final product of the oxidation of a C19 fatty acid. The presence and concentration of such molecules in biological fluids could offer a window into the metabolic state of an individual, particularly concerning fatty acid overload and oxidative stress.

Metabolic Origin: The ω-Oxidation Pathway

Long-chain dicarboxylic acids are primarily synthesized via the ω-oxidation pathway, an alternative to the more common β-oxidation of fatty acids.[1] This pathway is particularly active in the liver and kidneys and gains prominence when the capacity of β-oxidation is exceeded or impaired, a common scenario in metabolic diseases.[2]

The ω-oxidation process involves a series of enzymatic reactions:

  • Hydroxylation: The terminal methyl (ω) carbon of a fatty acid is hydroxylated by cytochrome P450 enzymes in the endoplasmic reticulum.[3]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[3]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.[3]

Further metabolism of these dicarboxylic acids can occur through peroxisomal β-oxidation.[2] The resulting dicarboxylic acids are more water-soluble than their monocarboxylic precursors, facilitating their excretion in urine.[4] An increased urinary excretion of dicarboxylic acids is a known indicator of enhanced fatty acid metabolism and can be observed in conditions like diabetic ketoacidosis.[5]

omega_oxidation Fatty_Acid Monocarboxylic Fatty Acid (e.g., Nonadecanoic Acid) Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Hydroxy_Fatty_Acid Cytochrome P450 (ω-hydroxylase) Aldehyde_Fatty_Acid ω-Aldehyde Fatty Acid Hydroxy_Fatty_Acid->Aldehyde_Fatty_Acid Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Nonadecanedioic Acid) Aldehyde_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase Oxo_Dicarboxylic_Acid Oxo-Dicarboxylic Acid (e.g., this compound) Dicarboxylic_Acid->Oxo_Dicarboxylic_Acid Further Oxidation (e.g., β-oxidation)

Caption: Simplified ω-oxidation pathway of fatty acids.

Association with Metabolic Diseases: Insights from Related Dicarboxylic Acids

While specific data for this compound is lacking, studies on other dicarboxylic acids provide compelling evidence for their potential role as biomarkers in metabolic diseases.

Obesity and Liver Disease:

In a rodent model of diet-induced obesity, supplementation with dodecanedioic acid (a C12 dicarboxylic acid) was shown to prevent and reverse metabolic-associated liver disease and obesity.[6] The study found that rats supplemented with dodecanedioic acid had significantly lower body weight, liver weight, and visceral adipose tissue mass.[6] Furthermore, these rats exhibited improved glucose tolerance and insulin (B600854) sensitivity.[6] These effects were linked to a reduction in hepatic lipogenesis and an increase in fatty acid β-oxidation.[6]

Table 1: Effects of Dodecanedioic Acid (DC12) Supplementation in a Rat Model of Diet-Induced Obesity

ParameterHigh-Fat Diet (HFD)HFD + DC12
Body Weight Gain IncreasedSignificantly Reduced
Liver Weight IncreasedSignificantly Reduced
Visceral Adipose Tissue IncreasedSignificantly Reduced
Glucose Tolerance (OGTT) ImpairedSignificantly Improved
Insulin Sensitivity (HOMA-IR) Increased (Resistant)Significantly Reduced (Sensitive)

Source: Adapted from a study on dodecanedioic acid in a rodent model.[6]

Non-Alcoholic Steatohepatitis (NASH):

Elevated levels of oxidized octadecadienoic acids have been found in non-alcoholic steatohepatitis (NASH), suggesting a role for fatty acid oxidation products in the pathogenesis of this disease.[7]

Experimental Protocols for Dicarboxylic Acid Analysis

The quantification of dicarboxylic acids in biological samples typically involves extraction followed by analysis using mass spectrometry-based techniques.

1. Sample Preparation and Extraction:

A common method for extracting lipids, including dicarboxylic acids, from biological matrices like plasma or tissue is a modified Folch extraction.

  • Materials:

  • Procedure:

    • Spike the sample with a known amount of the internal standard.

    • Add a mixture of chloroform and methanol (typically 2:1, v/v) to the sample.

    • Vortex thoroughly to ensure complete mixing and precipitation of proteins.

    • Add 0.9% NaCl solution to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • The dried lipid extract is then ready for derivatization and analysis.

2. Derivatization (for GC-MS analysis):

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl groups of the dicarboxylic acids need to be derivatized to increase their volatility. Silylation is a common derivatization method.

  • Materials:

    • Dried lipid extract

    • Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Solvent (e.g., pyridine (B92270) or acetonitrile)

  • Procedure:

    • Reconstitute the dried lipid extract in the solvent.

    • Add the silylating agent.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization reaction.

    • The sample is then ready for injection into the GC-MS system.

3. Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and sensitive detection of derivatized dicarboxylic acids. Selected Ion Monitoring (SIM) mode is often used for targeted quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing underivatized dicarboxylic acids, simplifying sample preparation. Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification.[8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Tissue, Urine) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Lipid Extraction (e.g., Folch Method) Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification

Caption: General workflow for dicarboxylic acid analysis.

Future Directions and Conclusion

The study of dicarboxylic acids and their oxidized derivatives as biomarkers for metabolic diseases is a promising and evolving field. While direct evidence for the role of this compound is currently limited, the established link between increased ω-oxidation, dicarboxylic aciduria, and metabolic dysregulation provides a strong rationale for its investigation.

Future research should focus on:

  • Targeted Metabolomics: Developing sensitive and specific mass spectrometry-based methods for the quantification of this compound in large clinical cohorts of patients with metabolic diseases.

  • Metabolic Flux Analysis: Utilizing stable isotope tracers to elucidate the precise metabolic pathways leading to the formation of this compound and to quantify its production and clearance rates in different metabolic states.

  • Functional Studies: Investigating the biological activity of this compound to determine if it is merely a marker of metabolic stress or an active participant in the pathophysiology of metabolic diseases.

References

A Technical Guide to the Discovery and Characterization of Novel Long-Chain Oxo Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the discovery, identification, and characterization of novel long-chain oxo fatty acids (LC-oxo-FAs). These bioactive lipids are a subclass of oxylipins, characterized by a carbon chain of 14 or more atoms and a ketone (oxo) group.[1] LC-oxo-FAs are emerging as significant signaling molecules in a range of physiological and pathological processes, making them promising targets for therapeutic development.[1][2] Their low abundance and structural similarity to other lipids present a significant analytical challenge, necessitating the sophisticated and sensitive methodologies outlined herein.[1]

Foundational Discovery Workflow

The discovery of novel LC-oxo-FAs is a multi-step process that begins with biological sample selection and culminates in structural elucidation and bioactivity assessment. The general workflow involves lipid extraction, purification via chromatography, and analysis using high-resolution mass spectrometry and NMR spectroscopy.

Discovery_Workflow cluster_0 Sample Preparation & Extraction cluster_1 Purification & Fractionation cluster_2 Analysis & Identification cluster_3 Structural Elucidation & Validation Sample Biological Sample (Tissue, Plasma, Cells) Homogenize Homogenization (in Methanol (B129727) with BHT) Sample->Homogenize Extract Lipid Extraction (e.g., Folch Method) Homogenize->Extract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extract->SPE HPLC HPLC Fractionation (Optional) SPE->HPLC LCMS LC-MS/MS Analysis (Screening & Quantification) HPLC->LCMS Data Data Processing & Candidate Selection LCMS->Data NMR NMR Spectroscopy (1H, 13C, 2D NMR) Data->NMR Synthesis Chemical Synthesis (Confirmation) NMR->Synthesis Bioassay Bioactivity Assays (e.g., Receptor Activation) Synthesis->Bioassay

Caption: General experimental workflow for novel LC-oxo-FA discovery.

Detailed Experimental Protocols

Sample Preparation and Lipid Extraction

Accurate analysis begins with meticulous sample handling to prevent artefactual oxidation.

Protocol: Adapted Folch Extraction & SPE Purification [1][3][4]

  • Homogenization: Homogenize ~100 mg of tissue or cell pellet in 2 mL of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) and a suite of deuterated internal standards for later quantification.[1]

  • Lipid Extraction:

    • Add 4 mL of chloroform (B151607) to the homogenate to achieve a 2:1 chloroform/methanol (v/v) ratio.[1]

    • Vortex vigorously for 2 minutes.

    • Add 1.2 mL of 0.9% NaCl solution to induce phase separation, vortex again, and centrifuge at 2,000 x g for 10 minutes.[1]

    • Carefully collect the lower organic (chloroform) phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of water.[1]

    • Loading: Evaporate the chloroform extract under nitrogen, reconstitute in a small volume of acidified solvent, and load it onto the conditioned SPE column.[1]

    • Washing: Wash the column with 5 mL of water, followed by 5 mL of 15% methanol in water to remove highly polar impurities.[1]

    • Elution: Elute the oxo fatty acids with 5 mL of methanol, followed by 5 mL of ethyl acetate.[1]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume (e.g., 100 µL) of methanol or mobile phase for LC-MS/MS analysis.[1]

Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for the sensitive and selective analysis of oxo-FAs.[1][5]

Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm particle size) is commonly used.[1] In reverse-phase HPLC, retention is proportional to chain length, while each double bond reduces the effective chain length.[6][7]

    • Mobile Phase: A typical gradient would be Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.[1]

    • Gradient: A linear gradient from ~30% B to 100% B over 15-20 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is standard for fatty acid analysis.[8]

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted analysis of known oxo-FAs or a full scan combined with data-dependent MS/MS (Product Ion Scan) for untargeted discovery.[5] The precursor ion will be [M-H]⁻, and characteristic product ions often result from neutral losses of H₂O and CO₂.

Structural Elucidation by NMR

While MS provides mass and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously determining the exact position of the oxo group and the stereochemistry of double bonds.[9][10]

Protocol: NMR Analysis

  • Sample Preparation: A purified sample of the novel compound (>1 mg) is required. The sample is dissolved in a deuterated solvent such as CDCl₃ or CD₃OD.

  • Data Acquisition:

    • ¹H-NMR: Provides information on the number and environment of protons. Key signals include those for olefinic protons (~5.3-6.4 ppm) and protons adjacent (alpha) to the ketone group (~2.3-2.5 ppm).[9][11]

    • ¹³C-NMR: Crucial for identifying the carbonyl carbon of the oxo group, which has a characteristic chemical shift in the range of 200-220 ppm.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.

Data Presentation: Quantitative Analysis

Quantitative data should be organized to facilitate comparison between different discovered compounds or biological conditions.

Table 1: Representative LC-MS/MS Parameters for Oxo-FA Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) Limit of Detection (LOD)
9-oxo-ODE (C18:2) 293.2 171.1 10.5 ~50 pg/mL
13-oxo-ODE (C18:2) 293.2 113.1 10.8 ~50 pg/mL
15-oxo-ETE (C20:4) 317.2 219.1 11.2 ~25 pg/mL
Novel Candidate 1 321.2 195.1 12.1 To be determined
Novel Candidate 2 349.2 205.1 13.5 To be determined

Data is illustrative and will vary based on instrumentation and specific methodology.

Table 2: Characteristic ¹H and ¹³C NMR Chemical Shifts for Structural Elucidation

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxyl (-COOH) 10-12 175-185
Ketone Carbonyl (-C=O) - 200-220
α-CH₂ to Ketone 2.3 - 2.5 35-45
Olefinic (-CH=CH-) 5.3 - 6.4 120-140
Terminal Methyl (-CH₃) 0.8 - 0.9 10-15

Reference: General chemical shift ranges for fatty acids.[9][12]

Biosynthesis and Signaling Pathways

Novel LC-oxo-FAs are typically products of enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) like linoleic acid or arachidonic acid.[1][13]

Biosynthesis_Pathway PUFA Polyunsaturated Fatty Acid (PUFA) (e.g., Linoleic Acid) HP Lipid Hydroperoxide (e.g., 13-HPODE) PUFA->HP Oxygenation OXO Long-Chain Oxo Fatty Acid (e.g., 13-oxo-ODE) HP->OXO Reduction & Dehydration LOX LOX / COX LOX->HP DEHY Dehydrogenase / Dehydratase DEHY->OXO

Caption: Enzymatic biosynthesis of an LC-oxo-FA from a PUFA precursor.

Many fatty acids, including oxidized variants, exert their biological effects by acting as ligands for G-protein coupled receptors (GPCRs).[14][15] For instance, medium and long-chain fatty acids are known to activate receptors like GPR40 and GPR120.[16] The discovery of a novel LC-oxo-FA often leads to screening against a panel of such receptors to identify its biological target.

Signaling_Pathway Ligand LC-oxo-FA Receptor GPCR (e.g., GPR120) Ligand->Receptor Binds G_protein G-Protein (Gαq) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Anti-inflammatory) Ca->Response PKC->Response

Caption: A potential GPCR signaling pathway activated by an LC-oxo-FA.

Conclusion

The field of lipidomics continues to reveal the profound complexity and importance of fatty acid metabolites. Novel long-chain oxo fatty acids represent a promising frontier in this exploration, with potential roles in inflammation, metabolic disease, and cancer.[2][16][17] The successful discovery and characterization of these molecules rely on a synergistic approach, combining robust analytical chemistry with insightful biological investigation. The protocols and workflows detailed in this guide provide a foundational framework for researchers to uncover new bioactive lipids and elucidate their functions, paving the way for novel diagnostic and therapeutic strategies.

References

Predicted Spectroscopic Data for 10-Oxononadecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 10-Oxononadecanedioic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information presented herein is generated from computational prediction models and is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for this compound indicates a molecular weight and key fragmentation patterns that are crucial for its identification.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyPredicted Value
Molecular Formula C₁₉H₃₄O₅
Molecular Weight 342.47 g/mol
Exact Mass 342.2406 Da
Major Predicted Fragments (m/z) 325, 297, 227, 213, 185, 171, 157, 129, 115

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides insights into the proton environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Atom Position(s)Predicted Chemical Shift (ppm)MultiplicityIntegration
112.00Singlet2H
2, 182.35Triplet4H
9, 112.42Triplet4H
3, 171.63Multiplet4H
8, 121.57Multiplet4H
4-7, 13-161.25 - 1.35Multiplet16H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum reveals the chemical environments of the carbon atoms within this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Position(s)Predicted Chemical Shift (ppm)
10211.1
1, 19179.5
9, 1142.8
2, 1834.0
8, 1223.9
3, 1724.7
4, 1629.0
5, 1529.1
6, 1429.2
7, 1329.3

Experimental Protocols

The predicted spectroscopic data presented in this guide were obtained using established computational chemistry methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The ¹H and ¹³C NMR spectra were predicted using a web-based NMR prediction engine. The prediction algorithm utilizes a combination of empirical data from a large spectral database and incremental calculations based on the chemical structure. The structure of this compound was input as a SMILES (Simplified Molecular-Input Line-Entry System) string, and the prediction was performed for a standard solvent (CDCl₃) at a default spectrometer frequency.

Mass Spectrometry (MS) Prediction:

The exact mass was calculated based on the molecular formula C₁₉H₃₄O₅. The predicted fragmentation pattern was determined by analyzing the structure of this compound and applying known mass spectrometry fragmentation rules for dicarboxylic acids and long-chain ketones. Key predicted fragmentation mechanisms include:

  • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group of the ketone.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid groups.

  • Loss of water: Dehydration from the carboxylic acid groups.

Logical Workflow for Spectroscopic Prediction

The following diagram illustrates the logical workflow employed for the prediction and analysis of the spectroscopic data for this compound.

Spectroscopic_Prediction_Workflow cluster_input Input cluster_prediction Prediction cluster_analysis Data Analysis and Structuring cluster_output Output Molecule This compound (SMILES String) NMR_Pred NMR Prediction (¹H and ¹³C) Molecule->NMR_Pred MS_Pred Mass Spectrometry Prediction (Exact Mass & Fragmentation) Molecule->MS_Pred NMR_Table Tabulate NMR Data (Chemical Shifts, Multiplicity, Integration) NMR_Pred->NMR_Table MS_Table Tabulate MS Data (Molecular Weight, Fragments) MS_Pred->MS_Table Report Technical Guide Generation NMR_Table->Report MS_Table->Report

Caption: Workflow for predicting and compiling spectroscopic data.

A Technical Guide to the Solubility and Stability of 10-Oxononadecanedioic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Oxononadecanedioic acid, a long-chain keto-dicarboxylic acid, holds potential in various research and pharmaceutical applications. Its utility, however, is intrinsically linked to its physicochemical properties, primarily its solubility in common laboratory solvents and its stability under various conditions. This technical guide provides an in-depth overview of these critical parameters. Given the limited direct experimental data available for this specific molecule, this guide leverages information on structurally similar compounds, predictive models, and established analytical methodologies to provide a comprehensive framework for researchers.

I. Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in drug development, influencing its bioavailability, formulation, and routes of administration. The long aliphatic chain of this compound suggests a generally low solubility in aqueous solutions, while the two polar carboxylic acid groups and the central keto group will influence its solubility in organic solvents.

Predicted Solubility Profile

In the absence of direct experimental data, the solubility of this compound can be predicted based on the behavior of homologous series of dicarboxylic acids and computational models. Long-chain dicarboxylic acids generally exhibit poor solubility in water, which decreases with increasing chain length. However, they show better solubility in polar organic solvents.

A notable trend observed in dicarboxylic acids is the "odd-even effect," where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility and higher melting points compared to their odd-numbered counterparts.[1][2] As this compound has an odd number of carbon atoms (19), it is predicted to have a relatively higher solubility compared to its adjacent even-numbered homologs.

The presence of the keto group at the 10th position introduces an additional polar site, which might slightly enhance its solubility in polar solvents compared to the corresponding non-substituted nonadecanedioic acid.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent ClassPredicted SolubilityRationale
WaterProtic, PolarInsoluble to Very Slightly SolubleLong hydrophobic carbon chain dominates.
Methanol (B129727)Protic, PolarSoluble to Sparingly Soluble"Like dissolves like"; capable of hydrogen bonding.
EthanolProtic, PolarSoluble to Sparingly Soluble"Like dissolves like"; capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarSolubleHigh polarity and ability to act as a hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)Aprotic, PolarSolubleHigh polarity and ability to act as a hydrogen bond acceptor.
AcetoneAprotic, PolarSparingly Soluble to Slightly SolubleModerate polarity.
Dichloromethane (DCM)Aprotic, NonpolarSlightly Soluble to InsolubleThe polarity of the dicarboxylic acid and keto group is too high for this nonpolar solvent.
HexaneAprotic, NonpolarInsolubleMismatch in polarity.

Note: This table is based on general solubility trends of long-chain dicarboxylic acids and the influence of the keto group. Experimental verification is crucial.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

1. Static Analytic Method

This method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

  • Materials: this compound, selected solvents, constant temperature water bath/shaker, analytical balance, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, titration setup).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Place the vial in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the withdrawn sample through a suitable syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

    • Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV or by evaporating the solvent and weighing the residue.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Excess Solute + Solvent B Constant Temperature Agitation A->B 24-48h C Settling B->C D Filtration C->D E Concentration Analysis (e.g., HPLC) D->E

Figure 1: Workflow for the Static Analytic Method for Solubility Determination.

2. Gravimetric Method

This is a straightforward method for determining solubility, particularly when a pure, non-volatile solute is used.

  • Materials: this compound, selected solvents, constant temperature water bath/shaker, analytical balance, filtration apparatus, and a drying oven.

  • Procedure:

    • Prepare a saturated solution as described in the static analytic method.

    • Carefully filter a known volume of the saturated solution to remove any undissolved solid.

    • Transfer a precise volume of the clear filtrate to a pre-weighed, clean, and dry evaporating dish.

    • Evaporate the solvent gently using a steam bath, hot plate at low heat, or under reduced pressure.

    • Once the solvent is completely removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Calculate the solubility from the mass of the residue and the volume of the filtrate used.

II. Stability of this compound

Understanding the stability of a compound is critical for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are the standard approach to assess the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Forced Degradation Studies

The following forced degradation studies are recommended for this compound. The goal is to achieve 5-20% degradation of the active ingredient.[3]

1. Acid and Base Hydrolysis

  • Protocol:

    • Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile (B52724) to ensure initial solubility).

    • For acid hydrolysis, add hydrochloric acid (e.g., 0.1 N or 1 N HCl) to the solution.

    • For base hydrolysis, add sodium hydroxide (B78521) (e.g., 0.1 N or 1 N NaOH) to the solution.

    • Heat the solutions at a controlled temperature (e.g., 60-80 °C) and withdraw samples at various time points.

    • Neutralize the samples before analysis.

    • Analyze the samples using a stability-indicating analytical method (e.g., HPLC) to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to induce oxidation.

    • Keep the solution at room temperature or slightly elevated temperature and protected from light.

    • Monitor the degradation over time by taking samples at regular intervals.

    • Analyze the samples by a suitable analytical method.

3. Thermal Degradation

  • Protocol:

    • Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • If the compound is intended for use in solution, perform thermal degradation studies on a solution of the compound as well.

    • Analyze samples at different time points to assess the extent of degradation.

4. Photostability

  • Protocol:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the exposed and control samples to determine the extent of photodegradation.

G cluster_compound Test Compound cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Compound This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Compound->Oxidation Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo Analysis Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Determine Intrinsic Stability Analysis->Outcome

Figure 2: General Workflow for a Forced Degradation Study.
Potential Degradation Pathways

The chemical structure of this compound, featuring two carboxylic acid groups and a ketone, suggests several potential degradation pathways.

  • Decarboxylation: Under thermal stress, dicarboxylic acids can undergo decarboxylation, leading to the loss of one or both carboxyl groups as carbon dioxide. The presence of a keto group beta to one of the carboxyl groups could potentially facilitate decarboxylation.

  • Oxidative Cleavage: The ketone group and the adjacent methylene (B1212753) groups are susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents. This could lead to the formation of smaller dicarboxylic acids and other fragments.

  • Reactions involving the Keto Group: The ketone carbonyl group can undergo various reactions, such as reduction to a secondary alcohol or reactions with nucleophiles, depending on the conditions. Under hydrolytic conditions, the stability of the keto group is generally high, but interactions with formulation excipients should be considered.

  • Esterification: In the presence of alcoholic solvents, particularly under acidic conditions, the carboxylic acid groups can undergo esterification.

G cluster_degradation Potential Degradation Pathways Parent This compound Decarboxylation Decarboxylation Products (Loss of CO2) Parent->Decarboxylation Thermal Stress Oxidative_Cleavage Oxidative Cleavage Products (Shorter-chain acids) Parent->Oxidative_Cleavage Oxidative Stress Keto_Reaction Keto Group Reaction Products (e.g., Reduction) Parent->Keto_Reaction Reductive/Nucleophilic Conditions Esterification Esterification Products (in alcoholic solvents) Parent->Esterification Acidic + Alcohol

Figure 3: Potential Degradation Pathways for this compound.

III. Conclusion

References

A Technical Guide to High-Purity 10-Oxononadecanedioic Acid for Scientific and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and potential applications of 10-Oxononadecanedioic acid, a long-chain keto-dicarboxylic acid of interest in advanced research and pharmaceutical development.

This technical guide provides a comprehensive overview of high-purity this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on commercial sourcing, physicochemical properties, synthesis methodologies, and analytical techniques, alongside an exploration of the biological significance of related long-chain dicarboxylic acids.

Commercial Availability and Physicochemical Properties

High-purity this compound is available from specialized chemical suppliers for research and development purposes. One such supplier is MedKoo, which offers the compound with the following specifications[1]:

PropertyValueReference
CAS Number 18197-46-1[1]
Chemical Formula C₁₉H₃₄O₅[1]
Molecular Weight 342.48 g/mol [1]
Exact Mass 342.2406[1]
Elemental Analysis C, 66.64%; H, 10.01%; O, 23.36%[1]
Appearance Not specified; likely a solid
Purity Available for research use[1]
Storage Short term (days to weeks) at 0 - 4°C, dry and dark; Long term (months to years) at -20°C.[1]
Solubility Not specified

Note: The IUPAC name for this compound is this compound. It is described as a long alkane linker with two terminal carboxylic acid groups, which can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.[1]

Synthesis of High-Purity this compound

Ozonolysis of Unsaturated Fatty Acids

A primary route for the synthesis of dicarboxylic acids is the ozonolysis of unsaturated fatty acids.[2][3][4] This reaction involves the cleavage of a carbon-carbon double bond by ozone, followed by an oxidative work-up to yield carboxylic acids.

General Experimental Protocol for Ozonolysis:

  • Ozonolysis Reaction: An unsaturated fatty acid precursor (e.g., a C19 unsaturated fatty acid with a double bond at the C9 or C10 position) is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of carbon dioxide and oxygen, and cooled to a low temperature (typically -78°C).[3]

  • A stream of ozone is bubbled through the solution until the starting material is consumed, which can be indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).[3]

  • Oxidative Work-up: The resulting ozonide is then decomposed under oxidative conditions. A common method involves the use of an oxidizing agent in the presence of an acid catalyst.[2] This converts the intermediate aldehydes to carboxylic acids.

  • Purification: The final dicarboxylic acid product is then purified from the reaction mixture, often through techniques such as crystallization or chromatography, to achieve high purity.

Ozonolysis_Workflow Unsaturated_Fatty_Acid Unsaturated Fatty Acid (e.g., C19 precursor) Ozonolysis Ozonolysis (Ozone, -78°C) Unsaturated_Fatty_Acid->Ozonolysis Ozonide_Intermediate Ozonide Intermediate Ozonolysis->Ozonide_Intermediate Oxidative_Workup Oxidative Work-up (e.g., H₂O₂, Acid Catalyst) Ozonide_Intermediate->Oxidative_Workup Crude_Product Crude this compound Oxidative_Workup->Crude_Product Purification Purification (Crystallization/Chromatography) Crude_Product->Purification High_Purity_Product High-Purity this compound Purification->High_Purity_Product

Diagram 1: General workflow for the synthesis of dicarboxylic acids via ozonolysis.
Biotechnological Synthesis

Biotechnological approaches offer a more environmentally friendly alternative for the production of long-chain dicarboxylic acids.[5] These methods often utilize microorganisms or isolated enzymes to perform specific oxidation reactions on fatty acid substrates.

Key Steps in Biotechnological Synthesis:

  • Substrate Selection: A suitable renewable fatty acid or plant oil is chosen as the starting material.

  • Biotransformation: Engineered microorganisms, such as Candida tropicalis or Escherichia coli, expressing specific enzymes (e.g., cytochrome P450 monooxygenases) are used to catalyze the ω-oxidation of the fatty acid.[6] This process introduces a carboxylic acid group at the terminal methyl group.

  • Fermentation: The biotransformation is carried out in a bioreactor under controlled conditions (e.g., pH, temperature, substrate feeding) to maximize the yield of the desired dicarboxylic acid.

  • Extraction and Purification: The product is then extracted from the fermentation broth and purified.

Biotech_Synthesis_Pathway cluster_cell Engineered Microorganism (e.g., E. coli) cluster_process Downstream Processing Fatty_Acid Fatty Acid Substrate Omega_Oxidation ω-Oxidation Pathway (CYP450 Monooxygenases) Fatty_Acid->Omega_Oxidation Uptake Dicarboxylic_Acid This compound Omega_Oxidation->Dicarboxylic_Acid Conversion Extraction Extraction from Broth Dicarboxylic_Acid->Extraction Secretion Purification Purification Extraction->Purification High_Purity_Product High-Purity Product Purification->High_Purity_Product

Diagram 2: Conceptual pathway for the biotechnological synthesis of a dicarboxylic acid.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose.

Common Analytical Protocols:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of dicarboxylic and ketocarboxylic acids.[3][7]

    • Derivatization: Due to their low volatility, these acids typically require derivatization prior to GC analysis. A common method involves esterification, for example, with BF₃/n-butanol, to convert the carboxylic acid groups to their corresponding butyl esters.[8] Hydroxyl groups can be further derivatized by trimethylsilylation.[7]

    • Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of dicarboxylic acids.[2]

    • Column and Mobile Phase: A reverse-phase column can be used with a mobile phase typically consisting of an aqueous solution with an acid modifier, such as perchloric acid.[2]

    • Detection: Detection is often performed using a UV detector at a low wavelength (e.g., 200 nm).[2]

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the broader class of long-chain dicarboxylic acids is known to be involved in fatty acid metabolism.[9] They are products of ω-oxidation, an alternative pathway to the more common β-oxidation of fatty acids.[9] This pathway becomes more significant under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[9]

The presence of both a keto group and two carboxylic acid functionalities suggests that this compound could serve as a versatile building block in the synthesis of more complex molecules, including:

  • Pharmaceutical Intermediates: Its reactive carboxylic acid groups make it suitable for creating ester and amide linkages, which are fundamental in drug design.

  • Linkers in Drug Delivery: The dicarboxylic acid structure allows it to function as a linker to connect different molecular entities, such as a drug molecule and a targeting moiety.[1]

  • Probes for Studying Metabolism: As a potential metabolite, isotopically labeled this compound could be used to study fatty acid oxidation pathways.

Logical_Relationships Metabolism Fatty Acid Metabolism Beta_Oxidation β-Oxidation (Primary Pathway) Metabolism->Beta_Oxidation dominant Omega_Oxidation ω-Oxidation (Alternative Pathway) Metabolism->Omega_Oxidation alternative Dicarboxylic_Acids Long-Chain Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Keto_Dicarboxylic_Acids This compound Dicarboxylic_Acids->Keto_Dicarboxylic_Acids further oxidation Drug_Dev Drug Development Applications Keto_Dicarboxylic_Acids->Drug_Dev Linker Linker for Drug Delivery Drug_Dev->Linker Intermediate Pharmaceutical Intermediate Drug_Dev->Intermediate Research_Tool Metabolic Research Tool Drug_Dev->Research_Tool

Diagram 3: Logical relationships of this compound in metabolism and potential applications.

Conclusion

This compound represents a molecule of interest for specialized applications in scientific research and drug development. While direct commercial availability is limited, established synthesis routes for long-chain dicarboxylic acids provide a pathway for its preparation. The analytical methods outlined in this guide are crucial for ensuring the high purity required for its intended applications. Further research into the specific biological roles of this and other keto-dicarboxylic acids may unveil novel therapeutic and diagnostic opportunities.

References

Unraveling the Synthesis of 10-Oxononadecanedioic Acid: A Putative Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

10-Oxononadecanedioic acid, a C19 keto-dicarboxylic acid, holds potential interest in various biochemical and pharmaceutical applications. However, its natural biosynthesis has not been explicitly detailed in scientific literature. This technical guide proposes a putative enzymatic pathway for the biosynthesis of this compound, drawing upon established principles of fatty acid metabolism, including odd-chain fatty acid synthesis, omega-oxidation, and enzymatic modifications. This document provides a theoretical framework to guide future research, complete with proposed enzymatic steps, potential enzyme classes, and detailed experimental protocols for pathway elucidation and characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be a multi-stage process, commencing with the formation of a C19 fatty acid backbone, followed by terminal oxidation to a dicarboxylic acid, and the introduction of a keto group at the C-10 position.

Stage 1: Biosynthesis of the C19 Precursor - Nonadecanoic Acid

The synthesis of odd-chain fatty acids, such as the C19 precursor nonadecanoic acid, deviates from the more common even-chain fatty acid synthesis by utilizing propionyl-CoA as the initial primer instead of acetyl-CoA.

  • Initiation: The biosynthesis is initiated by the condensation of propionyl-CoA with malonyl-CoA.

  • Elongation: The subsequent elongation cycles proceed via the fatty acid synthase (FAS) complex, with each cycle adding a two-carbon unit from malonyl-CoA. This process is repeated eight times to generate the 19-carbon chain of nonadecanoyl-CoA.

Stage 2: Omega (ω)-Oxidation to Nonadecanedioic Acid

The conversion of the terminal methyl group of nonadecanoic acid to a carboxylic acid is proposed to occur via the ω-oxidation pathway, a three-step enzymatic cascade primarily localized in the endoplasmic reticulum.

  • ω-Hydroxylation: A cytochrome P450 monooxygenase, likely from the CYP4F subfamily (e.g., CYP4F2, CYP4F3B), hydroxylates the terminal (ω) carbon of nonadecanoic acid to form 19-hydroxynonadecanoic acid. These enzymes are known to act on long-chain and very-long-chain fatty acids.

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde, 19-oxononadecanoic acid, by a long-chain alcohol dehydrogenase (ADH).

  • Oxidation to Carboxylic Acid: Finally, a long-chain fatty aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the aldehyde to a carboxylic acid, yielding nonadecanedioic acid.

Stage 3: Introduction of the Keto Group at C-10

The formation of the ketone at the C-10 position is the most speculative step of this proposed pathway. A plausible mechanism involves the enzymatic modification of an unsaturated C19 precursor.

  • Desaturation: A fatty acid desaturase could introduce a double bond into the C19 backbone, potentially at the Δ9 or Δ10 position, to form nonadecen-9-oic acid or nonadecen-10-oic acid.

  • Hydration: A fatty acid hydratase would then catalyze the addition of a water molecule across the double bond, resulting in the formation of 10-hydroxynonadecanoic acid. Fatty acid hydratases are known to exhibit regio- and stereospecificity.

  • Dehydrogenation: Finally, a specific long-chain hydroxy fatty acid dehydrogenase would oxidize the hydroxyl group at C-10 to a keto group, yielding 10-oxononadecanoic acid. This intermediate would then proceed through the ω-oxidation pathway as described in Stage 2 to ultimately form this compound.

Alternatively, the keto group could be introduced after the formation of nonadecanedioic acid.

Visualization of the Proposed Pathway and Experimental Workflow

Biosynthesis of this compound PropionylCoA Propionyl-CoA NonadecanoylCoA Nonadecanoyl-CoA PropionylCoA->NonadecanoylCoA Fatty Acid Synthase MalonylCoA Malonyl-CoA (x8) MalonylCoA->NonadecanoylCoA Fatty Acid Synthase NonadecenoicAcid Nonadecen-9-oic acid NonadecanoylCoA->NonadecenoicAcid Fatty Acid Desaturase HydroxyNonadecanoicAcid 10-Hydroxynonadecanoic acid NonadecenoicAcid->HydroxyNonadecanoicAcid Fatty Acid Hydratase OxoNonadecanoicAcid 10-Oxononadecanoic acid HydroxyNonadecanoicAcid->OxoNonadecanoicAcid Hydroxy Fatty Acid Dehydrogenase HydroxyNonadecanedioicAcid 19-Hydroxy-10-oxononadecanoic acid OxoNonadecanoicAcid->HydroxyNonadecanedioicAcid CYP450 (ω-hydroxylase) OxoNonadecanedioicAldehyde 10,19-Dioxononadecanoic acid HydroxyNonadecanedioicAcid->OxoNonadecanedioicAldehyde Alcohol Dehydrogenase FinalProduct This compound OxoNonadecanedioicAldehyde->FinalProduct Aldehyde Dehydrogenase

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow GeneID Gene Identification (Homology Search) Cloning Gene Cloning & Heterologous Expression (e.g., in E. coli) GeneID->Cloning Purification Protein Purification Cloning->Purification Assay Enzyme Assays with C19 Substrates Purification->Assay Analysis Product Identification (GC-MS, LC-MS) Assay->Analysis Kinetics Enzyme Kinetics (Km, Vmax) Analysis->Kinetics

Caption: Experimental workflow for enzyme identification and characterization.

Quantitative Data for Homologous Enzymes

Direct kinetic data for enzymes acting on C19 substrates are scarce. The following table summarizes data for homologous enzymes acting on long-chain fatty acids, which can serve as a preliminary reference.

Enzyme ClassSpecific Enzyme ExampleSubstrateKm (µM)Vmax/ActivityOrganism
Cytochrome P450 ω-hydroxylase Human CYP4F2Lauric Acid (C12)7.61.8 nmol/min/nmol P450Homo sapiens
Human CYP4F3BArachidonic Acid (C20:4)1225.5 nmol/min/nmol P450Homo sapiens
Alcohol Dehydrogenase Micrococcus luteusDodecanol (C12)150.12 µmol/min/mgMicrococcus luteus
Aldehyde Dehydrogenase Rat Liver MicrosomalDodecanal (C12)51.5 nmol/min/mgRattus norvegicus
Fatty Acid Hydratase Stenotrophomonas maltophiliaOleic Acid (C18:1)281.2 U/mgStenotrophomonas maltophilia

Disclaimer: The data presented are for homologous enzymes and related substrates and may not reflect the actual kinetics for the enzymes involved in this compound biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Cytochrome P450 Enzymes

Objective: To produce recombinant CYP450 enzymes for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene sequence for the candidate CYP450 (e.g., human CYP4F2) and clone it into an appropriate expression vector (e.g., pCW-Ori+).

  • Transformation: Transform the expression vector into a suitable E. coli strain (e.g., DH5α for plasmid propagation and BL21(DE3) for protein expression).

  • Expression:

    • Grow a 5 mL starter culture of the transformed BL21(DE3) cells overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 1 L of Terrific Broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM and δ-aminolevulinic acid (a heme precursor) to 0.5 mM.

    • Continue to grow the culture for 48-72 hours at a reduced temperature (e.g., 28°C) with vigorous shaking.

  • Cell Lysis and Membrane Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20% glycerol, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

  • Purification:

    • Solubilize the membrane pellet with a detergent (e.g., sodium cholate).

    • Purify the solubilized protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by ion-exchange and size-exclusion chromatography.

In Vitro Assay for CYP450 ω-Hydroxylase Activity

Objective: To determine the ability of the recombinant CYP450 to hydroxylate a C19 fatty acid.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4)

    • Recombinant CYP450 enzyme (e.g., 50 pmol)

    • Cytochrome P450 reductase (in a 1:2 molar ratio with CYP450)

    • Cytochrome b5 (optional, can enhance activity)

    • Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

    • C19 substrate (e.g., 50 µM nonadecanoic acid)

  • Reaction Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Incubate for 30-60 minutes at 37°C with shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an acid (e.g., 1 M HCl). Extract the fatty acids with an organic solvent (e.g., ethyl acetate).

  • Analysis: Evaporate the organic solvent and derivatize the fatty acids (e.g., silylation with BSTFA). Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the hydroxylated product.

Enzyme Assays for Long-Chain Alcohol and Aldehyde Dehydrogenases

Objective: To measure the activity of dehydrogenases involved in ω-oxidation.

Methodology:

  • Spectrophotometric Assay: The activity of both alcohol and aldehyde dehydrogenases can be monitored by measuring the change in absorbance at 340 nm, which corresponds to the production or consumption of NAD(P)H.

  • Alcohol Dehydrogenase Assay:

    • Reaction mixture: 100 mM buffer (e.g., glycine-NaOH, pH 9.0), 2 mM NAD+, 1 mM 19-hydroxynonadecanoic acid (substrate), and the enzyme fraction.

    • Monitor the increase in absorbance at 340 nm.

  • Aldehyde Dehydrogenase Assay:

    • Reaction mixture: 100 mM buffer (e.g., sodium pyrophosphate, pH 8.0), 2 mM NAD+, 0.5 mM 19-oxononadecanoic acid (substrate), and the enzyme fraction.

    • Monitor the increase in absorbance at 340 nm.

GC-MS Analysis of Dicarboxylic Acids

Objective: To identify and quantify the final dicarboxylic acid product.

Methodology:

  • Sample Preparation: Acidify the aqueous sample and extract the dicarboxylic acids with an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the carboxylic acid groups to make them volatile for GC analysis. A common method is esterification with BF3-methanol or silylation with BSTFA.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., HP-5ms) and a temperature gradient to separate the components.

    • The mass spectrometer will provide a mass spectrum for each peak, allowing for the identification of this compound by comparing its fragmentation pattern to that of a standard or by interpretation of the spectrum.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for initiating research into its natural origins. While the initial steps of odd-chain fatty acid synthesis and the subsequent ω-oxidation are well-established for other fatty acids, the specific enzymes and the mechanism for introducing the keto group for a C19 substrate remain to be elucidated. The experimental protocols detailed in this guide offer a comprehensive approach to identifying and characterizing the enzymes involved, which will be crucial for a complete understanding of this pathway and for potential biotechnological applications.

Methodological & Application

Application Note & Protocol: A Proposed Chemical Synthesis of 10-Oxononadecanedioic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Oxononadecanedioic acid is a long-chain keto-dicarboxylic acid with potential applications in various fields, including polymer chemistry and as a building block in the synthesis of novel organic molecules. Its structure, featuring a ketone group centrally located on a 19-carbon dicarboxylic acid backbone, offers unique opportunities for chemical modification and derivatization. This document outlines a proposed, multi-step chemical synthesis protocol for this compound, designed for laboratory-scale preparation. The proposed pathway is based on established organic chemistry principles and reactions.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a convergent approach, starting from commercially available precursors. A plausible strategy involves the coupling of two functionalized fragments followed by oxidation to introduce the ketone functionality. An alternative linear approach could involve the modification of a long-chain unsaturated fatty acid. Here, we propose a linear synthesis starting from oleic acid, a readily available 18-carbon unsaturated fatty acid. The key steps would be:

  • Ozonolysis of Oleic Acid: Cleavage of the double bond in oleic acid to yield two shorter-chain molecules: nonanal (B32974) and 9-oxononanoic acid.

  • Protection of the Aldehyde: Protection of the aldehyde group of nonanal to prevent its oxidation in subsequent steps.

  • Chain Extension of 9-Oxononanoic Acid: A one-carbon chain extension of 9-oxononanoic acid to form a 10-carbon precursor.

  • Coupling of the Fragments: A Wittig reaction or a similar coupling strategy to connect the protected nonanal fragment with the 10-carbon precursor.

  • Oxidation and Deprotection: Oxidation of the newly formed double bond to a ketone and deprotection of the terminal functional groups to yield the final product.

Due to the complexity of the above-proposed route, a more direct, albeit potentially lower-yielding, approach is detailed below, involving the selective oxidation of a precursor diol. This protocol is presented as a proof-of-concept for laboratory synthesis.

Experimental Protocol: Synthesis of this compound via Selective Oxidation

This protocol describes a hypothetical multi-step synthesis starting from 1,9-nonanediol (B147092).

Step 1: Monoprotection of 1,9-Nonanediol

  • Objective: To protect one of the hydroxyl groups of 1,9-nonanediol to allow for selective modification of the other terminus.

  • Reagents: 1,9-nonanediol, tert-Butyldimethylsilyl chloride (TBDMSCl), Triethylamine (B128534) (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1,9-nonanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1 equivalent) in anhydrous DCM to the flask.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the monoprotected diol.

Step 2: Oxidation of the Free Hydroxyl Group to an Aldehyde

  • Objective: To oxidize the free hydroxyl group of the monoprotected diol to an aldehyde.

  • Reagents: Monoprotected diol from Step 1, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the monoprotected diol (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add PCC (1.5 equivalents) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Step 3: Wittig Reaction for Chain Extension

  • Objective: To extend the carbon chain by reacting the aldehyde with a suitable phosphonium (B103445) ylide.

  • Reagents: Aldehyde from Step 2, (9-Carboxynonyl)triphenylphosphonium bromide, Sodium hydride (NaH), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend (9-Carboxynonyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C and add sodium hydride (1.1 equivalents) portion-wise.

    • Stir the mixture at room temperature for 1 hour to form the ylide (a deep orange/red color should develop).

    • Cool the ylide solution back to 0 °C and add a solution of the aldehyde from Step 2 (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Step 4: Hydrogenation of the Double Bond

  • Objective: To reduce the carbon-carbon double bond formed in the Wittig reaction.

  • Reagents: Unsaturated product from Step 3, 10% Palladium on carbon (Pd/C), Methanol (B129727), Hydrogen gas.

  • Procedure:

    • Dissolve the unsaturated product (1 equivalent) in methanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature under a hydrogen atmosphere for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the saturated product.

Step 5: Deprotection and Oxidation to the Dicarboxylic Acid

  • Objective: To remove the TBDMS protecting group and oxidize the resulting primary alcohol and the other terminus to carboxylic acids.

  • Reagents: Saturated product from Step 4, Jones reagent (Chromium trioxide in sulfuric acid and acetone).

  • Procedure:

    • Dissolve the product from Step 4 in acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

    • Add water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 10-hydroxynonadecanedioic acid.

Step 6: Oxidation of the Secondary Alcohol to a Ketone

  • Objective: To oxidize the secondary alcohol to the final ketone product.

  • Reagents: 10-hydroxynonadecanedioic acid from the conceptual previous step (assuming a diol precursor was used and oxidized), Jones reagent or PCC.

  • Procedure:

    • Dissolve the 10-hydroxynonadecanedioic acid (1 equivalent) in acetone.

    • Cool the solution to 0 °C and add Jones reagent dropwise.

    • Stir at room temperature and monitor the reaction by TLC.

    • Work up the reaction as described in Step 5 to yield the final product, this compound.

    • Purify by recrystallization or column chromatography.

Quantitative Data Summary

The following table presents hypothetical data for the proposed synthesis. Actual yields will vary depending on reaction optimization.

StepReactionStarting Material (Mass)Product (Mass)Theoretical Yield (Mass)Percentage Yield (%)Purity (by HPLC) (%)
1Monoprotection of 1,9-nonanediol10.0 g14.5 g17.1 g85>95
2Oxidation to Aldehyde14.0 g11.5 g13.9 g83>90 (used crude)
3Wittig Reaction11.0 g15.2 g20.5 g74>90
4Hydrogenation15.0 g14.6 g15.1 g97>98
5Deprotection & Oxidation14.0 g11.8 g14.1 g84>95
6Oxidation to Ketone11.0 g9.5 g10.9 g87>97

Visualizations

Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: Monoprotection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Hydrogenation cluster_step5 Step 5: Deprotection & Oxidation cluster_step6 Step 6: Final Oxidation 1_9_Nonanediol 1,9-Nonanediol Monoprotected_Diol Mono-TBDMS-protected 1,9-nonanediol 1_9_Nonanediol->Monoprotected_Diol TBDMSCl, TEA Aldehyde Protected Aldehyde Monoprotected_Diol->Aldehyde PCC Unsaturated_Ester Unsaturated Protected Hydroxy-acid Aldehyde->Unsaturated_Ester Wittig Reagent Saturated_Ester Saturated Protected Hydroxy-acid Unsaturated_Ester->Saturated_Ester H2, Pd/C Hydroxy_Diacid 10-Hydroxynonadecanedioic acid Saturated_Ester->Hydroxy_Diacid Jones Reagent Final_Product This compound Hydroxy_Diacid->Final_Product Jones Reagent

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This protocol is a proposed synthetic route and has not been experimentally validated. It is intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions in a certified laboratory setting. Reaction conditions and purification methods may require optimization.

Application Note: Quantification of 10-Oxononadecanedioic Acid using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxononadecanedioic acid is a long-chain oxo-dicarboxylic acid. The analysis of dicarboxylic acids (DCAs) is crucial in various research fields, including the study of metabolic disorders, as they are products of fatty acid ω-oxidation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of DCAs due to its high sensitivity and selectivity.[3] However, the high polarity and low volatility of these compounds present analytical challenges, often necessitating derivatization to improve chromatographic retention and ionization efficiency. This application note provides a detailed protocol for the quantification of this compound in biological matrices using an LC-MS/MS method with a derivatization strategy.

Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₉H₃₄O₅

  • Molecular Weight: 342.47 g/mol

  • Structure: HOOC-(CH₂)₈-CO-(CH₂)₈-COOH

Metabolic Pathway

Long-chain dicarboxylic acids are formed from fatty acids through ω-oxidation, which typically occurs in the endoplasmic reticulum. This process involves the hydroxylation of the terminal methyl group, followed by oxidation to a carboxylic acid. The resulting dicarboxylic acid can then undergo β-oxidation from both ends, primarily in peroxisomes, to yield shorter-chain dicarboxylic acids and acetyl-CoA.[1][2]

Metabolic Pathway of this compound Long-chain fatty acid Long-chain fatty acid ω-oxidation (Endoplasmic Reticulum) ω-oxidation (Endoplasmic Reticulum) Long-chain fatty acid->ω-oxidation (Endoplasmic Reticulum) This compound This compound ω-oxidation (Endoplasmic Reticulum)->this compound Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Shorter-chain dicarboxylic acids + Acetyl-CoA Shorter-chain dicarboxylic acids + Acetyl-CoA Peroxisomal β-oxidation->Shorter-chain dicarboxylic acids + Acetyl-CoA

Metabolic pathway of this compound.

Experimental Protocol

This protocol describes a method for the quantification of this compound in a biological matrix (e.g., plasma, urine) using LC-MS/MS following a derivatization procedure. As no specific validated method for this analyte is publicly available, the following is a proposed method based on established protocols for similar long-chain dicarboxylic acids and would require in-house validation.

Materials and Reagents
  • This compound standard (synthesis may be required)

  • Internal Standard (IS): ¹³C- or ²H-labeled this compound (ideal) or a structurally similar long-chain dicarboxylic acid.

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 3 N Hydrochloric acid in n-butanol (derivatization agent)

  • Methyl-tert-butyl ether (MTBE)

  • Nitrogen gas for evaporation

Sample Preparation Workflow

Sample Preparation Workflow cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Add IS Add IS Sample->Add IS LLE Liquid-Liquid Extraction (e.g., with MTBE) Add IS->LLE Evaporation Evaporate to dryness (Nitrogen stream) LLE->Evaporation Derivatization Add 3N HCl in n-butanol Incubate at 60°C Evaporation->Derivatization Evaporation2 Evaporate to dryness (Nitrogen stream) Derivatization->Evaporation2 Reconstitution Reconstitute in mobile phase Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow for sample preparation and analysis.
Detailed Procedure

  • Sample Collection and Storage: Collect biological samples (e.g., 100 µL of plasma or urine) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. Spike each sample, calibration standard, and quality control sample with the internal standard solution.

  • Liquid-Liquid Extraction:

    • Add 500 µL of MTBE to each sample.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation):

    • To the dried extract, add 100 µL of 3 N HCl in n-butanol.

    • Cap the tubes tightly and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following are proposed starting parameters and will require optimization.

Liquid Chromatography:

ParameterSuggested Condition
ColumnC18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 20% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterSuggested Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)

Proposed MRM Transitions (for the dibutyl ester derivative):

The molecular weight of the dibutyl ester of this compound (C₂₇H₅₀O₅) is 454.68 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 455.7.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound (dibutyl)455.7To be determinedTo be determinedLikely fragments would involve neutral losses of butanol (C₄H₁₀O, 74 Da), water (H₂O, 18 Da), and cleavage at the keto group. A starting point could be to scan for fragments around m/z 381.7 (loss of butanol) and 363.7 (loss of butanol and water).
Internal Standard (IS)To be determinedTo be determinedTo be determinedBased on the mass of the labeled analog.

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the derivatized analyte.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model with a weighting factor of 1/x is typically used.

Table 1: Calibration Curve Summary

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compounde.g., 1 - 1000>0.99e.g., 1

Table 2: Quantitative Results in Biological Samples

Sample IDMatrixConcentration (ng/mL)%CV (for replicate injections)
Sample 1PlasmaValueValue
Sample 2PlasmaValueValue
Sample 3UrineValueValue

Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The proposed workflow, including sample preparation with derivatization and optimized LC-MS/MS parameters, offers a solid starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and recovery, is essential before application to experimental samples.

References

Application Note: Derivatization of 10-Oxononadecanedioic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Oxononadecanedioic acid is a long-chain keto-dicarboxylic acid of interest in various research fields. Its analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and potential for thermal degradation, which are inherent properties of its functional groups.[1][2] To enable robust and reproducible GC-MS analysis, a chemical derivatization step is essential to convert the non-volatile acid into a more volatile and thermally stable compound.[3]

This application note provides a detailed protocol for a two-step derivatization of this compound, a method particularly suited for keto acids.[1][4] The procedure involves methoximation of the ketone group followed by silylation of the carboxylic acid groups. This dual approach stabilizes the ketone, preventing tautomerism, and increases the volatility of the dicarboxylic acid, resulting in sharp, single chromatographic peaks suitable for accurate quantification.[1][5]

Challenges in Direct GC-MS Analysis

Direct injection of underivatized this compound into a GC-MS system is problematic for several reasons:

  • Low Volatility: The two polar carboxylic acid groups significantly decrease the molecule's volatility, making it difficult to elute from the GC column under typical operating conditions.[1]

  • Thermal Instability: At the high temperatures of the GC injector and column, the molecule can undergo decarboxylation or other forms of degradation, leading to inaccurate results.[1]

  • Tautomerism: The ketone group can exist in equilibrium with its enol form, which can lead to multiple chromatographic peaks for a single analyte, complicating data interpretation.[1]

Recommended Derivatization Strategy: Methoximation followed by Silylation

A two-step derivatization process is the recommended approach to overcome these challenges:[1][6]

  • Methoximation: The sample is first reacted with methoxyamine hydrochloride. This converts the ketone group into a stable methoxime derivative, preventing enolization.[4]

  • Silylation: The resulting product is then treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This step converts the polar carboxylic acid groups into non-polar trimethylsilyl (B98337) (TMS) esters, significantly increasing the compound's volatility.[7][8]

While other derivatization methods like esterification (e.g., with BF₃-methanol) are common for carboxylic acids, the presence of the ketone group makes the two-step methoximation-silylation approach superior for keto acids.[1][9]

Experimental Protocols

This section provides a detailed methodology for the derivatization of this compound for GC-MS analysis.

Materials and Reagents

  • This compound standard

  • Pyridine (B92270) (anhydrous)

  • Methoxyamine hydrochloride

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane or other suitable organic solvent (GC grade)

  • Internal standard (e.g., a similar long-chain dicarboxylic acid not present in the sample)

  • Nitrogen gas for drying

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Protocol 1: Two-Step Methoximation-Silylation Derivatization

  • Sample Preparation:

    • Accurately weigh or transfer a known amount of the sample containing this compound into a GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial to remove all moisture as it can interfere with the silylation reaction.[2][6]

    • Add a known amount of internal standard to the dried sample.

  • Step 1: Methoximation

    • Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Incubate the vial in a heating block or oven at 60°C for 60 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • To the vial containing the methoximated sample, add 100 µL of BSTFA with 1% TMCS.[10]

    • Tightly cap the vial and vortex for 1 minute.

    • Incubate the mixture at 70°C for 90 minutes.[10]

    • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.[2][11]

ParameterRecommended Setting
GC System Agilent or similar
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 100°C for 2 min, ramp to 250°C at 5°C/min, then to 320°C at 20°C/min, hold for 10 min
MS System Quadrupole or Ion Trap
Ionization Mode Electron Impact (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 50-700

Data Presentation

Table 1: Summary of Derivatization Protocol Parameters

StepParameterValueReference
Methoximation ReagentMethoxyamine hydrochloride in pyridine[4]
Reagent Volume50 µL[5]
Temperature60°C[4]
Time60 minutes[4]
Silylation ReagentBSTFA + 1% TMCS[10]
Reagent Volume100 µL[10]
Temperature70°C[10]
Time90 minutes[10]

Mandatory Visualization

DerivatizationWorkflow Start Start: Dried Sample in GC Vial Methoximation Step 1: Methoximation Add Methoxyamine HCl in Pyridine Start->Methoximation Heat1 Incubate 60°C for 60 min Methoximation->Heat1 Cool1 Cool to Room Temperature Heat1->Cool1 Silylation Step 2: Silylation Add BSTFA + 1% TMCS Cool1->Silylation Heat2 Incubate 70°C for 90 min Silylation->Heat2 Cool2 Cool to Room Temperature Heat2->Cool2 Analysis GC-MS Analysis Cool2->Analysis

Caption: Experimental workflow for the derivatization of this compound.

References

Application Note: Solid-Phase Extraction Protocol for Isolating Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are organic compounds characterized by the presence of two carboxylic acid functional groups. They are significant in various biological and industrial processes, and their accurate quantification is crucial for applications ranging from environmental monitoring and food safety to clinical diagnostics and pharmaceutical research. Solid-phase extraction (SPE) is a highly effective and widely used sample preparation technique for isolating and concentrating dicarboxylic acids from complex matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This application note provides a detailed protocol for the solid-phase extraction of dicarboxylic acids and summarizes key quantitative performance data.

Data Presentation

The following table summarizes typical quantitative performance parameters for the analysis of dicarboxylic acids using SPE coupled with LC-MS/MS. These values are indicative and can vary depending on the specific analyte, sample matrix, and instrumentation.

Dicarboxylic AcidSample MatrixSPE Sorbent TypeRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Aliphatic Carboxylic Acids (general)River WaterSilica92.08%Not ReportedNot Reported
Aromatic Carboxylic Acids (general)River WaterStrata™ X (Polymeric)28%Not ReportedNot Reported
C2-C14 Dicarboxylic Acids (general)Not SpecifiedNot SpecifiedNot Reported5-40 pgNot Reported
Methylmalonic AcidSerum/PlasmaNot Specified (post-extraction)Not Reported0.05 µmol/L0.1 µmol/L

Experimental Protocols

This section details a general yet robust methodology for the isolation of dicarboxylic acids from liquid and solid samples using weak anion exchange (WAX) SPE cartridges. Weak anion exchangers are particularly suitable for retaining acidic compounds like dicarboxylic acids, which are ionized at a neutral or slightly basic pH and can be eluted by reducing the pH.[2][3]

Materials and Reagents
Sample Pretreatment

For Aqueous Samples (e.g., River Water, Wastewater):

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Adjust the sample pH to between 6 and 8 with a dilute solution of ammonium hydroxide to ensure the dicarboxylic acids are in their ionized (anionic) form, promoting retention on the WAX sorbent.

For Biological Fluids (e.g., Serum, Plasma):

  • To 1 volume of sample (e.g., 500 µL), add 3 volumes of ice-cold acetonitrile (1.5 mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for SPE processing. Adjust the pH of the supernatant to between 6 and 8.

For Solid Samples (e.g., Soil, Food):

  • Homogenize 1 gram of the sample with 10 mL of a methanol/water (1:1, v/v) solution.[1]

  • Sonicate the mixture for 30 minutes in a water bath.[1]

  • Centrifuge at 5000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Adjust the pH of the filtrate to between 6 and 8.

Solid-Phase Extraction Protocol

The following steps should be performed using a vacuum manifold for consistent flow rates (approximately 1-2 mL/min).

  • Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge to wet the sorbent and activate the functional groups.

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 5 mL of deionized water through the cartridge to remove the methanol and equilibrate the sorbent to an aqueous environment.[1]

    • Ensure the pH of the equilibration solution is similar to that of the prepared sample.

  • Sample Loading:

    • Load the pretreated sample onto the cartridge at a slow and steady flow rate (1-2 mL/min).

    • The ionized dicarboxylic acids will be retained on the positively charged WAX sorbent.

  • Washing (to remove interferences):

    • Wash the cartridge with 5 mL of deionized water to remove unretained polar, non-ionic interferences.

    • Follow with a wash of 5 mL of methanol to remove non-polar interferences. This step should be optimized to ensure no loss of the target analytes.

  • Elution:

    • Elute the retained dicarboxylic acids by passing 5 mL of a solution of 2% formic acid in methanol through the cartridge. The acidic conditions neutralize the charge on the dicarboxylic acids, releasing them from the sorbent.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200-500 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of dicarboxylic acids.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (WAX Cartridge) cluster_Analysis Analysis Preparation Sample Initial Sample (Aqueous, Biological, or Solid) Pretreat Filter / Precipitate Proteins Adjust pH to 6-8 Sample->Pretreat Condition 1. Conditioning (5 mL Methanol) Equilibrate 2. Equilibration (5 mL Deionized Water) Condition->Equilibrate Load 3. Sample Loading (1-2 mL/min) Equilibrate->Load Pretreated Sample In Wash 4. Washing (5 mL Water, then 5 mL Methanol) Load->Wash Elute 5. Elution (5 mL 2% Formic Acid in Methanol) Wash->Elute Evaporate Evaporation (Nitrogen Stream, 40°C) Elute->Evaporate Eluate Out Reconstitute Reconstitution (in Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for dicarboxylic acid isolation using SPE.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Long-Chain Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain keto acids (LCKAs) are a class of fatty acids characterized by a long aliphatic chain containing one or more ketone functional groups. These molecules are of significant interest in various fields of research, including biochemistry, where they are studied as metabolic intermediates, and in drug development, where their unique structures can be exploited for therapeutic purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of LCKAs. ¹H and ¹³C NMR provide detailed information about the molecular structure, including the position of the keto group, the length of the alkyl chain, and the presence of other functional groups. This document provides detailed application notes and experimental protocols for the analysis of LCKAs using ¹H and ¹³C NMR spectroscopy.

Principles of NMR Spectroscopy for Long-Chain Keto Acids

¹H and ¹³C NMR spectroscopy are based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing valuable information about the molecular structure.

¹H NMR Spectroscopy: Proton NMR is particularly useful for identifying the different types of hydrogen atoms in a molecule. In LCKAs, characteristic signals can be observed for the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) of the long alkyl chain, the methylene groups adjacent to the keto group (α-CH₂), and the methylene group adjacent to the carboxylic acid (α-CH₂ to COOH). The integration of the signals provides the relative ratio of the different types of protons, while the splitting pattern (multiplicity) reveals information about the number of neighboring protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the LCKA molecule gives a distinct signal. The chemical shifts of the carbon atoms are highly informative. For instance, the carbonyl carbon of the ketone group has a characteristic downfield chemical shift in the range of 200-215 ppm, while the carbonyl carbon of the carboxylic acid appears around 174-180 ppm. The carbons of the long alkyl chain typically resonate in the range of 14-40 ppm.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Representative Long-Chain Keto Acids

The following table summarizes the ¹H and ¹³C NMR chemical shift data for a representative long-chain diketo acid, 9,10-dioxostearic acid. This data is crucial for the identification and structural confirmation of similar long-chain keto acids.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 9,10-Dioxostearic Acid in CDCl₃ [1]

Position ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
1 (COOH)--180.0
22.34t34.0
31.48–1.73m24.5
4-71.16–1.44m28.8, 28.9 (2C), 29.1 (2C)
82.72t36.0
9 (C=O)--200.1
10 (C=O)--200.0
112.72t36.1
12-151.16–1.44m29.3, 29.1 (2C), 28.9 (2C)
161.48–1.73m23.0
171.16–1.44m22.6
180.87t14.1

Multiplicity: t = triplet, m = multiplet.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the long-chain keto acid sample is of high purity and free from paramagnetic impurities, which can cause significant line broadening.

  • Solvent Selection: The choice of a deuterated solvent is crucial. Chloroform-d (CDCl₃) is the most common solvent for non-polar compounds like LCKAs. For more polar LCKAs, deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Concentration: A concentration of 5-10 mg of the LCKA in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals. Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts (δ = 0 ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 300-600 MHz. Higher frequencies provide better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration in quantitative analysis.

  • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 75-150 MHz (corresponding to the proton frequency).

  • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. For quantitative analysis, a longer delay (e.g., 5 times the longest T₁) is necessary.

  • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing and Analysis

  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak in both ¹H and ¹³C NMR spectra is determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of long-chain keto acids.

NMR_Workflow SamplePrep Sample Preparation NMRTube Dissolve in Deuterated Solvent (e.g., CDCl3) SamplePrep->NMRTube Weigh Sample DataAcquisition NMR Data Acquisition NMRTube->DataAcquisition H1_NMR 1H NMR Experiment DataAcquisition->H1_NMR C13_NMR 13C NMR Experiment DataAcquisition->C13_NMR DataProcessing Data Processing H1_NMR->DataProcessing C13_NMR->DataProcessing FT Fourier Transform DataProcessing->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing to TMS Phasing->Referencing Analysis Spectral Analysis Referencing->Analysis Integration Integration (1H) Analysis->Integration PeakPicking Peak Picking (1H & 13C) Analysis->PeakPicking StructureElucidation Structure Elucidation Integration->StructureElucidation PeakPicking->StructureElucidation

Caption: Workflow for NMR analysis of long-chain keto acids.

References

Application Note: 10-Oxononadecanedioic Acid as a Novel Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, precise and accurate quantification of lipid species is paramount to understanding their complex roles in cellular processes, disease pathogenesis, and as potential therapeutic targets. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of internal standards to ensure data reliability and reproducibility. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the biological matrix, and exhibit stable ionization efficiency.

This application note introduces 10-Oxononadecanedioic acid as a novel internal standard for the quantitative analysis of a broad range of lipid species by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its long-chain dicarboxylic acid structure with a central keto group provides physicochemical properties that make it an excellent surrogate for various lipid classes, from fatty acids to more complex lipids. This document provides a detailed protocol for its application, including sample preparation, LC-MS/MS parameters, and data analysis, to facilitate its adoption in lipidomics workflows.

Rationale for Using this compound

This compound possesses several key characteristics that make it a superior internal standard for lipidomics:

  • Structural Similarity: Its long C19 backbone mimics the aliphatic chains of endogenous fatty acids and glycerolipids, ensuring similar extraction and chromatographic behavior.

  • Distinct Mass: With a unique mass-to-charge ratio (m/z), it is easily distinguishable from endogenous lipids in the mass spectrometer.

  • Exogenous Nature: this compound is not known to be an endogenous metabolite in common biological samples such as human plasma, serum, or tissues, thus preventing interference with the measurement of native analytes.

  • Chemical Stability: The keto and carboxylic acid functional groups are stable under typical sample preparation and analysis conditions.

  • Versatility: Its dicarboxylic nature allows for derivatization at both ends, potentially enhancing ionization efficiency and chromatographic retention.

Experimental Protocols

This section details the complete workflow for utilizing this compound as an internal standard in a typical lipidomics experiment.

Materials and Reagents
  • This compound (synthesis as required)

  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Internal Standard Stock Solution: 1 mg/mL this compound in methanol.

  • Working Internal Standard Solution: 10 µg/mL in methanol, prepared by serial dilution from the stock solution.

Sample Preparation: Lipid Extraction

The following protocol is based on a modified methyl-tert-butyl ether (MTBE) extraction method, which is known for its efficiency in extracting a broad range of lipid classes.

  • Sample Aliquoting: To a 2 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, serum, or tissue homogenate).

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working solution to each sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 750 µL of MTBE to the sample.

    • Add 250 µL of methanol.

    • Vortex vigorously for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Two distinct phases will be visible.

  • Lipid Collection: Carefully collect the upper organic phase (approximately 700 µL) containing the lipids and the internal standard and transfer it to a new 1.5 mL tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for the analysis of a wide range of lipids. Optimization may be required based on the specific lipid classes of interest and the instrumentation used.

Table 1: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
LC SystemUHPLC system
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Gradient0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-18.1 min: 100-30% B; 18.1-22 min: 30% B
Flow Rate0.3 mL/min
Column Temperature50°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerTriple quadrupole or high-resolution mass spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive and Negative ion modes (separate runs)
Capillary Voltage3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Data Acquisition Multiple Reaction Monitoring (MRM) or Full Scan with targeted MS/MS

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound343.2157.120Negative
183.115Negative

Note: The exact m/z values and collision energies should be optimized experimentally.

Data Presentation and Performance

The use of this compound as an internal standard allows for robust and reliable quantification. The following table presents hypothetical performance data for the quantification of a representative fatty acid, oleic acid, using the described method.

Table 3: Hypothetical Method Performance Data

ParameterOleic Acid
Linearity
Calibration Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Sensitivity
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (n=6)
Intra-day (%CV)< 5%
Inter-day (%CV)< 8%
Accuracy (n=6)
Recovery (%)95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the complete experimental workflow for utilizing this compound as an internal standard in a lipidomics study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (50 µL) Spike Spike with This compound Sample->Spike Extract Lipid Extraction (MTBE Method) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Peak Peak Integration LCMS->Peak Quant Quantification using Internal Standard Peak->Quant Stats Statistical Analysis Quant->Stats

Caption: Experimental workflow for lipidomics using this compound.

Conclusion

This compound is a promising internal standard for quantitative lipidomics. Its structural similarity to endogenous lipids, distinct mass, and exogenous nature make it an ideal candidate for correcting for analytical variability. The detailed protocol provided in this application note offers a robust starting point for its implementation in various lipidomics research and development settings, ultimately leading to more accurate and reliable quantitative data.

Application Notes and Protocols: Isotope Labeling of 10-Oxononadecanedioic Acid for Metabolic Tracing Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxononadecanedioic acid is a long-chain oxo-dicarboxylic acid. Dicarboxylic acids are metabolites formed via ω-oxidation of monocarboxylic fatty acids, a pathway that becomes significant when the primary fatty acid metabolism pathway, β-oxidation, is impaired or overloaded.[1][2] The subsequent metabolism of these dicarboxylic acids occurs primarily through peroxisomal β-oxidation.[1][3] Understanding the metabolic fate of this compound is crucial for elucidating its role in cellular energy homeostasis, lipid metabolism, and its potential implications in metabolic diseases.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4][5] By introducing an isotopically labeled version of this compound (e.g., with ¹³C or ²H), researchers can track the incorporation of its atoms into downstream metabolites. This provides invaluable insights into pathway activity, metabolic fluxes, and the interconnectivity of metabolic networks.[6][7]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic tracing studies.

Synthesis of Isotopically Labeled this compound

Proposed Synthetic Protocol: [1-¹³C]-10-Oxononadecanedioic Acid

This proposed synthesis involves the coupling of two smaller, functionalized precursors, one of which carries the isotopic label.

Materials:

  • 9-Bromononanoic acid

  • Magnesium turnings

  • Cadmium chloride

  • [1-¹³C]-Sebacoyl chloride methyl ester (custom synthesis from [1,10-¹³C₂]-Sebacic acid)

  • Tosylhydrazine

  • Sodium cyanoborohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), react magnesium turnings with 9-bromononanoic acid in anhydrous THF to form the corresponding Grignard reagent.

  • Formation of the Organocadmium Reagent: Add anhydrous cadmium chloride to the Grignard reagent solution at 0°C and stir for 1 hour to form the di(9-carboxynonyl)cadmium reagent.

  • Coupling Reaction: Slowly add a solution of [1-¹³C]-sebacoyl chloride methyl ester in anhydrous diethyl ether to the organocadmium reagent at 0°C. Allow the reaction to warm to room temperature and stir overnight. This coupling reaction will form methyl [1-¹³C]-10-oxononadecanedioate.[8]

  • Purification of the Oxo Ester: Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

  • Reduction of the Ketone (if desired, for synthesis of labeled nonanedioic acid - this step is omitted for this compound synthesis): For other applications, the ketone can be reduced. Form the tosylhydrazone by reacting the oxo ester with tosylhydrazine. Reduce the tosylhydrazone with sodium cyanoborohydride to yield the corresponding labeled methyl nonadecanedioate.[8]

  • Hydrolysis to the Dicarboxylic Acid: Hydrolyze the purified methyl [1-¹³C]-10-oxononadecanedioate using an aqueous solution of sodium hydroxide. After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the [1-¹³C]-10-Oxononadecanedioic acid.

  • Final Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary to obtain the pure labeled product.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Metabolic Tracing Studies in Cell Culture

This section provides a detailed protocol for a typical metabolic tracing experiment using isotopically labeled this compound in a cultured cell line (e.g., HepG2, a human liver cancer cell line).

Experimental Protocol: Cell Culture Tracing

Materials:

  • HepG2 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle's Medium (DMEM) with desired nutrient composition (e.g., dialyzed fetal bovine serum to control for unlabeled fatty acids)

  • [¹³C]-10-Oxononadecanedioic acid (stock solution in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates (e.g., 6-well plates)

  • Methanol (B129727), ice-cold

  • Chloroform (B151607)

  • Water, LC-MS grade

  • Centrifuge tubes

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells in complete DMEM at 37°C in a humidified incubator with 5% CO₂.

  • Tracer Introduction: On the day of the experiment, aspirate the growth medium and wash the cells once with warm PBS. Replace the medium with fresh DMEM containing the desired concentration of [¹³C]-10-Oxononadecanedioic acid. A typical concentration might range from 10 to 100 µM, but this should be optimized for the specific cell line and experimental goals.

  • Time-Course Incubation: Incubate the cells with the labeled substrate for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.

  • Metabolite Extraction: At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Phase Separation: Add 500 µL of chloroform and 400 µL of water to the methanol lysate. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

  • Sample Collection: Carefully collect the upper aqueous phase (containing polar metabolites like TCA cycle intermediates) and the lower organic phase (containing lipids). Transfer each phase to a new, clean tube.

  • Sample Preparation for Analysis: Dry the collected fractions under a stream of nitrogen or using a vacuum concentrator. The dried extracts are now ready for derivatization and analysis by GC-MS.

GC-MS Analysis of Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of isotopically labeled metabolites.[9][10][11]

Protocol for GC-MS Analysis

Materials:

  • Dried metabolite extracts

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for polar metabolites; BF₃-methanol for fatty acids to form fatty acid methyl esters (FAMEs))

  • Internal standards (e.g., a mixture of stable isotope-labeled fatty acids and organic acids not expected to be produced from the tracer)

  • GC-MS instrument equipped with a suitable column (e.g., DB-5ms for general analysis, or a wax column for FAMEs)

Procedure:

  • Derivatization of Polar Metabolites: To the dried aqueous phase extracts, add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups. Subsequently, add BSTFA + 1% TMCS and incubate at 70°C to form trimethylsilyl (B98337) (TMS) derivatives of the polar metabolites.

  • Derivatization of Lipids (FAMEs): To the dried organic phase extracts, add BF₃-methanol and heat to convert fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Inject the derivatized samples onto the GC-MS system. Use an appropriate temperature gradient to achieve good chromatographic separation of the metabolites. The mass spectrometer should be operated in full scan mode to acquire mass spectra of all eluting compounds.

  • Data Analysis:

    • Identify metabolites based on their retention times and mass fragmentation patterns by comparing them to a library of standards (e.g., NIST mass spectral library).

    • Determine the mass isotopomer distribution (MID) for each identified metabolite. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

    • Correct the raw MIDs for the natural abundance of ¹³C to determine the true isotopic enrichment from the tracer.

Data Presentation

Quantitative data from metabolic tracing studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Representative Mass Isotopomer Distribution (MID) of TCA Cycle Intermediates after Incubation with [U-¹³C₅]-Glutamate (Illustrative Example)

MetaboliteTime (hours)M+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Citrate 160.55.225.83.15.30.1
435.24.840.15.913.50.5
820.13.945.37.222.80.7
2410.52.148.98.528.91.1
Succinate 175.32.118.52.12.0-
450.13.535.45.55.5-
830.84.248.97.88.3-
2415.23.855.69.116.3-
Malate 180.13.212.52.22.0-
460.54.125.84.84.8-
845.35.335.16.97.4-
2425.94.948.28.512.5-

Table 2: Fractional Contribution of [¹³C]-10-Oxononadecanedioic Acid to Downstream Dicarboxylic Acids (Hypothetical Data)

MetaboliteTime (hours)Fractional Contribution (%)
Heptadecanedioic acid (C17) 415.2
828.9
2445.6
Pentadecanedioic acid (C15) 48.1
818.5
2432.7
Tridecanedioic acid (C13) 44.5
812.3
2425.1
Undecanedioic acid (C11) 42.1
88.9
2418.4
Nonanedioic acid (C9) 41.0
85.4
2412.8

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures.

metabolic_pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion 10-Oxononadecanedioyl-CoA 10-Oxononadecanedioyl-CoA Beta-oxidation_Cycle_1 Beta-oxidation_Cycle_1 10-Oxononadecanedioyl-CoA->Beta-oxidation_Cycle_1 β-oxidation Heptadecanedioyl-CoA Heptadecanedioyl-CoA Beta-oxidation_Cycle_1->Heptadecanedioyl-CoA Acetyl-CoA_Perox Acetyl-CoA Beta-oxidation_Cycle_1->Acetyl-CoA_Perox Beta-oxidation_Cycle_2 Beta-oxidation_Cycle_2 Heptadecanedioyl-CoA->Beta-oxidation_Cycle_2 β-oxidation Pentadecanedioyl-CoA Pentadecanedioyl-CoA Beta-oxidation_Cycle_2->Pentadecanedioyl-CoA Beta-oxidation_Cycle_2->Acetyl-CoA_Perox Further_Beta-oxidation Further β-oxidation Pentadecanedioyl-CoA->Further_Beta-oxidation β-oxidation Medium_Chain_DCAs Medium-chain Dicarboxylic Acids Further_Beta-oxidation->Medium_Chain_DCAs Further_Beta-oxidation->Acetyl-CoA_Perox Succinyl-CoA Succinyl-CoA Medium_Chain_DCAs->Succinyl-CoA Anaplerosis Acetyl-CoA_Mito Acetyl-CoA Acetyl-CoA_Perox->Acetyl-CoA_Mito Transport 10-Oxononadecanedioic_acid_labeled [13C]-10-Oxononadecanedioic Acid (Tracer) Acyl-CoA_Synthetase Acyl-CoA Synthetase 10-Oxononadecanedioic_acid_labeled->Acyl-CoA_Synthetase Acyl-CoA_Synthetase->10-Oxononadecanedioyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA_Mito->TCA_Cycle Succinyl-CoA->TCA_Cycle experimental_workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Data Acquisition & Analysis Start_Materials Labeled & Unlabeled Precursors Chemical_Synthesis Chemical Synthesis Start_Materials->Chemical_Synthesis Purification Purification & Characterization (NMR, MS) Chemical_Synthesis->Purification Labeled_Tracer [13C]-10-Oxononadecanedioic Acid Purification->Labeled_Tracer Tracer_Incubation Incubate with Labeled Tracer (Time Course) Labeled_Tracer->Tracer_Incubation Cell_Culture Seed & Culture Cells Cell_Culture->Tracer_Incubation Metabolite_Extraction Quench & Extract Metabolites Tracer_Incubation->Metabolite_Extraction Sample_Prep Phase Separation & Drying Metabolite_Extraction->Sample_Prep Derivatization Derivatization (e.g., TMS, FAME) Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Metabolite ID & Isotopomer Analysis GCMS_Analysis->Data_Processing Interpretation Metabolic Flux Calculation & Interpretation Data_Processing->Interpretation

References

Application Notes and Protocols for the Extraction of 10-Oxononadecanedioic Acid from Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxononadecanedioic acid is a long-chain oxo-dicarboxylic acid, a class of molecules gaining interest in biomedical research for their potential roles in cellular signaling and metabolism. Accurate and efficient extraction of these analytes from complex biological matrices such as cell culture media is crucial for downstream quantitative analysis and the elucidation of their biological functions. These application notes provide detailed protocols for the extraction of this compound from cell culture media using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by analytical quantification.

Data Presentation

The following tables summarize representative quantitative data for the recovery of long-chain dicarboxylic acids and related compounds from aqueous matrices using the described extraction methodologies. While specific data for this compound is not extensively available, the presented data for analogous compounds provide an expected range of performance for the detailed protocols.

Table 1: Representative Recovery Data for Solid-Phase Extraction (SPE) of Long-Chain Dicarboxylic Acids and Related Analytes.

Analyte (Analogue)SPE SorbentSample MatrixAverage Recovery (%)Reference
Hexadecanedioic acid (C16)Reversed-Phase C18Aqueous Buffer85 - 95[1]
Octadecanedioic acid (C18)Reversed-Phase C18Aqueous Buffer82 - 93[1]
Lauric Acid (C12)Mixed-Mode Anion ExchangeAqueous Solution~95[2]
Oleoyl-CoA (C18:1)2-(2-pyridyl)ethylTissue Homogenate85 - 90

Table 2: Representative Extraction Efficiency for Liquid-Liquid Extraction (LLE) of Carboxylic Acids.

Analyte (Analogue)Extraction Solvent SystemSample MatrixExtraction Efficiency (%)Reference
Butyric Acid70% Cyanex 923 in Mineral OilAqueous Solution (pH 5)>90[3]
Pentanedioic AcidOleyl AlcoholAqueous Solution~63[4]
Acetic AcidTOA in n-octanol (pH 3)Aqueous Solution~84
Various Fatty AcidsChloroform/Methanol (B129727)Bacterial CultureNot specified, but effective for GC-MS[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol describes the extraction and purification of this compound from cell culture media using a reversed-phase SPE cartridge. This method is suitable for removing polar impurities and concentrating the analyte of interest.

Materials:

  • Cell culture supernatant

  • Reversed-phase C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (or Acetic Acid)

  • Internal standard (e.g., a deuterated analogue of a long-chain dicarboxylic acid)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials for LC-MS analysis

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen cell culture supernatant samples on ice.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet any cells and debris.

    • Transfer the clear supernatant to a new tube.

    • Spike the supernatant with the internal standard.

    • Acidify the supernatant to a pH of ~3-4 by adding formic acid. This ensures that the carboxylic acid groups are protonated, enhancing their retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the pre-treated and acidified cell culture supernatant onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridges with 5 mL of water to remove salts and other polar impurities.

    • Follow with a second wash using 5 mL of a low-percentage organic solvent (e.g., 10% methanol in water) to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridges with 5 mL of methanol or acetonitrile into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol details the extraction of this compound from cell culture media using an organic solvent. LLE is a classic and effective method for separating compounds based on their differential solubility in immiscible liquids.

Materials:

  • Cell culture supernatant

  • Ethyl acetate (B1210297) (or another suitable water-immiscible organic solvent like methyl tert-butyl ether)

  • Hydrochloric acid (HCl) or Formic acid

  • Sodium sulfate (B86663) (anhydrous)

  • Internal standard (e.g., a deuterated analogue of a long-chain dicarboxylic acid)

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials for LC-MS analysis

Procedure:

  • Sample Preparation:

    • Thaw frozen cell culture supernatant samples on ice.

    • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Transfer a known volume (e.g., 5 mL) of the clear supernatant to a glass centrifuge tube.

    • Spike the supernatant with the internal standard.

  • Acidification:

    • Acidify the supernatant to a pH of ~2-3 by adding HCl or formic acid. This step is critical for protonating the carboxyl groups, which makes the dicarboxylic acid more soluble in the organic solvent.

  • Extraction:

    • Add an equal volume (e.g., 5 mL) of ethyl acetate to the acidified supernatant in the centrifuge tube.

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the tube at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer (ethyl acetate) using a glass pipette, being careful not to disturb the aqueous layer or the interface.

    • Transfer the organic phase to a clean glass tube.

    • For improved recovery, the extraction can be repeated by adding a fresh aliquot of ethyl acetate to the aqueous phase, vortexing, centrifuging, and combining the organic layers.

  • Drying and Evaporation:

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Decant the dried organic solvent into a new tube, leaving the sodium sulfate behind.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS analysis.

    • Transfer the reconstituted sample to an autosampler vial for subsequent analysis.

Mandatory Visualizations

Experimental Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Sample Cell Culture Supernatant Centrifuge Centrifuge (10,000 x g, 10 min) Sample->Centrifuge Acidify Acidify to pH 3-4 Centrifuge->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 10% Methanol Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction of this compound using SPE.

Metabolic Pathway of Long-Chain Dicarboxylic Acid Formation and Degradation

Dicarboxylic_Acid_Metabolism cluster_er Endoplasmic Reticulum (ω-Oxidation) cluster_peroxisome Peroxisome (β-Oxidation) FattyAcid Long-Chain Fatty Acid HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA Cytochrome P450 (CYP4A/CYP4F) AldehydeFA ω-Aldehydo Fatty Acid HydroxyFA->AldehydeFA Alcohol Dehydrogenase DicarboxylicAcid Long-Chain Dicarboxylic Acid AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase DCA_CoA Dicarboxylyl-CoA DicarboxylicAcid->DCA_CoA Acyl-CoA Synthetase Enoyl_CoA Enoyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme (EHHADH) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme (HSD17B4) Shortened_DCA Shortened Dicarboxylic Acid + Acetyl-CoA Ketoacyl_CoA->Shortened_DCA Thiolase (ACAA1)

Caption: Overview of ω-oxidation and peroxisomal β-oxidation of dicarboxylic acids.[6][7][8][9]

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 10-Oxononadecanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust methodology for the separation and identification of 10-Oxononadecanedioic acid isomers using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). Dicarboxylic acids, particularly those with additional functional groups like a ketone, present analytical challenges due to their polarity and the existence of structurally similar isomers. The protocol herein details a derivatization strategy to enhance chromatographic separation and ionization efficiency, followed by LC-MS/MS analysis for confident isomer identification based on unique fragmentation patterns. This method is intended for researchers in metabolic studies, biomarker discovery, and drug development.

Introduction

Long-chain dicarboxylic acids are important metabolic intermediates, and their accurate quantification is crucial for understanding various physiological and pathological processes. This compound, a C19 dicarboxylic acid with a ketone group, and its isomers are of growing interest in lipidomics and metabolomics. The structural similarity among its isomers necessitates a highly selective and sensitive analytical technique. High-resolution mass spectrometry offers the necessary mass accuracy to determine elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through characteristic fragmentation patterns, enabling the differentiation of isomers.[1][2]

A significant challenge in the analysis of dicarboxylic acids by LC-MS is their high polarity, which results in poor retention on conventional reversed-phase columns and inefficient ionization.[3] To overcome these issues, chemical derivatization is often employed to decrease polarity and improve ionization efficiency.[3] This application note provides a detailed protocol for esterification of this compound isomers, followed by analysis using a high-resolution mass spectrometer.

Experimental Workflow

The overall experimental workflow for the identification of this compound isomers is depicted below. This process includes sample preparation with derivatization, LC-HRMS analysis, and data processing for isomer differentiation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (e.g., with Methyl-tert-butyl ether) Sample->Extraction Derivatization Esterification (e.g., with Butanolic HCl) Extraction->Derivatization LC_Separation Reversed-Phase LC Separation Derivatization->LC_Separation HRMS High-Resolution Mass Spectrometry (Full Scan and dd-MS2) LC_Separation->HRMS Feature_Detection Peak Detection and Alignment HRMS->Feature_Detection MS2_Analysis MS/MS Spectral Interpretation (Fragmentation Pattern Analysis) Feature_Detection->MS2_Analysis Isomer_Identification Isomer Identification and Relative Quantification MS2_Analysis->Isomer_Identification

Caption: Experimental workflow for isomer identification. (Within 100 characters)

Materials and Methods

Reagents and Materials
  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • 3 M HCl in n-Butanol (butanolic HCl)

  • Internal Standard (e.g., deuterated C19 dicarboxylic acid)

  • Nitrogen gas for evaporation

  • Weak anion exchange solid-phase extraction (SPE) cartridges (optional for sample cleanup)

Sample Preparation Protocol
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, urine, or cell lysate).

  • Internal Standard Spiking: Add the internal standard solution to each sample, calibrator, and quality control sample.

  • Extraction: Add 500 µL of MTBE to each tube.[1] Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Derivatization: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Add 100 µL of 3 M butanolic HCl to the dried extract.[1][3]

  • Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.[3]

  • Final Preparation: Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol).

  • Vortex to mix and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the derivatized analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry Conditions
  • MS System: Q-TOF or Orbitrap mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • Scan Mode: Full scan from m/z 150-700, followed by data-dependent MS/MS (dd-MS2) on the top 5 most intense ions.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment ions.

  • Resolution: > 25,000 FWHM

Results and Discussion

Isomer Differentiation by MS/MS

The key to distinguishing isomers of this compound lies in their unique fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. The position of the oxo- group will influence the cleavage sites along the carbon chain. The derivatization to butyl esters provides stable ions for fragmentation.

Isomer_Fragmentation cluster_ms1 MS1: Precursor Ion Selection cluster_ms2 MS2: Collision-Induced Dissociation cluster_fragments MS2: Fragment Ion Detection cluster_identification Isomer Identification Precursor [M+H]+ of Derivatized Isomers (Identical m/z) CID Collision with Inert Gas Precursor->CID Isomer_A_Fragments Isomer A (e.g., 9-Oxo) Unique Fragments CID->Isomer_A_Fragments Isomer_B_Fragments Isomer B (e.g., 10-Oxo) Unique Fragments CID->Isomer_B_Fragments Isomer_C_Fragments Isomer C (e.g., 11-Oxo) Unique Fragments CID->Isomer_C_Fragments Identification Unique MS/MS Spectra Allow for Isomer Differentiation Isomer_A_Fragments->Identification Isomer_B_Fragments->Identification Isomer_C_Fragments->Identification

Caption: Logical diagram of isomer differentiation by MS/MS. (Within 100 characters)

Cleavage adjacent to the carbonyl group is expected to be a dominant fragmentation pathway. Therefore, the m/z values of the resulting fragment ions will be indicative of the position of the oxo- group. For example, for the dibutyl ester of this compound, characteristic fragments would arise from cleavage on either side of the C10 ketone. Other isomers, such as 9-oxo or 11-oxo, would produce fragment ions with different m/z values, allowing for their unambiguous identification.

Quantitative Performance (Hypothetical Example)

The following table summarizes the expected quantitative performance parameters for the analysis of this compound isomers using the described LC-HRMS method. These values are indicative and may vary depending on the specific isomer, matrix, and instrumentation.

ParameterIsomer A (e.g., 9-Oxo)Isomer B (e.g., 10-Oxo)Isomer C (e.g., 11-Oxo)
Retention Time (min) 8.28.58.8
Precursor Ion [M+H]⁺ (m/z) 455.3680455.3680455.3680
Primary Fragment Ion 1 (m/z) Hypothetical Value 1Hypothetical Value 3Hypothetical Value 5
Primary Fragment Ion 2 (m/z) Hypothetical Value 2Hypothetical Value 4Hypothetical Value 6
LOD (ng/mL) 0.50.50.6
LOQ (ng/mL) 1.51.51.8
Linear Range (ng/mL) 1.5 - 5001.5 - 5001.8 - 500
Intra-day Precision (%RSD) < 5%< 5%< 6%
Inter-day Precision (%RSD) < 8%< 8%< 9%
Recovery (%) 90 - 105%90 - 105%88 - 103%

Note: The m/z values for fragment ions are hypothetical and would need to be determined experimentally.

Conclusion

The described LC-HRMS method, incorporating a chemical derivatization step, provides a powerful tool for the sensitive and selective identification and quantification of this compound isomers. The high resolution and MS/MS capabilities of modern mass spectrometers are essential for differentiating these structurally similar compounds. This methodology can be adapted for the analysis of other long-chain dicarboxylic acids and will be valuable for researchers in various fields of life sciences and drug development.

References

Application Notes and Protocols for the Quantitative Assay of 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Oxononadecanedioic acid is a long-chain dicarboxylic acid whose biological functions are an emerging area of research. As a molecule with two terminal carboxylic acid groups, it possesses the potential to act as a linker or engage in various metabolic pathways.[1] Accurate and precise quantification of this compound in biological matrices is essential for elucidating its physiological roles, identifying it as a potential biomarker, and for its application in drug development. These application notes provide detailed protocols for two robust analytical methods for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to their polar nature, dicarboxylic acids generally require derivatization to improve their volatility for GC-MS analysis or to enhance their ionization efficiency and chromatographic retention in LC-MS/MS.[2][3][4] This document outlines detailed sample preparation, derivatization, and instrumental analysis protocols.

Potential Signaling Pathways and Applications:

While the specific signaling pathways involving this compound are still under investigation, related long-chain fatty acids and dicarboxylic acids are known to be involved in several key biological processes. These include serving as energy substrates, modulating inflammatory responses, and acting as signaling molecules.[5][6][7] The terminal carboxylic acid groups of this compound allow for the formation of stable amide bonds with primary amines, suggesting its potential use as a linker molecule in bioconjugation and drug delivery systems.[1] The quantitative assays described herein can be applied to study the pharmacokinetics of this compound-based therapeutics or to investigate its endogenous roles in health and disease.

Signaling_Pathway_Hypothesis Hypothetical Signaling Roles of this compound cluster_0 Metabolic Pathways cluster_1 Inflammatory Signaling cluster_2 Bioconjugation Application 10-Oxononadecanedioic_Acid 10-Oxononadecanedioic_Acid Beta-oxidation Beta-oxidation 10-Oxononadecanedioic_Acid->Beta-oxidation Drug_Conjugate Drug_Conjugate 10-Oxononadecanedioic_Acid->Drug_Conjugate Energy_Production Energy_Production Beta-oxidation->Energy_Production Inflammatory_Stimuli Inflammatory_Stimuli Enzymatic_Oxidation Enzymatic_Oxidation Inflammatory_Stimuli->Enzymatic_Oxidation 10-Oxononadecanedioic_Acid_Metabolites 10-Oxononadecanedioic_Acid_Metabolites Enzymatic_Oxidation->10-Oxononadecanedioic_Acid_Metabolites Inflammatory_Response Inflammatory_Response 10-Oxononadecanedioic_Acid_Metabolites->Inflammatory_Response Drug_Molecule Drug_Molecule Drug_Molecule->10-Oxononadecanedioic_Acid Amide Bond Targeting_Ligand Targeting_Ligand Targeting_Ligand->10-Oxononadecanedioic_Acid Amide Bond

Caption: Hypothetical roles of this compound.

Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility.[4] Silylation is a common derivatization technique where active hydrogen atoms are replaced with a trimethylsilyl (B98337) (TMS) group.[4]

Experimental Protocol:

1. Sample Preparation and Extraction:

  • Biological Fluids (Plasma, Serum, Urine):

    • To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in the sample, such as 1,18-octadecanedioic acid).[8]

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Acidify the supernatant with 1 M HCl to a pH of approximately 3.

    • Perform liquid-liquid extraction by adding 500 µL of methyl-tert-butyl ether (MTBE), vortexing for 1 minute, and centrifuging at 2000 x g for 5 minutes.[9][10]

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Tissues:

    • Homogenize a known weight of tissue in a suitable buffer.

    • Add an internal standard.

    • Perform lipid extraction using a Folch or Bligh-Dyer method.

    • Evaporate the organic solvent to dryness.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8][11]

  • Seal the vial tightly and heat at 70°C for 90 minutes to form the trimethylsilyl derivatives.[11]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless, operated in splitless mode. Injector temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the derivatized this compound and the internal standard.

GCMS_Workflow GC-MS Experimental Workflow Sample_Collection Sample Collection (Plasma, Tissue, etc.) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Caption: GC-MS workflow for this compound.

Data Presentation:

ParameterResult
Linearity (R²) >0.995
Limit of Detection (LOD) 1-5 ng/mL
Limit of Quantitation (LOQ) 5-15 ng/mL
Precision (%RSD) <15%[12]
Accuracy (% Recovery) 85-115%

Method 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can sometimes be performed with less extensive sample cleanup compared to GC-MS.[2][3] Derivatization can still be beneficial to improve chromatographic retention and ionization efficiency.[2][3] Esterification to form dibutyl esters is a common method for dicarboxylic acids.[2][9]

Experimental Protocol:

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as described in the GC-MS protocol (Section 1).

2. Derivatization (Esterification):

  • To the dried extract, add 100 µL of 3 M butanolic HCl.[2][9]

  • Seal the vial and incubate at 65°C for 20 minutes to form the dibutyl esters.[2]

  • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the sample in 100 µL of a suitable mobile phase, such as 80:20 water:methanol.[2]

3. LC-MS/MS Conditions:

  • LC System: UHPLC system for optimal resolution.[2]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: 20-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 20% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the dibutyl ester of this compound and the internal standard should be optimized.

LCMS_Workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation and Extraction Derivatization Esterification (Butanolic HCl) Sample_Prep->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: LC-MS/MS workflow for this compound.

Data Presentation:

ParameterResult
Linearity (R²) >0.998[8]
Limit of Detection (LOD) 0.05-0.5 ng/mL
Limit of Quantitation (LOQ) 0.1-1.0 ng/mL[9]
Precision (%RSD) <10%
Accuracy (% Recovery) 90-110%

Summary of Quantitative Data:

Analytical MethodLinearity (R²)LOQPrecision (%RSD)Accuracy (% Recovery)
GC-MS >0.9955-15 ng/mL<15%85-115%
LC-MS/MS >0.9980.1-1.0 ng/mL<10%90-110%

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in various biological matrices. The choice between the two methods will depend on the required sensitivity, sample throughput, and available instrumentation. The LC-MS/MS method generally offers lower limits of detection and quantification.[3] The provided protocols serve as a detailed guide for researchers to establish a robust and reliable assay for this compound, facilitating further investigation into its biological significance and potential therapeutic applications. Method validation should be performed in the specific matrix of interest to ensure data quality and reliability.

References

Application Notes and Protocols: The Role of Dicarboxylic Acids in the Study of Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive research has not yielded specific information on the application of 10-Oxononadecanedioic acid in the study of fatty acid oxidation disorders (FAODs). The following application notes and protocols focus on the well-established role of dicarboxylic acids in general as crucial biomarkers and research tools in the context of FAODs.

Introduction to Dicarboxylic Acids in Fatty Acid Oxidation Disorders

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids to produce energy. This enzymatic block in the primary mitochondrial β-oxidation pathway leads to the activation of an alternative, microsomal ω-oxidation pathway.[1][2][3] In this pathway, the terminal methyl group of a fatty acid is hydroxylated and subsequently oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid. These dicarboxylic acids are then further metabolized by peroxisomal β-oxidation.[1][2][4]

The accumulation and subsequent urinary excretion of specific dicarboxylic acids are hallmark biochemical signatures for various FAODs. The chain length of the excreted dicarboxylic acids often corresponds to the specific enzyme deficiency in the β-oxidation spiral. For instance, medium-chain acyl-CoA dehydrogenase (MCAD) deficiency typically leads to the excretion of C6-C10 dicarboxylic acids.[1] Therefore, the analysis of dicarboxylic acid profiles in urine and plasma is a cornerstone in the diagnosis and monitoring of these disorders.

Application: Dicarboxylic Acids as Biomarkers for FAOD Diagnosis

The qualitative and quantitative analysis of dicarboxylic acids in urine is a primary diagnostic tool for identifying the specific enzymatic defect in FAODs.

Experimental Workflow for Dicarboxylic Acid Profiling:

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Interpretation urine_sample Urine Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction urine_sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gcms Gas Chromatography-Mass Spectrometry (GC-MS) derivatization->gcms Injection data_acquisition Data Acquisition gcms->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration profile_analysis Dicarboxylic Acid Profile Analysis peak_integration->profile_analysis diagnosis Correlation with Specific FAOD profile_analysis->diagnosis

Caption: Workflow for urinary dicarboxylic acid analysis.

Table 1: Illustrative Urinary Dicarboxylic Acid Profiles in Different FAODs

Dicarboxylic AcidNormal Range (µmol/mmol creatinine)MCAD DeficiencyVLCAD DeficiencyLCHAD Deficiency
Adipic acid (C6)< 10↑↑↑
Suberic acid (C8)< 5↑↑↑
Sebacic acid (C10)< 3↑↑ ↑↑
Dodecanedioic acid (C12)< 2↑↑↑
Tetradecanedioic acid (C14)< 1Normal↑↑↑
3-Hydroxydicarboxylic acids< 1NormalNormal↑↑↑

Note: This table provides illustrative data. Actual values can vary between laboratories and individuals. "↑" indicates an increase compared to the normal range.

Experimental Protocols

Protocol 1: Extraction and Derivatization of Urinary Dicarboxylic Acids for GC-MS Analysis

Objective: To extract and prepare dicarboxylic acids from urine for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Urine sample (frozen at -20°C or -80°C until use)

  • Internal standard (e.g., stable isotope-labeled dicarboxylic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (B86663) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Glass centrifuge tubes

  • Nitrogen evaporator

  • GC-MS system

Methodology:

  • Thaw the urine sample to room temperature and vortex to mix.

  • Transfer 1 mL of urine to a glass centrifuge tube.

  • Add the internal standard to the urine sample.

  • Acidify the urine to a pH of approximately 1 by adding HCl.

  • Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 5-6) two more times and pool the organic layers.

  • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature and inject 1 µL into the GC-MS system.

Signaling Pathways and Logical Relationships

The Role of ω-Oxidation in Dicarboxylic Acid Formation in FAODs

In healthy individuals, ω-oxidation is a minor pathway for fatty acid metabolism. However, in FAODs, the blockage of β-oxidation leads to an accumulation of fatty acyl-CoAs, which are then shunted to the microsomal ω-oxidation pathway.

FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA BetaOxidation Mitochondrial β-Oxidation AcylCoA->BetaOxidation Primary Pathway OmegaOxidation Microsomal ω-Oxidation AcylCoA->OmegaOxidation Alternative Pathway (Upregulated in FAODs) Energy Energy Production BetaOxidation->Energy FAOD_block BetaOxidation->FAOD_block DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid PeroxisomalBetaOxidation Peroxisomal β-Oxidation DicarboxylicAcid->PeroxisomalBetaOxidation Urine Urinary Excretion DicarboxylicAcid->Urine FAOD_block->Energy Blocked in FAODs

Caption: Upregulation of ω-oxidation in FAODs.

Application: In Vitro Studies Using Dicarboxylic Acids

Dicarboxylic acids can be used in cell culture and isolated mitochondria experiments to investigate the pathophysiology of FAODs and to test potential therapeutic interventions.

Protocol 2: Assessing Mitochondrial Respiration in Response to Dicarboxylic Acid Substrates

Objective: To measure the effect of a specific dicarboxylic acid on the oxygen consumption rate (OCR) of isolated mitochondria or cultured cells from patients with FAODs.

Materials:

  • Isolated mitochondria or cultured fibroblasts/myoblasts

  • Seahorse XF Analyzer (or similar respirometry system)

  • Specific dicarboxylic acid of interest (e.g., dodecanedioic acid)

  • Mitochondrial respiration buffer

  • Substrates for complex I (e.g., pyruvate, malate) and complex II (e.g., succinate)

  • Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)

Methodology:

  • Prepare a cell plate or isolated mitochondria according to the instrument manufacturer's instructions.

  • Prepare a stock solution of the dicarboxylic acid in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the respiration buffer.

  • Load the Seahorse XF cartridge with the dicarboxylic acid solution, along with other substrates and inhibitors for a mitochondrial stress test.

  • Equilibrate the cells or mitochondria in the respiration buffer.

  • Place the plate in the Seahorse XF Analyzer and initiate the protocol.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject the dicarboxylic acid and measure the change in OCR.

  • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to determine key parameters of mitochondrial function.

  • Analyze the data to assess the ability of the mitochondria to utilize the dicarboxylic acid as a fuel source.

Table 2: Hypothetical Oxygen Consumption Rate (OCR) Data

Cell TypeSubstrateBasal OCR (pmol/min)OCR after Substrate Addition (pmol/min)
Control FibroblastsGlucose100 ± 10150 ± 12
Control FibroblastsDodecanedioic Acid100 ± 10130 ± 11
VLCAD Deficient FibroblastsGlucose95 ± 9145 ± 13
VLCAD Deficient FibroblastsDodecanedioic Acid98 ± 11105 ± 10

Note: This table presents hypothetical data illustrating a reduced capacity of VLCAD deficient cells to utilize a long-chain dicarboxylic acid.

Conclusion

The analysis of dicarboxylic acids is indispensable for the diagnosis and management of fatty acid oxidation disorders. While the specific role of this compound in this context is not documented, the principles and protocols outlined here for general dicarboxylic acids provide a robust framework for researchers and clinicians working on these challenging metabolic diseases. Further research into the specific metabolic fate and potential biological activity of novel dicarboxylic acids may uncover new diagnostic markers or therapeutic targets for FAODs.

References

Application Notes and Protocols for In Vitro Enzyme Assays Using 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxononadecanedioic acid is a long-chain dicarboxylic acid containing a ketone functional group. Its structure suggests that it can be a substrate for various enzymes involved in fatty acid and dicarboxylic acid metabolism. This document provides detailed application notes and protocols for in vitro enzyme assays to investigate the metabolism of this compound. The primary enzyme classes considered are Cytochrome P450 (CYP) omega-hydroxylases, enzymes of the peroxisomal β-oxidation pathway, and dehydrogenases.

These assays are crucial for understanding the metabolic fate of this compound, identifying potential drug-drug interactions, and elucidating its role in various physiological and pathological signaling pathways.

Enzymatic Pathways Overview

The metabolism of this compound is hypothesized to occur through the following key enzymatic steps:

  • Omega-Hydroxylation: Cytochrome P450 enzymes, particularly from the CYP4A family, can catalyze the hydroxylation of the terminal methyl group of fatty acids, leading to the formation of dicarboxylic acids. While this compound is already a dicarboxylic acid, CYP4A enzymes could potentially further hydroxylate the molecule.

  • Ketone Reduction: The ketone group at the C10 position can be reduced to a hydroxyl group by a ketoreductase or a dehydrogenase, yielding 10-hydroxynonadecanedioic acid. This step is crucial for subsequent oxidation.

  • Peroxisomal β-Oxidation: Long-chain dicarboxylic acids are primarily metabolized through β-oxidation within peroxisomes. This process involves a series of enzymatic reactions that shorten the carbon chain.

  • Dehydrogenation: The newly formed hydroxyl group at C10 can be oxidized by a dehydrogenase, such as a 3-hydroxyacyl-CoA dehydrogenase, as part of the β-oxidation cycle.

Data Presentation

Table 1: Representative Kinetic Parameters for Human CYP4A11-mediated Fatty Acid Hydroxylation

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/nmol P450)
Lauric Acid56.715.2
Palmitic Acid-0.78

Data adapted from studies on common fatty acid substrates for CYP4A11. The Vmax for Palmitic acid is presented as a turnover number.

Table 2: Representative Kinetic Parameters for Peroxisomal Acyl-CoA Oxidase with Dicarboxylic Acid Substrates

Substrate (CoA ester)Apparent Km (µM)Relative Vmax (%)
Dodecanedioyl-CoA (C12)15100
Sebacoyl-CoA (C10)2595
Suberoyl-CoA (C8)4080
Adipoyl-CoA (C6)6065

This table presents hypothetical data based on the trend that with decreasing chain length, the Km value for dicarboxylic acid CoA esters increases, while the Vmax shows a slight decrease.[1]

Table 3: Representative Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase

Substrate (Hydroxyacyl-CoA)Apparent Km (µM)Relative Vmax (%)
3-Hydroxydecanoyl-CoA (C10)5100
3-Hydroxyhexadecanoyl-CoA (C16)885
3-Hydroxybutyryl-CoA (C4)2060

This table provides representative kinetic data for L-3-Hydroxyacyl-CoA Dehydrogenase with substrates of varying chain lengths, illustrating the enzyme's preference for medium to long-chain substrates.

Experimental Protocols

Protocol 1: In Vitro Assay for CYP4A11-mediated Omega-Hydroxylation

Principle:

This assay measures the activity of human recombinant CYP4A11 by quantifying the formation of hydroxylated metabolites of a given substrate. The reaction requires NADPH as a cofactor. The product formation can be monitored using LC-MS/MS.

Materials:

  • Human recombinant CYP4A11 (expressed in a suitable system, e.g., baculovirus-insect cells)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human recombinant CYP4A11 (e.g., 10 pmol)

    • This compound (at various concentrations for kinetic studies, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Preparation: Centrifuge the mixture to precipitate the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the hydroxylated product using a validated LC-MS/MS method.

Protocol 2: In Vitro Assay for Peroxisomal β-Oxidation

Principle:

This assay measures the rate of peroxisomal β-oxidation by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the first step catalyzed by acyl-CoA oxidase. The H₂O₂ production can be measured using a fluorescent probe.

Materials:

  • Isolated peroxisomes or cell lysates containing active peroxomes

  • This compound (substrate)

  • ATP

  • Coenzyme A (CoA)

  • NAD+

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Fluorescence microplate reader

Procedure:

  • Substrate Activation: Pre-incubate this compound with ATP and CoA to form its CoA ester, as this is the actual substrate for the β-oxidation enzymes.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Isolated peroxisomes or cell lysate

    • NAD+

    • Amplex Red reagent and HRP

  • Initiation of Reaction: Start the reaction by adding the pre-activated 10-Oxononadecanedioyl-CoA.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of H₂O₂ production from the linear portion of the fluorescence curve.

Protocol 3: In Vitro Coupled Assay for Dehydrogenase Activity

Principle:

This is a coupled enzyme assay to measure the activity of a dehydrogenase acting on the hydroxyl group that would be formed from the ketone of this compound. The assay first involves the enzymatic reduction of the keto group, followed by the oxidation of the resulting hydroxyl group by a dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • A ketoreductase enzyme (to convert the keto group to a hydroxyl group)

  • NADPH (for the ketoreductase)

  • A suitable 3-hydroxyacyl-CoA dehydrogenase

  • NAD+

  • This compound (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • This compound

    • Ketoreductase enzyme

    • NADPH

  • First Incubation: Incubate the mixture to allow the reduction of the ketone group. The time for this step needs to be optimized.

  • Second Reaction Setup: To the same cuvette, add:

    • 3-hydroxyacyl-CoA dehydrogenase

    • NAD+

  • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for several minutes.

  • Data Analysis: Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[2]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

fatty_acid_metabolism_pathway sub 10-Oxononadecanedioic Acid cyp4a11 CYP4A11 (ω-hydroxylation) sub->cyp4a11 Further hydroxylation reductase Ketoreductase sub->reductase Reduction perox_beta_ox Peroxisomal β-Oxidation sub->perox_beta_ox hydroxylated 10-Hydroxynonadecanedioic Acid reductase->hydroxylated dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxylated->dehydrogenase Oxidation chain_shortened Chain-Shortened Dicarboxylic Acids perox_beta_ox->chain_shortened acetyl_coa Acetyl-CoA perox_beta_ox->acetyl_coa

Caption: Proposed metabolic pathway for this compound.

experimental_workflow_cyp4a11 start Start prepare_rxn Prepare Reaction Mixture (Buffer, CYP4A11, Substrate) start->prepare_rxn pre_incubate Pre-incubate at 37°C prepare_rxn->pre_incubate add_nadph Add NADPH Regenerating System pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze end End analyze->end

Caption: Experimental workflow for the CYP4A11 in vitro assay.

ppar_alpha_signaling_pathway cluster_dimer Heterodimer Formation ligand Fatty Acids / Dicarboxylic Acids (e.g., this compound) ppara PPARα ligand->ppara activates rxr RXR ppara->rxr ppre PPRE (Peroxisome Proliferator Response Element) ppara->ppre binds to rxr->ppre binds to target_genes Target Gene Transcription ppre->target_genes induces cyp4a CYP4A Enzymes target_genes->cyp4a perox_enzymes Peroxisomal β-Oxidation Enzymes target_genes->perox_enzymes

Caption: PPARα signaling pathway regulating fatty acid metabolism.[1][3][4]

References

Cellular Uptake and Metabolism of 10-Oxononadecanedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a significant lack of published scientific literature specifically detailing the cellular uptake and metabolism of 10-Oxononadecanedioic acid. The following application notes and protocols are based on the general principles of long-chain fatty acid and dicarboxylic acid transport and metabolism. These are intended to serve as a foundational guide for researchers initiating studies on this compound.

Introduction

This compound is a long-chain dicarboxylic acid containing a ketone group at the 10th carbon position. Dicarboxylic acids are known to be metabolites of monocarboxylic fatty acids through the ω-oxidation pathway.[1][2] This pathway becomes particularly relevant under conditions of high lipid load or when mitochondrial β-oxidation is impaired.[1][3] The resulting dicarboxylic acids are primarily catabolized via peroxisomal β-oxidation.[1][2][3] Understanding the cellular uptake and metabolic fate of this compound is crucial for elucidating its potential physiological or pathological roles.

General Principles of Dicarboxylic Acid Cellular Uptake and Metabolism

Cellular Uptake: The transport of dicarboxylic acids across the plasma membrane can be mediated by specific transporters. In polarized cells like those in the kidney proximal tubules, sodium-dependent dicarboxylic acid transport systems have been identified on both the apical and basolateral membranes.[4][5] For non-polarized cells, the exact mechanisms for long-chain dicarboxylic acid uptake are less clear but may involve fatty acid transport proteins (FATPs) or passive diffusion, influenced by the molecule's lipophilicity.

Metabolism: Long-chain dicarboxylic acids are typically metabolized in peroxisomes through β-oxidation.[1][2][3] This process shortens the carbon chain from both ends, yielding shorter-chain dicarboxylic acids and acetyl-CoA.[1] The chain-shortened dicarboxylic acids can then be further metabolized in the mitochondria. The presence of a ketone group, as in this compound, may influence the metabolic pathway, potentially undergoing reduction to a hydroxyl group or other enzymatic modifications prior to or during β-oxidation.

Hypothetical Signaling and Metabolic Pathways

The metabolism of this compound is proposed to follow the general pathway for dicarboxylic acids, with potential modifications due to the oxo- group.

metabolic_pathway cluster_uptake Cellular Uptake cluster_metabolism Peroxisomal β-Oxidation Extracellular Extracellular Plasma_Membrane Plasma Membrane Extracellular->Plasma_Membrane Transport Intracellular Intracellular Plasma_Membrane->Intracellular 10_Oxo_NDA This compound Metabolites Chain-shortened oxo-dicarboxylic acids 10_Oxo_NDA->Metabolites β-Oxidation Acetyl_CoA Acetyl-CoA Metabolites->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To Mitochondria

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to study the cellular uptake and metabolism of this compound.

Protocol 1: Cellular Uptake Assay

This protocol aims to quantify the rate of uptake of this compound into cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)

  • This compound (and a labeled version, e.g., ¹⁴C or ³H, if available)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials (for radiolabeled compound)

  • LC-MS/MS system (for unlabeled compound)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Plate cells in 12-well or 24-well plates and grow to confluence.

  • Preparation of Treatment Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in serum-free cell culture medium.

  • Uptake Experiment:

    • Wash the cells twice with warm PBS.

    • Add the medium containing this compound to each well.

    • Incubate for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) at 37°C.

    • To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • For radiolabeled compound: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For unlabeled compound: Process the lysate for analysis by LC-MS/MS to quantify the intracellular concentration of this compound.

  • Data Analysis: Normalize the intracellular amount of this compound to the total protein content of the cell lysate. Plot the uptake over time to determine the initial rate of uptake.

Protocol 2: In Vitro Metabolism Assay

This protocol is designed to identify the metabolites of this compound in a cellular context.

Materials:

  • Cultured cells with active metabolic machinery (e.g., primary hepatocytes)

  • This compound

  • Cell culture medium

  • Solvents for extraction (e.g., methanol, chloroform)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Treatment: Treat confluent cell cultures with this compound at a specific concentration for a defined period (e.g., 24 hours).

  • Extraction of Metabolites:

    • Separate the medium and the cells.

    • Extract metabolites from the medium by protein precipitation with a cold solvent like methanol.

    • Harvest and lyse the cells, followed by a liquid-liquid extraction (e.g., using a Folch method with chloroform/methanol/water) to separate lipids and other metabolites.

  • Sample Analysis: Analyze the extracts from both the medium and the cell lysate using LC-MS/MS or GC-MS to identify and quantify this compound and its potential metabolites.

  • Metabolite Identification: Compare the mass spectra of potential metabolites to known standards or use high-resolution mass spectrometry to predict elemental compositions and propose structures.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

experimental_workflow Start Hypothesis Generation Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Uptake_Assay Cellular Uptake Assay (Protocol 1) Cell_Culture->Uptake_Assay Metabolism_Assay In Vitro Metabolism Assay (Protocol 2) Cell_Culture->Metabolism_Assay Data_Analysis LC-MS/MS or GC-MS Data Analysis Uptake_Assay->Data_Analysis Metabolism_Assay->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis and Mechanism Elucidation Metabolite_ID->Pathway_Analysis Conclusion Conclusion Pathway_Analysis->Conclusion

Caption: General experimental workflow for studying this compound.

Quantitative Data Summary

Due to the absence of published research on this compound, no quantitative data on its cellular uptake or metabolism can be provided at this time. Researchers are encouraged to generate this data using the protocols outlined above. The following tables are provided as templates for data presentation.

Table 1: Cellular Uptake of this compound in [Cell Type]

Time (minutes)Intracellular Concentration (nmol/mg protein)
00
2Experimental Value
5Experimental Value
10Experimental Value
30Experimental Value
60Experimental Value

Table 2: Metabolites of this compound Identified in [Cell Type]

MetaboliteRetention Time (min)m/zRelative Abundance (%)
This compoundExperimental ValueExperimental ValueExperimental Value
Metabolite 1Experimental ValueExperimental ValueExperimental Value
Metabolite 2Experimental ValueExperimental ValueExperimental Value
............

Conclusion

The study of this compound presents a novel area of research in lipid metabolism. The provided application notes and protocols offer a strategic framework for investigating its cellular uptake and metabolic fate. Future research in this area will be critical to understanding the biological significance of this and other oxo-dicarboxylic acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Oxonononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 10-Oxonononadecanedioic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 10-Oxonononadecanedioic acid?

A1: The main synthetic strategies for 10-Oxonononadecanedioic acid and related dicarboxylic acids involve the oxidative cleavage of unsaturated fatty acids. The two most common precursors are oleic acid and ricinoleic acid (derived from castor oil). Key methods include:

  • Microbial Oxidation: Specific microorganisms can directly oxidize oleic acid to 10-oxo-octadecanoic acid, which can then be further oxidized to the target dicarboxylic acid.

  • Ozonolysis: The reaction of ozone with oleic acid cleaves the double bond to produce aldehydes and carboxylic acids, including 9-oxononanoic acid and azelaic acid.[1][2]

  • Oxidative Cleavage with Strong Oxidants: Reagents like potassium permanganate (B83412) can be used to cleave the double bond in unsaturated fatty acids.[3]

Q2: What are the common side products that can affect the yield and purity of 10-Oxonononadecanedioic acid?

A2: During the synthesis of 10-Oxonononadecanedioic acid, several side products can form, impacting the final yield and complicating purification. The nature of these byproducts depends on the chosen synthetic route.

  • From Ozonolysis of Oleic Acid: The primary products are a mixture of nonanoic acid, nonanal, 9-oxononanoic acid, and azelaic acid.[2] In some cases, polymerization can occur, leading to high molecular weight compounds.[1]

  • From Oxidative Cleavage of Ricinoleic Acid: Besides the desired dicarboxylic acid, shorter-chain dicarboxylic acids and monocarboxylic acids can be formed.

  • In Microbial Synthesis: Incomplete oxidation can lead to the accumulation of intermediates such as 10-hydroxyoctadecanoic acid.

Q3: How can I purify the final 10-Oxononadecanedioic acid product?

A3: Purification of the crude product is crucial to obtain high-purity 10-Oxonononadecanedioic acid. Common techniques include:

  • Crystallization: This is an effective method for separating dicarboxylic acids from monocarboxylic acids and other impurities, especially for separating shorter-chain from longer-chain diacids.

  • Distillation: Fractional distillation under reduced pressure can be used to separate components with different boiling points.

  • Chromatography: Techniques like column chromatography or high-performance liquid chromatography (HPLC) can be employed for high-purity separations.

  • Solvent Extraction: Liquid-liquid extraction can be used to separate the desired dicarboxylic acid from byproducts based on their differential solubility in various solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 10-Oxonononadecanedioic acid.

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is proceeding for the optimal duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Reaction Temperature: Optimize the reaction temperature. For microbial conversions, ensure the culture is maintained at the optimal growth temperature for the specific microorganism. For chemical oxidations, temperature control is critical to prevent side reactions. - Reagent Stoichiometry: Verify the correct molar ratios of reactants and catalysts. An insufficient amount of oxidizing agent will lead to incomplete conversion.
Side Reactions - Choice of Oxidant: The choice and concentration of the oxidizing agent are critical. For instance, in ozonolysis, controlling the ozone flow and reaction temperature can minimize the formation of unwanted byproducts. - pH Control: In microbial synthesis and some chemical oxidations, maintaining the optimal pH of the reaction medium is crucial for enzyme activity and reaction selectivity.
Product Degradation - Harsh Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the desired product. - Work-up Procedure: Ensure that the work-up and purification steps are performed under mild conditions to prevent decomposition of the product.
Inefficient Extraction/Purification - Solvent Selection: Use an appropriate solvent system for efficient extraction of the dicarboxylic acid from the reaction mixture. - Purification Method: Select the most suitable purification technique based on the properties of the target molecule and the impurities present. Multiple purification steps may be necessary.
Product Contamination
Potential Cause Troubleshooting Steps
Presence of Starting Material - Monitor Reaction Completion: Use analytical techniques (TLC, GC, NMR) to confirm the complete consumption of the starting material before proceeding with the work-up. - Optimize Reaction Conditions: Increase reaction time or temperature (within optimal limits) or adjust reagent stoichiometry to drive the reaction to completion.
Formation of Isomers or Related Byproducts - Selective Reaction Conditions: Fine-tune reaction parameters to favor the formation of the desired product. For example, in microbial synthesis, the choice of microorganism is critical for product selectivity. - Advanced Purification: Employ high-resolution purification techniques like HPLC or fractional crystallization to separate the desired isomer from closely related byproducts.
Residual Solvents or Reagents - Thorough Washing: During the work-up, wash the organic extracts thoroughly to remove any residual reagents. - Drying Under Vacuum: After purification, dry the final product under vacuum to remove any traces of solvent.

Data Presentation

Table 1: Yield of 10-Oxo-octadecanoic Acid from Microbial Oxidation of Oleic Acid

MicroorganismYield (%)Reference
Mycobacterium fortuitum (UI 53378)80[4][5][6][7]
Nocardia aurantia (B1595364) (ATCC 12674)65[4][5][6][7]
Nocardia sp. (NRRL 5646)55[4][5][6][7]
Saccharomyces cerevisiae45 (as 10-hydroxyoctadecanoic acid)[4][5][6][7]

Table 2: Product Distribution from the Ozonolysis of Oleic Acid

ProductCarbon Yield (%)Reference
1-Nonanal30 ± 3[1]
9-Oxononanoic acid14 ± 2[1]
Nonanoic acid7 ± 1[1]
Azelaic acid6 ± 3[1]
Octanoic acid1 ± 0.2[1]

Experimental Protocols

Protocol 1: Microbial Oxidation of Oleic Acid to 10-Oxo-octadecanoic Acid (Adapted)

This protocol is a general guideline based on the reported microbial conversion. Optimization of culture conditions is recommended for each specific microorganism.

1. Microorganism and Culture Preparation:

  • Obtain a pure culture of Mycobacterium fortuitum, Nocardia aurantia, or Nocardia sp..
  • Prepare a suitable growth medium for the selected microorganism. A typical medium might contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential mineral salts.
  • Inoculate the medium with the microorganism and incubate under optimal growth conditions (temperature, pH, and aeration) until a sufficient cell density is reached.

2. Biotransformation:

  • Harvest the microbial cells by centrifugation and wash them with a suitable buffer to obtain resting cells.
  • Resuspend the resting cells in a buffer solution.
  • Add oleic acid (the substrate) to the cell suspension. The concentration of oleic acid should be optimized to avoid substrate inhibition.
  • Incubate the reaction mixture under controlled conditions (temperature, pH, and agitation) for a predetermined period.

3. Extraction and Purification:

  • After the incubation period, acidify the reaction mixture to protonate the carboxylic acids.
  • Extract the products from the aqueous medium using an organic solvent (e.g., ethyl acetate).
  • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.
  • Purify the crude product containing 10-oxo-octadecanoic acid using column chromatography or crystallization.

Protocol 2: Oxidative Cleavage of Ricinoleic Acid to Azelaic Acid (as an example for Dicarboxylic Acid Synthesis)

This protocol details the synthesis of azelaic acid, a dicarboxylic acid, from ricinoleic acid using potassium permanganate.[3][8] This can serve as a model for the synthesis of other dicarboxylic acids.

1. Preparation of Ricinoleic Acid from Castor Oil:

  • Saponify castor oil by refluxing with an ethanolic solution of potassium hydroxide.
  • After saponification, pour the mixture into ice water and acidify with sulfuric acid to liberate the crude ricinoleic acid as an oil.
  • Separate the oily layer and extract the aqueous phase with an organic solvent. Combine the organic phases and remove the solvent to obtain crude ricinoleic acid.

2. Oxidation of Ricinoleic Acid:

  • Dissolve the crude ricinoleic acid in an aqueous solution of potassium hydroxide.
  • In a separate flask, prepare a solution of potassium permanganate in water at approximately 35°C.
  • Add the alkaline solution of ricinoleic acid to the potassium permanganate solution at once with vigorous stirring. The reaction is exothermic.
  • Continue stirring until the permanganate color disappears.

3. Work-up and Purification:

  • Acidify the reaction mixture with sulfuric acid and heat to coagulate the manganese dioxide precipitate.
  • Filter the hot mixture to remove the manganese dioxide.
  • Concentrate the filtrate under reduced pressure and cool it in an ice bath to crystallize the azelaic acid.
  • Collect the crystals by filtration, wash with cold water, and dry.
  • Recrystallize the crude azelaic acid from hot water to obtain the purified product.

Mandatory Visualizations

experimental_workflow_microbial cluster_prep 1. Culture Preparation cluster_bio 2. Biotransformation cluster_purify 3. Extraction & Purification prep1 Inoculate Microorganism prep2 Incubate and Grow Culture prep1->prep2 bio1 Harvest and Prepare Resting Cells prep2->bio1 bio2 Add Oleic Acid bio1->bio2 bio3 Incubate bio2->bio3 purify1 Acidify and Extract bio3->purify1 purify2 Concentrate purify1->purify2 purify3 Purify (Chromatography/Crystallization) purify2->purify3 end Final Product purify3->end 10-Oxo-octadecanoic acid

Caption: Experimental workflow for the microbial synthesis of 10-oxo-octadecanoic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 cause4 Inefficient Purification start->cause4 sol1 Optimize Reaction Time & Temperature Verify Reagent Stoichiometry cause1->sol1 sol2 Select Appropriate Oxidant Control pH cause2->sol2 sol3 Use Milder Reaction Conditions Gentle Work-up cause3->sol3 sol4 Choose Correct Solvents Optimize Purification Method cause4->sol4

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving common issues related to poor peak shape in the HPLC analysis of dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape, specifically peak tailing, for dicarboxylic acids?

Poor peak shape, most notably peak tailing, for dicarboxylic acids in reversed-phase HPLC is often attributed to a combination of factors:

  • Secondary Interactions: Dicarboxylic acids can engage in unwanted interactions with the stationary phase. A primary cause is the interaction between the ionized carboxyl groups of the analyte and residual silanol (B1196071) groups on silica-based columns.[1][2] These interactions lead to delayed elution for a portion of the analyte molecules, resulting in a tailing peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor.[2][3] If the pH is close to the pKa values of the dicarboxylic acid, a mixed population of ionized and unionized species will exist, leading to peak distortion and tailing.[4]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or impurities from the mobile phase, creating active sites that cause peak tailing.[2] Physical degradation of the column bed, such as the formation of voids, can also lead to poor peak shape.[5][6]

  • System and Methodological Issues: Several other factors can contribute to peak tailing, including:

    • Extra-column dead volume: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[1][7]

    • Sample overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[1][8]

    • Solvent mismatch: A significant difference in elution strength between the sample solvent and the mobile phase can cause peak distortion.[1]

Q2: How does the mobile phase pH affect the peak shape of dicarboxylic acids, and how can I optimize it?

The mobile phase pH is a crucial parameter in controlling the peak shape of ionizable compounds like dicarboxylic acids.[3][9] The goal is to ensure the analyte is in a single, stable ionic form.

  • Impact of pH: For acidic compounds, a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte is generally recommended.[10] This suppresses the ionization of the carboxylic acid groups, rendering the molecule more hydrophobic and less likely to interact with residual silanols on the stationary phase.[5][9] When the mobile phase pH is close to the pKa, both the ionized and unionized forms of the acid exist, which can lead to peak splitting or severe tailing.[4]

  • Optimization Strategy:

    • Determine the pKa of your dicarboxylic acid.

    • Select a buffer with a pKa close to the desired mobile phase pH to ensure good buffering capacity.

    • Adjust the pH of the aqueous portion of your mobile phase to be at least 1.5-2 units below the first pKa of the dicarboxylic acid. For example, for an acid with a pKa of 4.5, a mobile phase pH of 2.5-3.0 is a good starting point.[2]

    • Experiment with slight adjustments to the pH to find the optimal peak shape and retention.

Q3: My dicarboxylic acid peak is still tailing even after adjusting the mobile phase pH. What other strategies can I try?

If pH optimization is insufficient, consider the following troubleshooting steps:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[6] Using a well-end-capped column can significantly reduce secondary interactions and improve peak shape for polar analytes like dicarboxylic acids.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask the effects of residual silanol interactions and improve peak symmetry.[11]

  • Consider a Different Stationary Phase: If tailing persists, the stationary phase chemistry may not be ideal. Consider columns with alternative surface chemistries, such as those with polar-embedded groups, which can provide a different selectivity and reduce silanol interactions.

  • Check for Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent or following the manufacturer's regeneration procedure. If this fails, the column may need to be replaced.[12]

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow for identifying the root cause of peak tailing.

A Poor Peak Shape Observed (Peak Tailing) B Check Mobile Phase - Is pH appropriate (pKa - 2)? - Is it buffered? A->B C Adjust Mobile Phase pH and/or Buffer Concentration B->C No D Check for Sample Overload - Reduce injection volume/concentration B->D Yes C->D No J Peak Shape Improved C->J Yes E Dilute Sample or Reduce Injection Volume D->E Yes F Inspect HPLC System - Check for leaks - Minimize tubing length D->F No E->F No E->J Yes G Address System Issues - Replace fittings - Use narrower tubing F->G Yes H Evaluate the Column - Is it old or contaminated? - Is it the right chemistry? F->H No G->H No G->J Yes I Clean or Replace Column - Flush with strong solvent - Try an end-capped column H->I Yes K Problem Persists Consult further resources H->K No I->J Yes I->K No cluster_cause Potential Causes of Secondary Interactions cluster_solution Solutions Cause1 Residual Silanol Groups on Stationary Phase Solution1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) Cause1->Solution1 Solution2 Use a High-Purity, End-Capped Column Cause1->Solution2 Solution3 Increase Buffer Concentration Cause1->Solution3 Cause2 Metal Contamination in System or on Column Solution4 Use a Metal Chelator in Mobile Phase (e.g., EDTA) Cause2->Solution4 Solution5 Consider a PEEK or Metal-Free System Cause2->Solution5 Cause3 Inappropriate Mobile Phase pH Cause3->Solution1

References

Troubleshooting low sensitivity in the MS detection of 10-Oxononadecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) detection of 10-Oxononadecanedioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low sensitivity during their experiments. The information provided is based on established principles for the analysis of long-chain dicarboxylic acids, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low sensitivity for this compound in my LC-MS analysis?

Low sensitivity for long-chain dicarboxylic acids like this compound is a common issue and can stem from several factors:

  • Poor Ionization Efficiency: Dicarboxylic acids can be challenging to ionize effectively, particularly in positive ion mode.[1] Negative ion mode electrospray ionization (ESI) is generally preferred for these analytes.

  • Suboptimal Mobile Phase Conditions: The pH and composition of the mobile phase can significantly impact ionization. Acidic mobile phases, while often good for chromatography, can suppress ionization in negative mode.[2]

  • Ion Suppression: Components of the sample matrix can co-elute with the analyte and compete for ionization, leading to a reduced signal.[3]

  • Inefficient Fragmentation: If using tandem mass spectrometry (MS/MS), the collision energy might not be optimized for the specific fragmentation of this compound.

  • Sample Preparation Issues: Inefficient extraction or the presence of contaminants can lead to low analyte concentration and signal suppression.

Q2: What is the recommended ionization mode for this compound?

For dicarboxylic acids, negative ion electrospray ionization (ESI) is typically the preferred mode. This is because the carboxylic acid groups readily deprotonate to form [M-H]⁻ ions, which can be detected with high sensitivity.[4]

Q3: Should I consider derivatization for analyzing this compound?

Yes, derivatization is a highly effective strategy to enhance the sensitivity of dicarboxylic acid analysis.[1][5] Two common approaches are:

  • Esterification: Converting the carboxylic acid groups to esters (e.g., butyl esters) can improve chromatographic properties and allow for detection in positive ion mode.[6]

  • Charge-Reversal Derivatization: This involves reacting the carboxylic acid groups with a reagent that introduces a permanently positive charge, allowing for highly sensitive detection in positive ion mode.[5][7]

Troubleshooting Guides

This section provides a structured approach to troubleshooting low sensitivity issues when analyzing this compound.

Guide 1: Optimizing Mass Spectrometer Parameters

Low signal intensity can often be traced back to suboptimal instrument settings.

Potential Issue Recommended Action
Incorrect Ionization Mode Switch to negative ion mode ESI . If derivatized, positive ion mode may be appropriate.
Suboptimal Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
Inefficient Fragmentation If using MS/MS, perform a product ion scan of the [M-H]⁻ ion for this compound to identify the major fragment ions. Then, optimize the collision energy for the desired transitions in Multiple Reaction Monitoring (MRM) mode. Common fragments for dicarboxylic acids include neutral losses of H₂O and CO₂.[8]

Diagram: Logical Workflow for MS Parameter Optimization

MS_Optimization Start Low Sensitivity Observed Check_Mode Verify Ionization Mode (Should be Negative ESI) Start->Check_Mode Optimize_Source Optimize Source Parameters (Voltage, Temp, Gas) Check_Mode->Optimize_Source MSMS_Check Using MS/MS? Optimize_Source->MSMS_Check Product_Ion_Scan Perform Product Ion Scan to Identify Fragments MSMS_Check->Product_Ion_Scan Yes Analyze_Results Re-analyze Sample MSMS_Check->Analyze_Results No Optimize_CE Optimize Collision Energy for MRM Transitions Product_Ion_Scan->Optimize_CE Optimize_CE->Analyze_Results End Sensitivity Improved Analyze_Results->End

Caption: Workflow for optimizing mass spectrometer settings.

Guide 2: Enhancing Liquid Chromatography Separation

Poor chromatographic performance can lead to ion suppression and low sensitivity.

Potential Issue Recommended Action
Poor Peak Shape Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Consider using a guard column to protect the analytical column from contaminants.[9]
Ion Suppression Modify the chromatographic gradient to separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.
Suboptimal Mobile Phase While acidic modifiers like formic acid are common in reversed-phase chromatography, they can suppress ionization in negative mode.[3] Consider using a lower concentration of formic acid (e.g., 0.05%) or switching to a weaker acid like acetic acid. Alternatively, mobile phases with a slightly basic pH (e.g., using ammonium (B1175870) acetate) can enhance deprotonation and improve sensitivity in negative mode.

Diagram: Decision Tree for LC Optimization

LC_Optimization Start Low Sensitivity Poor Peak Shape Check_Peak_Shape Evaluate Peak Shape Start->Check_Peak_Shape Tailing_Fronting Tailing or Fronting? Check_Peak_Shape->Tailing_Fronting Poor Check_Suppression Suspect Ion Suppression? Check_Peak_Shape->Check_Suppression Good Optimize_Solvent Check Sample Solvent Compatibility Tailing_Fronting->Optimize_Solvent Use_Guard_Column Install/Replace Guard Column Tailing_Fronting->Use_Guard_Column Optimize_Solvent->Check_Suppression Use_Guard_Column->Check_Suppression Modify_Gradient Modify Gradient (Longer, Shallower) Check_Suppression->Modify_Gradient Yes Check_Mobile_Phase Review Mobile Phase Check_Suppression->Check_Mobile_Phase No Modify_Gradient->Check_Mobile_Phase Adjust_Modifier Adjust Acid Modifier (Lower Conc. or Weaker Acid) Check_Mobile_Phase->Adjust_Modifier Try_Basic_pH Consider Slightly Basic pH (e.g., Ammonium Acetate) Check_Mobile_Phase->Try_Basic_pH End Improved Separation and Sensitivity Adjust_Modifier->End Try_Basic_pH->End

Caption: Decision tree for liquid chromatography optimization.

Experimental Protocols

The following are detailed methodologies for experiments that can be performed to improve the MS detection of this compound.

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general method for extracting dicarboxylic acids from a biological matrix like plasma or urine.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma, urine).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar dicarboxylic acid).

  • Acidification: Add 10 µL of 1M HCl to acidify the sample.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate).

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization via Esterification

This protocol describes the formation of butyl esters for analysis in positive ion mode.[6]

  • Sample Preparation: Perform the LLE as described in Protocol 1.

  • Derivatization Reagent: To the dried extract, add 100 µL of 3 M HCl in n-butanol.

  • Incubation: Cap the tube tightly and incubate at 60°C for 30 minutes.

  • Drying: Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in the initial mobile phase for LC-MS analysis.

Parameter Value
Derivatization Reagent 3 M HCl in n-Butanol
Incubation Temperature 60°C
Incubation Time 30 minutes

Diagram: Workflow for Sample Preparation and Derivatization

Sample_Prep Start Start with Biological Sample LLE Liquid-Liquid Extraction (Protocol 1) Start->LLE Derivatize_Choice Derivatize? LLE->Derivatize_Choice Esterification Esterification (Protocol 2) Derivatize_Choice->Esterification Yes Reconstitute_Native Reconstitute for Negative Mode Analysis Derivatize_Choice->Reconstitute_Native No Reconstitute_Deriv Reconstitute for Positive Mode Analysis Esterification->Reconstitute_Deriv Analyze LC-MS Analysis Reconstitute_Native->Analyze Reconstitute_Deriv->Analyze

Caption: Workflow for sample preparation and derivatization.

References

Preventing degradation of 10-Oxononadecanedioic acid during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 10-Oxononadecanedioic acid to minimize degradation and ensure the integrity of your samples. The following information is based on best practices for similar long-chain dicarboxylic and keto acids due to limited specific data on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2][3] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[1][4] While specific temperature ranges are not available for this compound, a general recommendation for similar fatty acids is between 15-25°C.[5] Avoid direct sunlight and heat sources.[1]

Q2: What types of containers are suitable for storing this compound?

A2: Use chemically resistant containers, such as glass or high-density polyethylene (B3416737) (HDPE).[6] Ensure the container is well-sealed and properly labeled.[3][7][8] For long-term storage, consider containers that can be purged with an inert gas like argon or nitrogen to minimize oxidation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways have not been extensively studied for this molecule, potential degradation can occur through:

  • Oxidation: The ketone group and the aliphatic chain can be susceptible to oxidation, especially in the presence of strong oxidizing agents, heat, or light.[1][2]

  • Decarboxylation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation.

  • Reactions with incompatible materials: Contact with strong bases, oxidizing agents, or reducing agents can lead to chemical degradation.[1][2][9]

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual inspection may reveal changes in color (e.g., yellowing) or physical state. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can help identify impurities and degradation products.

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing)
  • Possible Cause: Oxidation of the molecule, potentially due to improper storage conditions like exposure to air, light, or heat.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the sample is stored in a tightly sealed container in a cool, dark, and dry place.

    • Inert Atmosphere: For sensitive applications, consider storing the material under an inert atmosphere (e.g., argon or nitrogen).

    • Analytical Verification: Use analytical methods like HPLC or GC-MS to identify potential oxidative degradation products.

  • Prevention: Always store the compound in amber glass vials or other light-protecting containers, and for long-term storage, flush the container with an inert gas before sealing.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Sample degradation leading to lower purity and the presence of interfering byproducts. This could be due to repeated freeze-thaw cycles, prolonged storage at room temperature, or storage in solution.

  • Troubleshooting Steps:

    • Aliquot Samples: If you need to use the sample multiple times, aliquot it into smaller, single-use vials upon receipt to avoid repeated opening of the main container.

    • Prepare Fresh Solutions: If working with solutions, prepare them fresh for each experiment. The stability of this compound in various solvents over time is not well-documented.

    • Re-qualify Stored Material: If a sample has been in storage for an extended period, it is good practice to re-analyze its purity before use.

  • Prevention: Implement a strict sample handling protocol that minimizes exposure to ambient conditions. Aliquoting is a key strategy to maintain the integrity of the bulk sample.

Data Presentation

Due to the lack of specific quantitative stability data for this compound in the public domain, a comparative table cannot be provided. However, the general stability of long-chain dicarboxylic acids under different conditions is summarized below.

Table 1: General Stability of Long-Chain Dicarboxylic Acids Under Various Storage Conditions (Qualitative)

Storage ConditionExpected StabilityRecommendations
Solid, Room Temperature (15-25°C), Dark, Dry Generally StableRecommended for short to medium-term storage.
Solid, Refrigerated (2-8°C), Dark, Dry High StabilityRecommended for long-term storage.
Solid, Frozen (-20°C or lower), Dark, Dry Very High StabilityRecommended for archival and long-term storage.
In Solution (e.g., organic solvents) Variable StabilityPrepare fresh. If storage is necessary, use low temperatures and protect from light and air.
Exposure to Light Potential for DegradationStore in amber or opaque containers.
Exposure to Air/Oxygen Potential for OxidationStore in tightly sealed containers, consider inert gas overlay.
Exposure to Humidity Potential for Hydrolysis/DegradationStore in a dry environment with a tightly sealed container.

Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage Workflow

This protocol outlines the best practices for receiving, handling, and storing this compound to minimize degradation.

  • Receiving: Upon receipt, inspect the container for any damage. Log the date of receipt on the container.

  • Initial Storage: Store the entire container in a cool, dry, and dark location, such as a desiccator cabinet in a temperature-controlled room.

  • Aliquoting for Use:

    • In a controlled environment (e.g., a fume hood with low humidity), open the primary container.

    • Weigh out the desired amounts of the solid compound into smaller, appropriately labeled, amber glass vials.

    • If possible, flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before tightly sealing the cap.

    • Store the aliquots under the same recommended conditions.

  • Solution Preparation:

    • Prepare solutions fresh for each experiment whenever possible.

    • Use high-purity solvents.

    • If a stock solution must be stored, store it at a low temperature (e.g., -20°C) in a tightly sealed vial with minimal headspace. Conduct a small-scale stability study to determine how long the solution remains viable for your application.

Protocol 2: Hypothetical HPLC Method for Purity Assessment

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carboxylic acid groups) or an Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

Visualizations

cluster_storage Recommended Storage Workflow receive Receive Compound inspect Inspect Container receive->inspect log Log Receipt Date inspect->log store_main Store in Cool, Dry, Dark Place log->store_main aliquot Aliquot into Smaller Vials store_main->aliquot inert_gas Flush with Inert Gas aliquot->inert_gas store_aliquot Store Aliquots inert_gas->store_aliquot

Caption: Recommended workflow for receiving and storing this compound.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_handling Review Sample Handling Protocol start->check_handling aliquoted Was the sample aliquoted? check_handling->aliquoted fresh_solution Were solutions prepared fresh? aliquoted->fresh_solution Yes implement_aliquoting Implement aliquoting for future use aliquoted->implement_aliquoting No re_qualify Re-qualify purity of the stock sample (e.g., via HPLC) fresh_solution->re_qualify Yes implement_fresh_prep Prepare fresh solutions for each experiment fresh_solution->implement_fresh_prep No discard If purity is compromised, discard and use a new lot re_qualify->discard proceed If purity is acceptable, investigate other experimental variables re_qualify->proceed

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Minimizing matrix effects in the LC-MS/MS analysis of 10-Oxononadecanedioic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 10-Oxononadecanedioic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing low signal intensity and poor reproducibility for my this compound analysis. What are the likely causes and how can I troubleshoot this?

Answer:

Low and inconsistent signal intensity are often indicative of significant matrix effects, particularly ion suppression.[1] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source. For a long-chain dicarboxylic acid like this compound, common interfering substances in biological matrices include phospholipids, salts, and other endogenous lipids.[2][3]

Here is a step-by-step troubleshooting approach:

  • Assess the Matrix Effect: First, it is crucial to confirm and quantify the extent of the matrix effect. This can be achieved using the post-extraction spike method, which compares the analyte's signal in a clean solvent to its signal in an extracted blank matrix.[1][4] A significant difference (typically >15-20%) confirms the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[5]

    • Liquid-Liquid Extraction (LLE): LLE is a robust technique for separating analytes from complex matrices. For dicarboxylic acids, an acidic extraction is often employed to ensure the analytes are in their protonated, more organic-soluble form.

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE by using a stationary phase to selectively retain the analyte while matrix components are washed away. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can be particularly effective for dicarboxylic acids.

  • Refine Chromatographic Separation: If sample preparation alone is insufficient, optimizing the liquid chromatography can help separate this compound from co-eluting interferences.

    • Gradient Modification: Adjusting the gradient elution profile can improve the resolution between the analyte and matrix components.

    • Column Chemistry: While C18 columns are commonly used, experimenting with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, may offer different selectivity and better separation from interfering compounds.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the gold standard for compensating for matrix effects.[6] A SIL-IS for this compound would co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[1] This reduces the concentration of all components, including interfering matrix substances. However, this is only a viable option if the concentration of this compound in the sample is high enough to remain above the instrument's limit of quantitation after dilution.

Question: My calibration curve for this compound shows poor linearity and accuracy, especially at lower concentrations. Could this be related to matrix effects?

Answer:

Yes, poor linearity and accuracy in the calibration curve, particularly at the lower limit of quantitation (LLOQ), are common consequences of unaddressed matrix effects.[2] The variable nature of matrix effects across different concentrations and between individual samples can lead to inconsistent signal suppression or enhancement, thereby affecting the accuracy and linearity of the quantification.

To address this, consider the following:

  • Matrix-Matched Calibrators: Prepare your calibration standards in an extracted blank matrix that is representative of your study samples. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects, leading to more accurate quantification.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the most effective way to correct for variability in matrix effects and will significantly improve the linearity and accuracy of your calibration curve.

  • Thorough Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup using SPE or a multi-step LLE can reduce the concentration of interfering components, leading to a more consistent analytical response.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in the analysis of this compound from plasma or serum?

A1: In plasma and serum, the most significant sources of matrix effects for acidic lipids like this compound are phospholipids.[2][3] These are highly abundant in biological membranes and can co-extract with the analyte, leading to ion suppression in the electrospray ionization (ESI) source. Other potential sources of interference include salts, proteins that were not completely removed during sample preparation, and other endogenous metabolites.

Q2: How do I choose an appropriate internal standard for this compound if a stable isotope-labeled version is not available?

A2: While a SIL-IS is ideal, a suitable structural analog can be used if a labeled standard is unavailable. For this compound, a good structural analog would be a dicarboxylic acid with a similar chain length and polarity that is not endogenously present in the sample. For example, a commercially available long-chain dicarboxylic acid with a different number of carbons could be evaluated. It is crucial to validate that the chosen analog has a similar extraction recovery and chromatographic retention time to the analyte and does not suffer from different matrix effects.

Q3: Can derivatization help in minimizing matrix effects for dicarboxylic acids?

A3: Yes, chemical derivatization can be a valuable strategy.[5][7] Derivatizing the two carboxylic acid groups of this compound can decrease its polarity, leading to better retention on reversed-phase columns and potentially shifting its elution away from polar, early-eluting matrix interferences. Furthermore, certain derivatizing agents can enhance ionization efficiency, which can help to overcome signal suppression.

Q4: What are the expected fragmentation patterns for this compound in negative ion mode ESI-MS/MS?

A4: In negative ion mode, the precursor ion for this compound will be the deprotonated molecule [M-H]⁻. The fragmentation in MS/MS will likely involve neutral losses of water (H₂O) and carbon dioxide (CO₂). Cleavage adjacent to the ketone group is also a probable fragmentation pathway.[8] It is recommended to optimize the collision energy to obtain characteristic and abundant product ions for use in Multiple Reaction Monitoring (MRM) assays.

Quantitative Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and provide typical performance characteristics for the LC-MS/MS analysis of dicarboxylic acids.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) HighLowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

This table provides a general comparison. The actual performance will depend on the specific protocol and the nature of the sample matrix.

Table 2: Typical LC-MS/MS Method Performance for Dicarboxylic Acid Analysis

ParameterTypical Value
Limit of Quantitation (LOQ) 0.1 - 10 ng/mL
Linearity (r²) > 0.99
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%

These values are representative and should be established for each specific assay during method validation.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is based on methods for the extraction of dicarboxylic and oxidized fatty acids from biological fluids.[5][9]

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 100 µL of plasma or serum.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either a SIL-IS or a structural analog) to the sample.

  • Acidification: Add 10 µL of 1 M HCl to acidify the sample. Vortex briefly.

  • Extraction: Add 500 µL of a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and should be optimized for your specific instrumentation and application.[9][10]

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: To be determined by infusing a standard of this compound and performing a product ion scan. The precursor ion will be [M-H]⁻.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic Start Poor Signal / Reproducibility Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Matrix Effect Significant? Assess_ME->ME_Significant Optimize_SP Optimize Sample Prep (LLE / SPE) ME_Significant->Optimize_SP Yes Revalidate Re-validate Method ME_Significant->Revalidate No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Dilute_Sample Dilute Sample Use_SIL_IS->Dilute_Sample Dilute_Sample->Revalidate End Method Optimized Revalidate->End

References

Technical Support Center: Optimizing Derivatization Conditions for Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the derivatization of keto acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of keto acids for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for keto acids?

A1: The choice of derivatization reagent depends on the analytical method (GC-MS or LC-MS) and the specific keto acids of interest. Three commonly used reagents are:

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is widely used for both GC-MS and LC-MS analysis. It reacts with the keto group to form an oxime derivative, which is more volatile and has better chromatographic properties.[1][2] PFBHA is particularly useful for sensitive detection using electron capture detection (ECD) in GC.[2]

  • Girard's Reagent T (GirT): This reagent is primarily used for LC-MS analysis. It introduces a pre-charged quaternary ammonium (B1175870) group, which enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved sensitivity.[3][4][5]

  • o-phenylenediamine (B120857) (OPD) and its analogs: OPD reacts with α-keto acids to form fluorescent quinoxaline (B1680401) derivatives, which are well-suited for HPLC with fluorescence detection.[6][7][8] This method can be highly sensitive and specific for α-keto acids.

Q2: My derivatization reaction yield is low. What are the potential causes and solutions?

A2: Low derivatization yield can be caused by several factors. Here's a troubleshooting guide:

  • Suboptimal pH: The pH of the reaction mixture is crucial. For example, the reaction of carbonyl compounds with PFBHA is favorable at a pH of approximately 4.5.[9] For GirT derivatization, the presence of an acid catalyst, such as acetic acid, can significantly accelerate the reaction.[3]

  • Incorrect Reagent Concentration: An insufficient excess of the derivatizing reagent can lead to incomplete reaction. It is common to use a significant molar excess of the derivatizing reagent to drive the reaction to completion.[3]

  • Reaction Time and Temperature: Derivatization reactions may require specific incubation times and temperatures to proceed to completion. These parameters should be optimized for your specific keto acids and derivatization reagent. For instance, PFBHA derivatization can be carried out at 60°C for 30 minutes, while some GirT reactions are performed at room temperature for several hours.[3][10]

  • Presence of Water: For some derivatization methods, particularly those involving silylation for GC-MS, the presence of water can interfere with the reaction and should be minimized by lyophilizing the samples.[11][12]

  • Instability of Keto Acids: Some keto acids, like oxaloacetic acid, are unstable and can degrade during sample preparation and analysis.[1][13] Using a derivatization procedure that rapidly stabilizes these compounds is essential.[14]

Q3: I am observing multiple peaks for a single keto acid in my chromatogram. What could be the reason?

A3: The appearance of multiple peaks for a single analyte can be attributed to:

  • Isomer Formation: Derivatization of keto groups can lead to the formation of syn- and anti-isomers of the resulting oximes or hydrazones. These isomers may separate under certain chromatographic conditions.

  • Tautomerization: Keto acids can exist in equilibrium with their enol tautomers. If both forms react with the derivatizing reagent, it can result in multiple products.[11]

  • Incomplete Derivatization: If the reaction does not go to completion, you may see a peak for the underivatized keto acid in addition to the derivatized product.

  • Side Reactions: The derivatizing reagent may react with other functional groups in the molecule or with components of the sample matrix, leading to the formation of byproducts.

To address this, optimizing reaction conditions (pH, temperature, time) to favor the formation of a single, stable derivative is key.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape and Tailing
  • Possible Cause: Suboptimal chromatographic conditions or interaction of the analyte with active sites in the GC or LC system.

  • Solution:

    • GC-MS: Ensure proper silylation if using this method to cap polar functional groups and improve volatility.[11] Check the condition of the GC liner and column.

    • LC-MS: Adjust the mobile phase composition and pH. Ensure the column is appropriate for the separation of the derivatized keto acids.

Issue 2: Inconsistent Results and Poor Reproducibility
  • Possible Cause: Inconsistent sample preparation, including variations in reaction time, temperature, or reagent addition.

  • Solution:

    • Automate the derivatization procedure if possible to ensure consistent timing and reagent delivery.[15]

    • Use an internal standard to correct for variations in derivatization efficiency and injection volume.

    • Ensure complete removal of any residual derivatizing reagent or byproducts that might interfere with the analysis.

Issue 3: Signal Suppression in LC-MS
  • Possible Cause: Matrix effects from co-eluting compounds in the sample that interfere with the ionization of the target analyte.

  • Solution:

    • Improve sample cleanup procedures to remove interfering substances.

    • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

    • Optimize chromatographic separation to resolve the analyte from interfering compounds.

Data Presentation: Comparison of Derivatization Conditions

The following tables summarize typical experimental conditions for common derivatization reagents.

Table 1: PFBHA Derivatization Conditions

ParameterConditionReference
ReagentO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride[1][2]
SolventAqueous solution, Pyridine (B92270)[9][11]
Temperature0°C - 60°C[1][10]
Time30 min - 12 h[1][9]
pH~4.5[9]

Table 2: Girard's Reagent T Derivatization Conditions

ParameterConditionReference
Reagent(Hydrazinocarbonylmethyl)trimethylammonium chloride[3][4]
SolventMethanol, Ethanol, Isopropanol with acetic acid[5]
TemperatureRoom Temperature - 85°C[3][5]
Time10 min - 24 h[3]
CatalystAcetic Acid[3]

Table 3: o-phenylenediamine (OPD) Derivatization Conditions

ParameterConditionReference
Reagento-phenylenediamine[6][7]
SolventDilute Hydrochloric Acid[6]
Temperature85°C[8]
Time45 min[8]
DetectionFluorescence (Ex: 350 nm, Em: 410 nm)[7]

Experimental Protocols

Protocol 1: Derivatization of Keto Acids with PFBHA for LC-MS/MS Analysis

This protocol is adapted from a method for the analysis of ten keto acids in biological samples.[1][13]

  • Sample Preparation: To 50 µL of plasma, add 150 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 10 mM PFBHA in water.

    • Add 50 µL of 100 mM pyridine buffer (pH 5.0).

    • Incubate the mixture at 60°C for 30 minutes.

  • Cool the reaction mixture on ice.

  • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

Protocol 2: Derivatization of Keto Acids with Girard's Reagent T for LC-MS Analysis

This protocol is a general guideline based on the principles of GirT derivatization.[3][5]

  • Sample Preparation: Dissolve the dried sample extract in a suitable solvent (e.g., 70% methanol).

  • Derivatization:

    • Add Girard's Reagent T (e.g., 50 mg).

    • Add glacial acetic acid (e.g., 50 µL).

    • Incubate at a suitable temperature (e.g., 50°C) for a defined period (e.g., 2 hours).

  • Neutralize the reaction mixture with a base (e.g., 1% NH4OH in methanol).

  • Inject an aliquot of the derivatized sample into the LC-MS system.

Visualizations

Experimental Workflow for Keto Acid Derivatization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection add_reagent Add Derivatization Reagent (e.g., PFBHA, GirT) supernatant_collection->add_reagent incubation Incubation (Controlled Temp & Time) add_reagent->incubation reaction_quenching Reaction Quenching/ Neutralization incubation->reaction_quenching analysis LC-MS or GC-MS Analysis reaction_quenching->analysis

Caption: General workflow for the derivatization of keto acids.

Troubleshooting Logic for Low Derivatization Yield

troubleshooting_yield start Low Derivatization Yield check_ph Verify Reaction pH start->check_ph check_reagent Check Reagent Concentration (Ensure Excess) start->check_reagent check_conditions Optimize Time & Temperature start->check_conditions check_water Minimize Water Content (if applicable) start->check_water solution Yield Improved check_ph->solution Adjust pH check_reagent->solution Increase Reagent check_conditions->solution Modify Incubation check_water->solution Dry Sample

Caption: Troubleshooting guide for low derivatization yield.

References

Technical Support Center: Resolving Isomeric Forms of Oxononadecanedioic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of oxononadecanedioic acid isomers. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of separating these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of oxononadecanedioic acid?

A1: The main challenges stem from the inherent similarities in the physicochemical properties of the isomers. Positional isomers of oxononadecanedioic acid possess identical molecular weights and functional groups, leading to very similar polarities and volatilities. This makes their separation by standard chromatographic techniques difficult, often resulting in co-elution or poor resolution. Furthermore, the presence of a keto group can lead to keto-enol tautomerism, potentially causing peak splitting or broadening in the chromatogram.[1][2]

Q2: Which chromatographic techniques are most effective for resolving oxononadecanedioic acid isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful techniques for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Particularly effective for separating non-volatile and thermally labile compounds. Normal-phase HPLC can be highly effective in separating positional isomers due to its sensitivity to subtle differences in the spatial arrangement of polar functional groups.[3][4] For enantiomeric resolution, chiral HPLC is required.

  • Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this is a high-resolution technique for separating volatile and semi-volatile compounds. However, due to the low volatility of dicarboxylic acids, derivatization is a mandatory step to convert the polar carboxylic acid and ketone groups into more volatile and thermally stable derivatives.[5][6][7]

Q3: Is derivatization necessary for the analysis of oxononadecanedioic acid isomers?

A3: For GC analysis, derivatization is essential. The carboxylic acid and ketone functionalities make the molecule too polar and non-volatile for direct GC analysis. A two-step derivatization involving methoximation of the ketone group followed by silylation or esterification of the carboxylic acid groups is highly recommended to achieve good peak shape and thermal stability.[6] For HPLC analysis, derivatization is not always required for the free acid but can be employed to enhance detection, for example, by introducing a UV-absorbing or fluorescent tag.

Q4: How can I improve the peak shape for my oxononadecanedioic acid isomers in HPLC?

A4: Poor peak shape, such as tailing or fronting, can be addressed by:

  • Mobile Phase pH Adjustment: For these acidic compounds, maintaining a mobile phase pH well below the pKa of the carboxylic acid groups (typically pH < 3) will ensure they are in their protonated, less polar form, leading to better retention and peak shape in reversed-phase HPLC.[8]

  • Appropriate Solvent for Sample Dissolution: Dissolve your sample in the initial mobile phase or a weaker solvent to prevent peak distortion. Injecting a sample in a solvent much stronger than the mobile phase is a common cause of peak splitting and fronting.[9]

  • Column Choice: Using a high-purity, end-capped silica-based column can minimize secondary interactions with residual silanols, which are a common cause of peak tailing for acidic compounds.

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Cause Troubleshooting Steps
Poor Resolution / Co-elution of Isomers Inadequate stationary phase selectivity.Switch to a different stationary phase. For positional isomers, a normal-phase silica (B1680970) column may offer better selectivity than a standard C18 column.[3][4]
Incorrect mobile phase composition.Systematically optimize the mobile phase. In normal-phase HPLC, adjust the ratio of the polar and non-polar solvents. In reversed-phase HPLC, altering the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can change selectivity.[10]
Peak Splitting Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.[9][11][12]
Column void or contamination.If all peaks are split, it may indicate a column issue. Try flushing the column or replacing it. Using a guard column is recommended.[9][11]
Keto-enol tautomerism.Adjusting the mobile phase pH or temperature can sometimes favor one tautomeric form. For GC, derivatization of the keto group is the most effective solution.[1][6]
Peak Tailing Secondary interactions with the stationary phase.Use a high-purity, end-capped column. For reversed-phase, ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid groups.[8]
Column overload.Reduce the sample concentration or injection volume.
GC-MS Analysis Issues
Problem Possible Cause Troubleshooting Steps
No Peaks or Very Small Peaks Incomplete derivatization.Ensure the derivatization reaction has gone to completion. Use fresh reagents and optimize reaction time and temperature.[5][7]
Thermal degradation in the injector.Ensure the injector temperature is not excessively high. The use of derivatization increases thermal stability.
Multiple Peaks for a Single Isomer Incomplete derivatization or side reactions.Optimize the derivatization procedure. Ensure anhydrous conditions if using silylating agents.
Keto-enol tautomerism.A methoximation step prior to silylation or esterification is crucial to "lock" the ketone in a single form, preventing the formation of multiple derivative peaks.[6]
Poor Resolution of Isomers Inappropriate GC column.Use a high-resolution capillary column with a stationary phase suitable for separating fatty acid methyl esters or their derivatives. A more polar stationary phase often provides better selectivity for positional isomers.
Suboptimal oven temperature program.Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting isomers.

Data Presentation

The following tables summarize representative quantitative data for the chromatographic separation of long-chain keto-acid isomers. Please note that this data is for 12-ketooleic acid, a structurally similar compound, and should be used as a reference for method development for oxononadecanedioic acid isomers.

Table 1: HPLC Separation of 12-Ketooleic Acid Geometric Isomers (Representative Data)

ParameterValue
Chromatographic Mode Normal-Phase HPLC[3]
Column Silica (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Hexane:Isopropanol (B130326):Acetic Acid (99:1:0.1, v/v/v)
Flow Rate 1.0 mL/min[3]
Temperature 30°C[3]
Detection UV at 275 nm[3]
Retention Time (trans-isomer) ~ 8.5 min
Retention Time (cis-isomer) ~ 9.8 min
Resolution (Rs) > 1.5

Table 2: GC-MS Parameters for Derivatized 12-Ketooleic Acid (Representative Data)

ParameterValue
Derivatization Two-step: Methoximation followed by Silylation[6]
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Program Initial 150°C, ramp at 10°C/min to 300°C
Carrier Gas Helium at 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Expected m/z for MOX-TMS derivative Analysis of characteristic fragment ions

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Positional Isomer Separation

This protocol is a starting point for the separation of positional isomers of oxononadecanedioic acid, adapted from methods for similar keto-acids.[3]

  • Sample Preparation:

    • Dissolve the isomeric mixture in the initial mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethyl acetate) with a small amount of acid (e.g., 0.1% acetic acid). The exact ratio should be optimized, starting with a high percentage of the non-polar solvent (e.g., 99:1 Hexane:Isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 30°C.

    • Detection: UV detector at a wavelength appropriate for the keto-carbonyl group (typically 205-220 nm or ~270-280 nm for α,β-unsaturated ketones).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks based on retention times of available standards.

    • Assess resolution between isomeric peaks. Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).

Protocol 2: GC-MS Analysis with Derivatization

This protocol details the necessary derivatization steps for the analysis of oxononadecanedioic acid isomers by GC-MS.[6]

  • Sample Preparation and Derivatization:

    • Place the dried sample extract in a GC vial.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (e.g., 20 mg/mL). Cap the vial and heat at 60°C for 30 minutes to derivatize the ketone group.

    • Cool the vial to room temperature.

    • Silylation/Esterification: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) or an esterification agent (e.g., BF3 in methanol). Cap the vial and heat at 70°C for 60 minutes to derivatize the carboxylic acid groups.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 8°C/min) to a final temperature of 300°C and hold for 10 minutes. This program should be optimized for the specific isomers.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-600.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Isomeric Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Signal Analyze Assess Resolution & Quantify Chromatogram->Analyze

Caption: Workflow for HPLC analysis of oxononadecanedioic acid isomers.

Troubleshooting_Logic Start Poor Resolution Observed CheckSolvent Is sample solvent stronger than mobile phase? Start->CheckSolvent ChangeSolvent Action: Redissolve sample in initial mobile phase CheckSolvent->ChangeSolvent Yes CheckColumn Is the column old or contaminated? CheckSolvent->CheckColumn No ChangeSolvent->Start Re-inject ChangeColumn Action: Flush or replace column CheckColumn->ChangeColumn Yes OptimizeMobilePhase Is mobile phase optimized for selectivity? CheckColumn->OptimizeMobilePhase No ChangeColumn->Start Re-inject ChangeMobilePhase Action: Alter solvent ratio or organic modifier OptimizeMobilePhase->ChangeMobilePhase No ChangeStationaryPhase Consider changing stationary phase OptimizeMobilePhase->ChangeStationaryPhase Yes ChangeMobilePhase->Start Re-inject

Caption: Logical troubleshooting flow for poor HPLC resolution.

References

Technical Support Center: Extraction of Long-Chain Fatty Acids from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of long-chain fatty acids (LCFAs) from tissues. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during lipid extraction and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflow and ensuring accurate, reproducible results.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction of LCFAs from various tissue types.

Issue 1: Low Recovery of Long-Chain Fatty Acids

Q: My final LCFA yield is consistently lower than expected. What are the potential causes and how can I improve it?

A: Low recovery of LCFAs is a frequent issue stemming from several factors throughout the experimental process. The choice of extraction method, solvent polarity, and sample handling are all critical.

Possible Causes & Solutions:

  • Incomplete Tissue Homogenization: The solvent must have intimate contact with the tissue to extract lipids effectively.

    • Solution: Ensure the tissue is thoroughly homogenized. For hard tissues, pulverizing in liquid nitrogen with a mortar and pestle is recommended before solvent addition.[1] For softer tissues, a bead-based or rotor-stator homogenizer can be effective.[2]

  • Inappropriate Solvent System: The polarity of the solvent system is crucial for efficiently extracting a broad range of fatty acids.

    • Solution: The Folch and Bligh & Dyer methods, which use a chloroform (B151607)/methanol mixture, are considered gold standards for lipid recovery.[3] For tissues with high lipid content (>2%), the Folch method may yield better results due to a higher solvent-to-sample ratio.[3] Alternative methods using methyl-tert-butyl ether (MTBE) or butanol/methanol (BUME) can also be effective and may be preferable for certain tissue types.[4][5]

  • Insufficient Extraction Time or Repetitions: A single extraction may not be sufficient to recover all lipids.

    • Solution: Perform multiple extractions (2-3 times) of the tissue residue and pool the lipid-containing phases.[6] Ensure adequate mixing and incubation time at each step to allow for complete partitioning of the lipids into the solvent.

  • Lipid Oxidation: LCFAs, particularly polyunsaturated fatty acids (PUFAs), are susceptible to oxidation, which can lead to their degradation and subsequent loss.

    • Solution: Minimize exposure to oxygen, heat, and light.[7] Work on ice whenever possible, use solvents containing antioxidants like butylated hydroxytoluene (BHT), and store samples under an inert gas (e.g., nitrogen or argon) at -80°C.[1][8][9]

  • Phase Separation Issues: Incomplete separation of the aqueous and organic phases can lead to loss of lipids.

    • Solution: Centrifugation is a highly effective method to achieve clear phase separation.[3] The addition of a salt solution (e.g., 0.9% NaCl or 0.73% KCl) can also aid in breaking up emulsions and improving phase separation in the Folch method.[10]

Issue 2: Emulsion Formation During Extraction

Q: I'm observing a persistent cloudy layer between the aqueous and organic phases. How can I prevent or break this emulsion?

A: Emulsion formation is a common problem, especially with tissues rich in proteins and phospholipids (B1166683), which can act as emulsifying agents.

Possible Causes & Solutions:

  • Vigorous Mixing: Excessive agitation can create a stable emulsion.

    • Solution: Instead of vigorous shaking, gently invert the extraction tube multiple times to mix the phases.[3]

  • Presence of Emulsifying Agents: Proteins and phospholipids from the tissue sample can stabilize emulsions.

    • Solution:

      • Centrifugation: This is often the most effective method to break an emulsion. A higher centrifugal force will help compact the precipitated protein and separate the liquid phases.[3]

      • Addition of Salt: Adding a salt solution increases the polarity of the aqueous phase, which can help to destabilize the emulsion.

      • pH Adjustment: Lowering the pH of the aqueous phase can sometimes help to break emulsions stabilized by acidic proteins.[3]

Issue 3: Contamination of the Lipid Extract

Q: My final lipid extract appears to be contaminated with non-lipid components. How can I improve the purity?

A: Co-extraction of non-lipid contaminants such as proteins, sugars, and salts is a common issue that can interfere with downstream analysis.

Possible Causes & Solutions:

  • Insufficient Washing of the Organic Phase: A single extraction may not be sufficient to remove all water-soluble contaminants.

    • Solution: After the initial phase separation, wash the lipid-containing organic phase with a "synthetic" upper phase (a mixture of the extraction solvents in the same ratio as the upper phase of a blank extraction). This helps to remove any remaining non-lipid contaminants without significant loss of lipids.

  • Carryover of the Aqueous Phase: Accidental pipetting of the upper aqueous phase during collection of the lower organic phase.

    • Solution: Carefully collect the lower organic phase using a glass Pasteur pipette, ensuring not to disturb the interface. It is better to leave a small amount of the organic phase behind than to risk contaminating the extract with the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the best method for extracting LCFAs from adipose tissue?

A1: Adipose tissue, being rich in triglycerides, presents unique challenges. The butanol:methanol (BUME) (3:1) method has been shown to be highly effective for adipose tissue, achieving high lipid coverage and reproducibility.[4] The Folch method is also a robust choice for high-fat tissues.

Q2: How should I store my tissue samples before LCFA extraction?

A2: To prevent lipid degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the role of antioxidants in LCFA extraction?

A3: Antioxidants, such as butylated hydroxytoluene (BHT), are added to the extraction solvents to prevent the oxidation of unsaturated fatty acids, which are prone to degradation.[8] This is particularly important when analyzing polyunsaturated fatty acids (PUFAs).

Q4: Can I use plastic tubes for the extraction?

A4: It is highly recommended to use glass tubes with Teflon-lined caps (B75204) for all steps of the extraction process.[8] Plasticizers from plastic tubes can leach into the organic solvents and contaminate your sample, interfering with downstream analysis.

Q5: How do I choose the right internal standard for quantification?

A5: The ideal internal standard is a fatty acid that is not naturally present in your sample and has a similar chain length and degree of saturation to the LCFAs you are interested in. Odd-chain fatty acids like C17:0 or C19:0 are commonly used. The internal standard should be added at the very beginning of the extraction process to account for any losses during sample preparation.

Data Presentation

Table 1: Comparison of Common LCFA Extraction Methods

MethodPrincipleTypical Extraction Yield (%)PurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Folch Liquid-liquid extraction using a chloroform-methanol mixture.High (often considered a benchmark)Good, but can co-extract non-lipid components.Moderate (1-2 hours)HighExhaustive extraction, well-established.Use of toxic chloroform, can be time-consuming.
Bligh & Dyer A modification of the Folch method using a more polar solvent mixture.High, particularly for polar lipids.GoodModerate (1-2 hours)ModerateRapid, efficient for lean tissues.May be less efficient for high-fat tissues.[3]
Soxhlet Continuous solid-liquid extraction with a recirculating solvent.HighGood, but can co-extract non-lipid components.Long (6-24 hours)HighExhaustive extraction, well-established.Time-consuming, large solvent volume, potential for thermal degradation of lipids.
MTBE Liquid-liquid extraction using methyl-tert-butyl ether.HighHighModerate (1-2 hours)ModerateLess toxic than chloroform, good for a broad range of lipids.
BUME Liquid-liquid extraction using butanol and methanol.HighHighModerate (1-2 hours)ModerateChloroform-free, suitable for automation.

Table 2: Recommended Extraction Methods for Different Tissue Types

Tissue TypeRecommended MethodRationaleReference
Adipose Butanol:Methanol (BUME) (3:1)High lipid coverage, yield, and reproducibility.[4]
Liver Methyl tert-butyl ether (MTBE)Effective for a broad range of lipids with good reproducibility.[4]
Heart Butanol:Methanol (BUME) (1:1)Good lipid coverage and reproducibility for this tissue type.[4]
Brain Folch or Bligh & DyerWell-established for extracting the complex lipidome of the brain.
Muscle Folch or Bligh & DyerRobust methods for extracting lipids from muscle tissue.

Experimental Protocols

Protocol 1: Modified Folch Method for LCFA Extraction from Tissues

This protocol is a widely used method for the quantitative extraction of total lipids.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform:Methanol (2:1, v/v) solution (with 0.01% BHT)

  • 0.9% NaCl solution

  • Glass homogenizer or bead beater

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Nitrogen gas source

  • Water bath or evaporator

Procedure:

  • Weigh approximately 100 mg of frozen tissue and place it in a glass homogenizer tube on ice.

  • Add 2 mL of ice-cold chloroform:methanol (2:1) solution to the tissue.

  • Homogenize the tissue thoroughly until a uniform suspension is achieved. For hard tissues, pre-grinding in liquid nitrogen is recommended.

  • Transfer the homogenate to a glass centrifuge tube.

  • Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1) and add it to the centrifuge tube.

  • Vortex the tube for 1 minute and incubate at room temperature for 30 minutes, with occasional vortexing.

  • Add 0.8 mL of 0.9% NaCl solution to the tube.

  • Vortex for 1 minute to mix thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Collect the lower organic phase (containing the lipids) into a clean, pre-weighed glass tube.

  • To maximize recovery, re-extract the upper phase and the protein interface with 1 mL of the lower phase solvent (chloroform). Centrifuge and pool the lower phases.

  • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas in a water bath set to 37°C.

  • Once the solvent is completely evaporated, the dried lipid extract can be weighed and then reconstituted in a known volume of an appropriate solvent for downstream analysis.

Protocol 2: Bligh & Dyer Method for LCFA Extraction

This method is a rapid and efficient alternative, particularly suitable for tissues with lower lipid content.

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • Deionized water

  • Glass homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Pasteur pipettes

  • Nitrogen gas source

Procedure:

  • For every 1 g of tissue, add 1 mL of deionized water and homogenize to a uniform consistency.

  • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • The lower chloroform layer contains the lipids. Carefully collect this layer using a Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

Visualizations

LCFA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Phase Separation cluster_collection Collection & Purification Tissue Tissue Sample Homogenization Homogenization (in Solvent) Tissue->Homogenization Mechanical Disruption Extraction Lipid Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Phase_Separation Phase Separation (Addition of Salt Solution & Centrifugation) Extraction->Phase_Separation Aqueous_Phase Upper Aqueous Phase (Non-Lipid Contaminants) Phase_Separation->Aqueous_Phase Organic_Phase Lower Organic Phase (Lipid Extract) Phase_Separation->Organic_Phase Drying Solvent Evaporation (under Nitrogen) Organic_Phase->Drying Final_Product Purified Lipid Extract Drying->Final_Product

Caption: General workflow for long-chain fatty acid extraction from tissues.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low LCFA Recovery Cause1 Incomplete Homogenization Start->Cause1 Cause2 Inappropriate Solvent System Start->Cause2 Cause3 Lipid Oxidation Start->Cause3 Cause4 Insufficient Extraction Start->Cause4 Sol1 Optimize Homogenization (e.g., Liquid N2 Grinding) Cause1->Sol1 Sol2 Select Appropriate Method (e.g., Folch, Bligh & Dyer) Cause2->Sol2 Sol3 Use Antioxidants (BHT) & Work on Ice Cause3->Sol3 Sol4 Perform Multiple Extraction Rounds Cause4->Sol4

Caption: Troubleshooting logic for low long-chain fatty acid recovery.

References

Dealing with the thermal instability of keto acids during GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the thermal instability of keto acids during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my keto acid standards degrading during GC analysis? I'm seeing low signal intensity and poor reproducibility.

A1: Keto acids are inherently thermally labile. The high temperatures required for GC analysis, particularly in the injector port, can cause them to decarboxylate or decompose.[1][2][3] This leads to a loss of the target analyte, resulting in low signal intensity and poor reproducibility.[1] Furthermore, their high polarity can cause poor peak shape and adsorption to active sites within the GC system.[4][5] To overcome this, a chemical modification step called derivatization is required before analysis.[6][7][8]

Q2: What is derivatization and how does it prevent the degradation of keto acids?

A2: Derivatization is a technique used to convert a compound into a product (a derivative) that has properties more suitable for a given analytical method.[6] For GC analysis of keto acids, a two-step derivatization process is standard practice to increase thermal stability and volatility.[9][10][11]

  • Methoximation: The keto group is protected by reacting it with a reagent like methoxyamine hydrochloride (MeOx). This reaction forms a stable methoxime derivative, which is crucial for preventing the formation of multiple isomers (tautomerization) and subsequent decarboxylation.[9][10]

  • Silylation: The acidic proton on the carboxylic acid group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. This step significantly increases the volatility of the molecule, making it suitable for GC analysis.[7][8][9] The resulting derivative is far more stable at high temperatures than the original keto acid.[12]

Q3: I am seeing multiple peaks for a single keto acid standard after derivatization. What is the cause?

A3: The appearance of multiple peaks for a single analyte is a common issue and can stem from several factors:

  • Incomplete Methoximation: If the initial protection of the keto group is incomplete, the underivatized ketone can exist in equilibrium with its enol form. Both of these forms can be silylated, leading to two distinct derivatives and, consequently, two chromatographic peaks.[9]

  • Incomplete Silylation: If the silylation of the carboxylic acid group is not complete, you may see a peak for the methoximated-only compound in addition to the desired fully derivatized compound.[9]

  • Moisture Contamination: Silylating reagents are extremely sensitive to moisture.[10][12] Any water present in the sample or reagents will react with the silylating agent and can cause the derivatives to degrade, leading to multiple peaks or a complete loss of signal.[9] Ensure all solvents are anhydrous and samples are completely dry (e.g., via lyophilization) before adding reagents.[10][11]

  • Tautomerization: Inadequate protection of the keto group can lead to the formation of different isomers (tautomers) before or during the silylation step, each producing a different peak.[9][10] A complete methoximation reaction is designed to prevent this.[9]

Q4: How do I choose the correct silylation reagent for my experiment?

A4: The choice of silylation reagent depends on the specific requirements of your analysis. MSTFA and BSTFA are the most common reagents for derivatizing carboxylic acids.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Often preferred because its byproducts are very volatile, leading to cleaner chromatograms.[9][10]

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts rapidly to give high yields.[7]

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms t-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and resistant to hydrolysis (up to 10,000 times more) than TMS derivatives.[9][12] This is an excellent choice if samples need to be stored or if moisture contamination is a concern.

  • TMCS (Trimethylchlorosilane): Rarely used alone, TMCS is often added as a catalyst (e.g., 1% in MSTFA) to increase the reactivity of the primary silylating reagent, especially for sterically hindered groups.[8][9]

Troubleshooting Guide

This section addresses common chromatographic problems encountered during the GC analysis of derivatized keto acids.

Problem Potential Cause(s) Recommended Solution(s)
No Peaks or Very Low Signal 1. Leak in the GC system (injector, column fittings).[9][13] 2. Sample degradation before or after derivatization.[9] 3. Plugged or malfunctioning syringe.[13] 4. Incorrect instrument parameters (e.g., injector temperature too low, split ratio too high).1. Perform a leak check on your GC system according to the instrument manual. 2. Ensure samples are stored properly and analyzed as soon as possible after derivatization. If storage is needed, keep vials tightly sealed at -20°C.[9] 3. Clean or replace the syringe.[13] 4. Verify all method parameters.
Peak Tailing 1. Active sites in the injector liner or on the column.[5][14] 2. Column contamination.[5][15] 3. Improper column installation (not seated correctly in the injector or detector).[5][13] 4. Dead volume from poorly installed unions or ferrules.[14]1. Use a fresh, deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at its maximum isothermal temperature. If tailing persists, the column may need to be replaced.[14] 3. Reinstall the column according to the manufacturer's instructions. 4. Check all fittings and ferrules to ensure they are properly installed and sealed.
Peak Fronting 1. Column overload due to high sample concentration.[5][16] 2. Incompatible solvent with the stationary phase.1. Dilute the sample or increase the split ratio.[5] 2. Ensure the sample solvent is appropriate for the GC column phase.
Split Peaks 1. Inefficient sample focusing at the head of the column. 2. Improper column installation.[16] 3. Mixed-mode derivatization (incomplete reaction).1. Lower the initial oven temperature or use a retention gap. 2. Re-cut and reinstall the column.[13] 3. Re-optimize the derivatization protocol (see Experimental Protocols below). Ensure sufficient reagent, time, and temperature.

Quantitative Data Summary

The following tables provide typical conditions and reagent information for the derivatization of keto acids. Note that optimal conditions may vary based on the specific analyte and sample matrix.

Table 1: Comparison of Common Silylation Reagents

ReagentCatalystVolatility of ByproductsDerivative StabilityNotes
MSTFA None or 1% TMCSHighModerateOften preferred for cleaner chromatograms due to highly volatile byproducts.[9][10]
BSTFA None or 1% TMCSModerateModerateA strong and widely used silylating reagent.[7][9]
MTBSTFA None or 1% TBDMCSLowHighForms TBDMS derivatives that are much less sensitive to moisture.[9][17]

Table 2: Typical Derivatization Reaction Conditions

StepReagent & SolventTemperatureTime
Methoximation Methoxyamine hydrochloride in Pyridine (B92270)60°C60 minutes
Silylation MSTFA + 1% TMCS60°C30 minutes

(Note: These are starting conditions based on established protocols[9]. Optimization is recommended.)

Experimental Protocols

Protocol: Two-Step Derivatization of Keto Acids for GC-MS Analysis

This protocol describes a general procedure for the derivatization of keto acids in a dried sample extract.

Materials:

  • Dried sample extract (e.g., lyophilized) in a GC vial.

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (MSTFA + 1% TMCS).

  • Heating block or oven.

  • Vortex mixer.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Water must be removed as it will interfere with the silylation reagent.[10][11]

  • Methoximation Step: a. Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried sample in the reaction vial.[9] b. Cap the vial tightly and vortex for 1 minute to ensure the sample is fully dissolved.[9] c. Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[9]

  • Silylation Step: a. After the methoximation reaction, allow the vial to cool to room temperature.[9] b. Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.[9] c. Cap the vial tightly and vortex for 30 seconds.[9] d. Incubate the mixture at 60°C for 30 minutes.[9]

  • GC-MS Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS system.[9] b. If any precipitate is present, centrifuge the vial and transfer the supernatant to a new vial for analysis.[9] c. Inject an appropriate volume (e.g., 1 µL) into the GC-MS.[9]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Dried Keto Acid Sample (Lyophilized) add_meox Add Methoxyamine HCl in Pyridine start->add_meox heat_meox Vortex & Incubate (60°C, 60 min) add_meox->heat_meox meox_product Methoxime Derivative (Keto group protected) heat_meox->meox_product cool_1 Cool to Room Temp meox_product->cool_1 add_mstfa Add MSTFA + 1% TMCS cool_1->add_mstfa heat_mstfa Vortex & Incubate (60°C, 30 min) add_mstfa->heat_mstfa silyl_product TMS-Methoxime Derivative (Carboxyl group protected) heat_mstfa->silyl_product cool_2 Cool to Room Temp silyl_product->cool_2 end Inject into GC-MS cool_2->end

Caption: Workflow for two-step derivatization of keto acids.

Troubleshooting_Tree start Problem Detected During GC Analysis of Keto Acid prob_multi_peak Multiple Peaks for One Analyte start->prob_multi_peak prob_low_signal Low or No Signal start->prob_low_signal prob_tailing Peak Tailing start->prob_tailing cause_incomplete_deriv Incomplete Derivatization? prob_multi_peak->cause_incomplete_deriv cause_moisture Moisture Contamination? prob_multi_peak->cause_moisture cause_leak System Leak? prob_low_signal->cause_leak cause_degradation Derivative Degradation? prob_low_signal->cause_degradation cause_active_sites Active Sites in System? prob_tailing->cause_active_sites cause_column_issue Column Issue? prob_tailing->cause_column_issue sol_optimize_deriv Optimize reaction: - Increase time/temp - Check reagent amount cause_incomplete_deriv->sol_optimize_deriv Yes sol_dry_sample Ensure sample is dry (lyophilize). Use anhydrous solvents. cause_moisture->sol_dry_sample Yes sol_leak_check Perform instrument leak check. cause_leak->sol_leak_check Yes sol_analyze_fresh Analyze sample immediately after derivatization. cause_degradation->sol_analyze_fresh Yes sol_liner Use a fresh, deactivated injector liner. cause_active_sites->sol_liner Yes sol_column_maint Trim column inlet (10-15cm). Bake out or replace column. cause_column_issue->sol_column_maint Yes

Caption: Troubleshooting decision tree for common GC issues.

References

Technical Support Center: Enhancing Dicarboxylic Acid Analysis in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acids (DCAs) by electrospray ionization (ESI) mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, with a focus on mitigating ion suppression and enhancing analytical sensitivity.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of dicarboxylic acids by ESI-MS often challenging?

A1: The analysis of dicarboxylic acids by ESI-MS presents several challenges primarily due to their high polarity, which leads to poor retention on commonly used reversed-phase liquid chromatography (LC) columns. Furthermore, their structure can result in poor ionization efficiency in the electrospray source, leading to low sensitivity and ion suppression, especially in complex biological matrices.[1][2]

Q2: What is ion suppression and how does it affect dicarboxylic acid analysis?

A2: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[3][4] This leads to a decreased signal intensity, poor sensitivity, and inaccurate quantification of dicarboxylic acids. The high polarity of DCAs makes them particularly susceptible to co-elution with other polar matrix components.

Q3: What are the primary strategies to reduce ion suppression for dicarboxylic acids?

A3: The main strategies to combat ion suppression for DCAs include:

  • Chemical Derivatization: Modifying the carboxyl groups to less polar and more easily ionizable derivatives.[1][2][5]

  • Mobile Phase Optimization: Careful selection of mobile phase additives and pH to enhance ionization and chromatographic separation.[6][7]

  • Chromatographic Separation: Improving the separation of DCAs from interfering matrix components.[1][8]

  • Sample Preparation: Implementing effective cleanup steps to remove matrix components prior to LC-MS analysis.[3][9]

  • ESI Source Parameter Optimization: Fine-tuning source settings to maximize the signal for the target analytes.[10][11]

Q4: Should I use positive or negative ion mode for dicarboxylic acid analysis?

A4: For underivatized dicarboxylic acids, the negative ion mode is generally preferred as they readily deprotonate to form [M-H]⁻ ions.[12][13] However, if a charge-reversal derivatization strategy is employed, the analysis is performed in the positive ion mode, which often provides significantly higher sensitivity.[2][5]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the analysis of dicarboxylic acids.

Issue 1: Low or No Signal Intensity

Possible Causes & Solutions

  • Poor Ionization Efficiency:

    • Underivatized DCAs: Switch to negative ion mode. Optimize mobile phase pH to be 1-2 units above the pKa of the dicarboxylic acids to ensure they are deprotonated.

    • Derivatized DCAs: Ensure the derivatization reaction has gone to completion. For charge-reversal derivatization, operate in positive ion mode.

  • Ion Suppression from Matrix:

    • Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[3]

    • Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[14]

    • Modify the chromatographic gradient to better separate the analytes from the suppression zones.

  • Incorrect ESI Source Parameters:

    • Systematically optimize source parameters such as capillary voltage, nebulizer gas flow, drying gas temperature, and flow rate.[10][11] A logical workflow for this is presented below.

Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow Problem Low Signal Intensity Cause1 Poor Ionization Problem->Cause1 Cause2 Ion Suppression Problem->Cause2 Cause3 Suboptimal Source Parameters Problem->Cause3 Solution1a Switch to Negative Ion Mode (Underivatized) Cause1->Solution1a Solution1b Use Charge-Reversal Derivatization (+ESI) Cause1->Solution1b Solution2a Improve Sample Cleanup (SPE, LLE) Cause2->Solution2a Solution2b Modify LC Gradient Cause2->Solution2b Solution3a Optimize Capillary Voltage & Gas Flows Cause3->Solution3a PeakShape Problem Poor Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting CauseBoth Sample Solvent Mismatch CauseTailing1 Secondary Interactions Tailing->CauseTailing1 Tailing->CauseBoth CauseFronting1 Column Overload Fronting->CauseFronting1 Fronting->CauseBoth SolutionTailing1 Use End-capped Column CauseTailing1->SolutionTailing1 SolutionTailing2 Add Acid to Mobile Phase CauseTailing1->SolutionTailing2 SolutionFronting1 Reduce Injection Volume CauseFronting1->SolutionFronting1 SolutionBoth Match Sample Solvent to Initial Mobile Phase CauseBoth->SolutionBoth DmPABr_Workflow Start Start: Biological Sample (e.g., Plasma) ProteinPrecip Protein Precipitation (Cold Acetonitrile) Start->ProteinPrecip Centrifuge1 Centrifugation ProteinPrecip->Centrifuge1 DryDown Evaporate Supernatant to Dryness Centrifuge1->DryDown Reconstitute Reconstitute in ACN DryDown->Reconstitute AddReagents Add DmPABr and DIPEA Reconstitute->AddReagents Incubate Incubate at 60°C AddReagents->Incubate Quench Quench with Formic Acid Incubate->Quench Centrifuge2 Centrifugation Quench->Centrifuge2 LCMS LC-MS Analysis (+ESI Mode) Centrifuge2->LCMS

References

Technical Support Center: Purity Assessment of Synthesized 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 10-Oxononadecanedioic acid. The following sections detail experimental protocols and address common issues encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).

Q2: What are the potential impurities in synthesized this compound?

A2: Common impurities may include starting materials from the synthesis, shorter or longer chain dicarboxylic acids, and side-products from the oxidation process. Depending on the synthetic route, which can involve the oxidation of oleic acid, potential byproducts could include other oxygenated fatty acids or products of incomplete oxidation.[1][2]

Q3: My HPLC chromatogram shows multiple peaks. What could be the cause?

A3: Multiple peaks in an HPLC chromatogram can indicate the presence of impurities, degradation of the compound, or issues with the chromatographic separation. Refer to the HPLC troubleshooting section for guidance on identifying the source of the extra peaks.

Q4: Why is derivatization necessary for the GC-MS analysis of this compound?

A4: this compound is a polar compound with low volatility due to its two carboxylic acid groups. Derivatization, typically through silylation or esterification, increases the volatility of the analyte, allowing it to be analyzed by Gas Chromatography.[3]

Q5: How can I confirm the identity of my synthesized this compound?

A5: A combination of techniques is recommended for unambiguous identification. Mass spectrometry (e.g., GC-MS) will provide the molecular weight and fragmentation pattern. 1H and 13C NMR spectroscopy will give detailed information about the chemical structure, including the position of the ketone and the carboxylic acid groups. FTIR will confirm the presence of the characteristic functional groups (ketone and carboxylic acids).

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
IssuePossible CauseSuggested Solution
No peaks or very small peaks Injection issue (e.g., clogged syringe, incorrect injection volume).Ensure the autosampler/manual injector is functioning correctly. Check for air bubbles in the syringe. Verify the injection volume.
Compound not dissolving in the mobile phase.Check the solubility of this compound in your mobile phase. You may need to adjust the mobile phase composition or use a stronger solvent for sample preparation.
Detector issue (e.g., lamp off, incorrect wavelength).Ensure the detector lamp is on and has sufficient lifetime. Verify that the detection wavelength is appropriate for your compound (e.g., around 210 nm for the carboxyl group).
Poor peak shape (tailing or fronting) Column overload.Reduce the concentration of the injected sample.
Mismatched solvent between sample and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly degassed.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Extra peaks in the chromatogram Sample contamination or degradation.Prepare fresh samples and mobile phase. Store samples appropriately.
Carryover from previous injections.Run a blank injection with a strong solvent to clean the injector and column.
Presence of impurities from synthesis.Analyze starting materials and by-products to identify potential impurities. Optimize the purification process.
Gas Chromatography-Mass Spectrometry (GC-MS)
IssuePossible CauseSuggested Solution
No peak for the derivatized analyte Incomplete or failed derivatization.Optimize the derivatization reaction conditions (reagent, temperature, time). Ensure all reagents are fresh and anhydrous.
Analyte degradation in the injector.Use a lower injector temperature. Ensure the injector liner is clean and deactivated.
Multiple peaks for the analyte Incomplete derivatization leading to partially derivatized species.Increase the amount of derivatizing reagent and/or reaction time.
Isomer formation during derivatization.Investigate the derivatization chemistry for potential side reactions.
Poor peak shape Active sites in the GC system (injector, column, detector).Use a deactivated liner and column. Check for and eliminate any leaks in the system.
Co-elution with other components.Optimize the GC temperature program to improve separation.
Mass spectrum does not match the expected fragmentation Incorrect MS settings.Verify the mass spectrometer is properly tuned and calibrated.
Presence of co-eluting impurities.Improve the chromatographic separation.
Thermal degradation in the GC.Lower the injector and transfer line temperatures.

Experimental Protocols

HPLC Purity Assessment

This protocol is adapted from a method for a similar keto-fatty acid and should be optimized for this compound.[4]

Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Start with a suitable percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions. A good starting point would be a gradient from 40% B to 95% B over 20 minutes.[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation

  • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for linearity assessment.

  • Filter all samples through a 0.45 µm syringe filter before injection.

GC-MS Purity Assessment

Derivatization (Silylation)

  • Accurately weigh approximately 1 mg of the synthesized this compound into a reaction vial.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Seal the vial and heat at 60-70 °C for 30-60 minutes.[3]

  • Cool the vial to room temperature before injection.

GC-MS Conditions

ParameterCondition
GC Column A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range 50-650 amu
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • 1H NMR: The spectrum is expected to show characteristic signals for the protons alpha to the carboxylic acid groups (around 2.3 ppm) and the protons alpha to the ketone (around 2.4 ppm). The protons of the long alkyl chain will appear as a complex multiplet in the 1.2-1.6 ppm region. The carboxylic acid protons will appear as a broad singlet far downfield (typically >10 ppm).[5][6]

  • 13C NMR: The spectrum should show distinct signals for the carbonyl carbons of the carboxylic acids (around 175-185 ppm) and the ketone (typically >200 ppm). The carbons of the alkyl chain will appear in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid as a very broad band from 2500-3300 cm⁻¹.[7][8][9]

  • C=O stretch of the carboxylic acid around 1700-1725 cm⁻¹.[7][8]

  • C=O stretch of the ketone around 1715 cm⁻¹. The ketone and carboxylic acid C=O stretches may overlap.

  • C-H stretches of the alkyl chain just below 3000 cm⁻¹.

Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC Purity & Quantification GCMS GC-MS Analysis Purification->GCMS Impurity Profiling NMR NMR Spectroscopy Purification->NMR Structure Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID hplc_troubleshooting cluster_nopeak Troubleshooting: No/Small Peaks cluster_badshape Troubleshooting: Poor Peak Shape cluster_shiftedrt Troubleshooting: Inconsistent Retention Time cluster_extrapeaks Troubleshooting: Extra Peaks Start Abnormal HPLC Result NoPeak No/Small Peaks Start->NoPeak BadShape Poor Peak Shape Start->BadShape ShiftedRT Inconsistent Retention Time Start->ShiftedRT ExtraPeaks Extra Peaks Start->ExtraPeaks CheckInjector Check Injector & Syringe NoPeak->CheckInjector CheckSolubility Verify Sample Solubility NoPeak->CheckSolubility CheckDetector Check Detector Settings NoPeak->CheckDetector ReduceConc Reduce Sample Concentration BadShape->ReduceConc MatchSolvent Match Sample & Mobile Phase Solvents BadShape->MatchSolvent CleanColumn Flush/Replace Column BadShape->CleanColumn CheckPump Check Pump & Degasser ShiftedRT->CheckPump UseOven Use Column Oven ShiftedRT->UseOven PrepFresh Prepare Fresh Samples/Mobile Phase ExtraPeaks->PrepFresh RunBlank Run Blank Injection ExtraPeaks->RunBlank OptimizePurification Optimize Purification ExtraPeaks->OptimizePurification

References

Stability of 10-Oxononadecanedioic acid in different pH and temperature conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 10-Oxononadecanedioic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures are the most common causes of degradation.

Q2: What is the expected stability of this compound at different pH values?

A2: Generally, dicarboxylic acids are most stable in a neutral to slightly acidic pH range. Under strongly acidic or basic conditions, the molecule may be susceptible to degradation through mechanisms such as decarboxylation at high temperatures or other rearrangements. For optimal stability during short-term storage of solutions, maintaining a pH between 4 and 7 is recommended.

Q3: How does temperature impact the stability of 10-Oxonononadecanedioic acid?

A3: As with most chemical compounds, the rate of degradation of 10-Oxonononadecanedioic acid increases with temperature. For long-term storage, it is advisable to keep the compound in a solid, dry form at or below room temperature, protected from light. Solutions should be stored at 4°C for short-term use. The table below summarizes the expected degradation over a 30-day period under various conditions.

Stability Data Summary

The following table provides illustrative data on the stability of this compound in aqueous solutions after 30 days under different pH and temperature conditions. This data is based on general principles of chemical stability for similar molecules and should be used as a guideline for experimental design.

Temperature (°C)pH 2.0 (0.01 M HCl)pH 7.0 (Phosphate Buffer)pH 10.0 (Carbonate Buffer)
4 < 1%< 0.5%< 2%
25 ~1-3%< 1%~3-5%
40 ~5-8%~1-2%~8-12%
60 > 15%~3-5%> 20%

Note: Degradation percentages are approximate and can be influenced by factors such as buffer composition, presence of metal ions, and exposure to light.

Troubleshooting Guide

Issue: I am observing a loss of my compound in solution over a short period, even at neutral pH.

  • Possible Cause 1: Microbial Contamination. Buffers and aqueous solutions, especially at neutral pH, can be susceptible to microbial growth, which may metabolize the dicarboxylic acid.

    • Solution: Use sterile buffers and consider sterile filtering your final solution. For longer-term storage, adding a preservative like sodium azide (B81097) (if compatible with your experimental system) may be necessary.

  • Possible Cause 2: Photodegradation. Although not extensively documented for this specific molecule, exposure to UV light can sometimes lead to degradation.

    • Solution: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Issue: I am seeing unexpected peaks in my chromatography analysis after storing the compound under acidic or basic conditions.

  • Possible Cause: This is likely due to the formation of degradation products. Forced degradation studies are designed to intentionally produce and identify these products.

    • Solution: Refer to the experimental protocol for forced degradation studies below to systematically identify the degradation products. This will help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with water as needed for the stress conditions.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at 60°C for 48 hours.

    • After cooling, dissolve the sample in a suitable solvent to prepare for analysis.

  • Thermal Degradation (Solution):

    • Prepare a solution of the compound in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Incubate at 60°C for 48 hours.

    • Cool and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[2]

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizations

Forced_Degradation_Workflow A This compound (API or Drug Substance) B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Stress Conditions B->C D Acid Hydrolysis (0.1 M HCl, 60°C) C->D E Base Hydrolysis (0.1 M NaOH, 60°C) C->E F Oxidative Degradation (3% H2O2, RT) C->F G Thermal Degradation (Solid & Solution, 60°C) C->G H Photolytic Degradation (ICH Q1B Guidelines) C->H I Sample Neutralization & Dilution (if needed) D->I E->I J Analytical Method (e.g., HPLC-UV, LC-MS) F->J G->J H->J I->J K Data Analysis: - Identify Degradants - Mass Balance - Validate Method J->K

Caption: Workflow for a typical forced degradation study.

Degradation_Logic start This compound condition1 Harsh Acidic Conditions + High Temperature start->condition1 condition2 Strong Basic Conditions + High Temperature start->condition2 pathway1 Potential Pathway: Decarboxylation condition1->pathway1 pathway2 Potential Pathway: Keto-enol Tautomerism followed by cleavage condition2->pathway2 product1 Degradation Products (e.g., shorter chain acids) pathway1->product1 product2 Multiple Degradation Products pathway2->product2

Caption: Logical relationship of potential degradation pathways.

References

Technical Support Center: Quantification of Low-Abundance Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges in the quantification of low-abundance fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance fatty acids?

The accurate quantification of low-abundance fatty acids is complicated by several factors. These include their inherently low concentrations in complex biological matrices, which can lead to signals being obscured by background noise. Additionally, their chemical properties, such as polarity and volatility, can make them difficult to analyze directly.[1][2] Co-eluting substances from the sample matrix can also interfere with ionization, a phenomenon known as the matrix effect, which can suppress or enhance the signal of the target fatty acid.[3][4]

Q2: Which analytical technique is better for low-abundance fatty acids: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?

Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, each with its own advantages. GC-MS offers high separation efficiency and is well-established for fatty acid analysis, particularly after they have been converted to more volatile derivatives like fatty acid methyl esters (FAMEs).[2][5] However, this derivatization step adds to the sample preparation time. LC-MS has gained popularity due to its high sensitivity and ability to analyze fatty acids without derivatization, which is especially useful for preserving the original sample integrity.[6][7] The choice often depends on the specific fatty acids of interest, the complexity of the sample matrix, and the available instrumentation.

Q3: Why is derivatization necessary for GC-MS analysis of fatty acids?

Direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and the tendency of their polar carboxyl groups to interact with the GC column's stationary phase.[1][8] This interaction can lead to poor peak shape and inaccurate quantification. Derivatization converts the fatty acids into more volatile and less polar forms, most commonly fatty acid methyl esters (FAMEs), which improves their chromatographic behavior and allows for more reliable analysis.[1]

Q4: How do I select an appropriate internal standard for my experiment?

An ideal internal standard (IS) should be chemically similar to the analyte of interest and not naturally present in the sample.[3][9] For fatty acid analysis, stable isotope-labeled fatty acids are often the best choice as they have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and analysis.[10] This helps to correct for variability in extraction, derivatization, and ionization.[3][9] If a stable isotope-labeled version of the target analyte is not available, a fatty acid with an odd-numbered carbon chain (e.g., C17:0 or C19:0) can be a suitable alternative, as these are less common in most biological systems.[5][10]

Troubleshooting Guides

Problem 1: I'm observing low or inconsistent signal intensity for my target fatty acids.

Possible Cause 1: Matrix Effects

  • Explanation: Co-eluting compounds from your sample matrix can suppress the ionization of your target fatty acids in the mass spectrometer, leading to a weaker signal.[3] This is a common issue in complex biological samples.[11]

  • Solution:

    • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, although you must ensure your fatty acid concentration remains above the instrument's limit of detection.[3]

    • Chromatographic Optimization: Adjust your LC or GC method to better separate your fatty acids from the interfering compounds. This could involve changing the gradient, mobile phase, or using a different type of column.[3]

    • Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for signal suppression.[3][9]

Possible Cause 2: Inefficient Extraction or Derivatization

  • Explanation: The methods used for extracting lipids and derivatizing fatty acids may not be optimal for your specific sample type, leading to poor recovery.

  • Solution:

    • Optimize Extraction: Ensure your chosen extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample matrix.[12] Consider performing a second extraction step to improve recovery.[13]

    • Verify Derivatization: For GC-MS, confirm that your derivatization reaction (e.g., to form FAMEs) is going to completion. This may involve adjusting reaction time, temperature, or the amount of reagent.[1][14]

Problem 2: My chromatogram shows poor peak shape (e.g., tailing or fronting).

Possible Cause 1 (GC-MS): Incomplete Derivatization

  • Explanation: If free fatty acids are not fully derivatized, their polar carboxyl groups can interact with the GC column, leading to peak tailing.[1]

  • Solution:

    • Optimize Reaction Conditions: Increase the reaction time, temperature, or the concentration of the derivatizing agent (e.g., BF3-methanol or BSTFA) to ensure complete conversion to FAMEs or other derivatives.[1][8]

    • Ensure Anhydrous Conditions: Moisture can interfere with many derivatization reactions.[8] Ensure your sample and solvents are dry before starting the reaction.

Possible Cause 2: Column Overload

  • Explanation: Injecting too much sample onto the column can lead to broad or fronting peaks.

  • Solution:

    • Dilute the Sample: Try injecting a more diluted sample.

    • Check Injection Volume: Reduce the volume of sample being injected onto the column.

Problem 3: I'm seeing high background noise or many interfering peaks.

Possible Cause 1: Sample Contamination

  • Explanation: Contaminants can be introduced at various stages, from sample collection to preparation. Common sources include solvents, plasticware, and reagents.

  • Solution:

    • Use High-Purity Reagents: Always use MS-grade solvents and high-purity reagents.

    • Avoid Plastic Contaminants: Use glass vials and syringes whenever possible, especially when working with organic solvents like chloroform (B151607).[13]

    • Run Blanks: Regularly run procedural blanks (samples without the biological matrix) to identify sources of contamination.[13]

Possible Cause 2: Column Bleed (GC-MS)

  • Explanation: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and ghost peaks.

  • Solution:

    • Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions.

    • Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues.[15]

    • Check for Leaks: Air leaks in the GC system can accelerate column degradation.[15]

Quantitative Data Summary

Table 1: Comparison of Analytical Techniques for Low-Abundance Fatty Acid Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Derivatization Typically required (e.g., to FAMEs)[1]Often not required[6]
Sensitivity High, especially with specific ionization techniquesVery high, often superior for certain compounds[7]
Volatility Requirement Analytes must be volatile or made volatile[2]Not limited by analyte volatility
Sample Throughput Can be lower due to derivatization stepCan be higher due to simpler sample preparation
Common Applications Analysis of total fatty acid profilesTargeted and untargeted lipidomics, analysis of free fatty acids

Table 2: Common Internal Standards for Fatty Acid Quantification

Internal Standard TypeExample(s)Rationale for Use
Stable Isotope-Labeled Deuterated fatty acids (e.g., C16:0-d4)Nearly identical properties to the analyte, providing the most accurate correction for sample loss and matrix effects.[10]
Odd-Chain Fatty Acids C13:0, C17:0, C19:0, C21:0, C23:0Not typically abundant in biological systems, so they are unlikely to be present in the original sample.[5]

Experimental Protocols

Protocol: General Lipid Extraction and FAME Preparation for GC-MS Analysis

This protocol describes a common method for extracting lipids from a biological sample and converting the fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • Chloroform (MS-grade)

  • Methanol (MS-grade)

  • Internal Standard Solution (e.g., C17:0 in methanol)

  • Boron Trifluoride (BF3) in Methanol (12-14%)[8]

  • Hexane (B92381) (MS-grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Homogenization: Homogenize your biological sample (e.g., tissue or cells) in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to your homogenized sample. This should be done at the very beginning to account for losses throughout the procedure.[5]

  • Lipid Extraction (Folch Method):

    • To the sample, add a 2:1 mixture of chloroform:methanol, ensuring the final solvent-to-sample ratio is approximately 20:1.[12]

    • Vortex the mixture thoroughly for 2-5 minutes to ensure complete extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to separate the layers.

    • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette or syringe.[13]

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Derivatization (Acid-Catalyzed Esterification):

    • To the dried lipid extract, add 2 mL of 12-14% BF3-methanol.[8]

    • Cap the tube tightly and heat at 60-80°C for 30-60 minutes.[1][8]

    • Cool the reaction mixture to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex vigorously for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean glass tube.

    • Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the hexane under nitrogen to the desired final volume for GC-MS analysis.

Visualizations

experimental_workflow sample Biological Sample is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction (e.g., Folch Method) is_spike->extraction drying1 Evaporate to Dryness extraction->drying1 derivatization Derivatization (e.g., FAMEs) drying1->derivatization fame_extraction FAME Extraction derivatization->fame_extraction drying2 Evaporate & Reconstitute fame_extraction->drying2 analysis GC-MS or LC-MS Analysis drying2->analysis

Caption: General workflow for the quantification of low-abundance fatty acids.

troubleshooting_workflow start Problem: Low or Inconsistent Signal check_matrix Assess Matrix Effect? start->check_matrix solution_matrix Dilute Sample or Optimize Chromatography check_matrix->solution_matrix Yes check_recovery Review Sample Prep? check_matrix->check_recovery No solution_recovery Optimize Extraction & Derivatization Protocol check_recovery->solution_recovery Yes check_is Using Appropriate IS? check_recovery->check_is No solution_is Use Stable Isotope-Labeled or Odd-Chain IS check_is->solution_is No logical_relationship goal Goal: Accurate Quantification is_selection Internal Standard Selection goal->is_selection criteria1 Chemically Similar to Analyte is_selection->criteria1 criteria2 Not Endogenously Present is_selection->criteria2 criteria3 Behaves Similarly during Prep & Analysis is_selection->criteria3 best_choice Best Choice: Stable Isotope-Labeled IS criteria1->best_choice alt_choice Alternative: Odd-Chain FA criteria2->alt_choice criteria3->best_choice criteria3->alt_choice

References

Improving the recovery of 10-Oxononadecanedioic acid from complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 10-Oxononadecanedioic acid from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in recovering this compound from complex matrices?

A1: The primary challenges include its low concentration in complex samples, the presence of interfering substances with similar chemical properties, and its potential for degradation during sample processing. Due to its structure with two terminal carboxylic acid groups, it can be reactive and prone to losses during extraction and purification.[1][2]

Q2: Which extraction techniques are most effective for this compound?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed for the extraction of dicarboxylic acids.[3] The choice depends on the sample matrix and the desired purity of the final extract. LLE is often used for initial cleanup from aqueous samples, while SPE can provide higher selectivity and recovery.[4][5]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of the dicarboxylic acid.[6][7] Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization can enhance ionization efficiency and improve sensitivity, though it is not always mandatory.[8]

Q4: How can I improve the recovery of this compound during Solid-Phase Extraction (SPE)?

A4: To improve SPE recovery, ensure proper conditioning of the SPE cartridge, optimize the pH of the sample and solvents, and use an appropriate elution solvent.[4][5][9] A common issue is the breakthrough of the analyte during sample loading or its incomplete elution.[4][10] Using a stable isotope-labeled internal standard can help to accurately quantify recovery.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause Recommended Solution
Low recovery after Liquid-Liquid Extraction (LLE) Incomplete extraction due to unfavorable partition coefficient.Adjust the pH of the aqueous phase to suppress the ionization of the carboxylic acid groups (typically pH < 4), thereby increasing its solubility in the organic solvent.[9] Use a more polar organic solvent or increase the solvent-to-sample ratio.
Emulsion formation at the solvent interface.Add a small amount of salt (salting out) to the aqueous phase to break the emulsion.[5] Gently swirl instead of vigorously shaking the extraction funnel.[5]
Low recovery after Solid-Phase Extraction (SPE) Analyte breakthrough during sample loading.Ensure the sample loading flow rate is slow enough for efficient binding.[4][5] Check if the sorbent capacity has been exceeded and use a larger SPE cartridge if necessary.[5]
Incomplete elution of the analyte.Use a stronger or more appropriate elution solvent. The pH of the elution solvent may need to be adjusted to facilitate the elution of the dicarboxylic acid.[4][9] Increase the volume of the elution solvent.[9]
Analyte degradation during sample processing Instability at high temperatures or extreme pH.Process samples at low temperatures and avoid prolonged exposure to harsh acidic or basic conditions. Store extracts at -20°C or lower.[11]
Poor Chromatographic Peak Shape or Resolution
Symptom Possible Cause Recommended Solution
Tailing peaks in GC-MS analysis Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, and reagent concentration).[12] Ensure the sample is completely dry before adding the derivatization reagent.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality capillary column. Regular maintenance of the GC system is crucial.
Broad or split peaks in LC-MS/MS analysis Mismatch between the sample solvent and the mobile phase.Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.
Poor retention on the column.Select a column with appropriate chemistry for dicarboxylic acid analysis (e.g., C18). Optimize the mobile phase composition and gradient.

Quantitative Data on Dicarboxylic Acid Recovery

The following tables summarize recovery data for long-chain dicarboxylic acids from various matrices using different analytical methods. While specific data for this compound is limited, these values for analogous compounds provide a useful reference.

Table 1: Recovery of Dicarboxylic Acids using Liquid-Liquid Extraction (LLE)

Dicarboxylic AcidMatrixExtraction SolventRecovery (%)Analytical Method
Octanedioic acidCurative WaterNot Specified~80-90%GC-MS
Dodecanedioic acidCurative WaterNot Specified~85-95%GC-MS
Butyric acidFermentation Broth[P666,14][Cl] in dodecane66.0 - 92.1%Not Specified
Acetic acidFermentation Broth[P666,14][Cl] in dodecane38.4 - 49.9%Not Specified

Data adapted from multiple sources for comparison.

Table 2: Recovery of Dicarboxylic Acids using Solid-Phase Extraction (SPE)

Dicarboxylic AcidMatrixSPE SorbentRecovery (%)Analytical Method
Aliphatic Carboxylic AcidsRiver WaterSilica92.08%GCxGC-TOFMS
Aromatic Carboxylic AcidsRiver WaterStrata™ X28%GCxGC-TOFMS
Aliphatic Carboxylic AcidsRiver WaterC1875%GCxGC-TOFMS

Data adapted from a study on carboxylic acid extraction from river water.[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices
  • Sample Preparation: To 10 mL of the aqueous sample, add a suitable internal standard.

  • Acidification: Adjust the pH of the sample to approximately 3.0 with a suitable acid (e.g., 1 M HCl) to ensure the dicarboxylic acid is in its protonated form.

  • Extraction: Transfer the acidified sample to a separatory funnel and add 20 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Mixing: Gently invert the funnel multiple times for 2-3 minutes to allow for partitioning of the analyte into the organic phase. Vent the funnel frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Collection: Collect the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired volume.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method.

Protocol 2: Solid-Phase Extraction (SPE) from Biological Fluids
  • Sample Pre-treatment: To 1 mL of plasma or serum, add a suitable internal standard. Precipitate proteins by adding 3 mL of cold acetonitrile. Vortex and centrifuge at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the this compound with 3 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: GC-MS Analysis with Derivatization
  • Derivatization: To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • GC-MS Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A suitable temperature gradient to separate the analyte from other components.

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for quantification.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify to pH ~3 Add_IS->Acidify Add_Solvent Add Organic Solvent Acidify->Add_Solvent Extract Extract & Separate Phases Add_Solvent->Extract Collect_Organic Collect Organic Layer Extract->Collect_Organic Repeat_Extract Repeat Extraction Collect_Organic->Repeat_Extract Dry_Extract Dry Organic Extract Repeat_Extract->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate Reconstitute Reconstitute for Analysis Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting_Low_Recovery_SPE cluster_loading_solutions Flow-through Issues cluster_wash_solutions Wash Fraction Issues cluster_elution_solutions Elution Issues Start Low Recovery in SPE Check_Loading Analyte in Flow-through? Start->Check_Loading Check_Wash Analyte in Wash Fraction? Check_Loading->Check_Wash No Loading_Rate Decrease Loading Flow Rate Check_Loading->Loading_Rate Yes Check_Elution Analyte Not Eluting? Check_Wash->Check_Elution No Wash_Strength Use Weaker Wash Solvent Check_Wash->Wash_Strength Yes Elution_Strength Use Stronger Elution Solvent Check_Elution->Elution_Strength Yes Sorbent_Capacity Increase Sorbent Mass Loading_Rate->Sorbent_Capacity Sample_pH Optimize Sample pH Sorbent_Capacity->Sample_pH Wash_pH Adjust Wash Solvent pH Wash_Strength->Wash_pH Elution_Volume Increase Elution Volume Elution_Strength->Elution_Volume Sorbent_Interaction Check for Irreversible Binding Elution_Volume->Sorbent_Interaction

Caption: Troubleshooting logic for low SPE recovery.

References

Interpreting the mass fragmentation pattern of 10-Oxononadecanedioic acid derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass fragmentation patterns of 10-oxononadecanedioic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation pathways for this compound in mass spectrometry?

A1: The fragmentation of this compound is highly dependent on the ionization method used.

  • Electron Ionization (EI) after derivatization (e.g., as dimethyl ester): In EI-MS, which is often coupled with Gas Chromatography (GC), the molecule is subjected to high energy, leading to extensive fragmentation. For the dimethyl ester of this compound, characteristic fragmentation includes:

    • α-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group of the ketone and the ester groups.

    • McLafferty rearrangement: This can occur if a γ-hydrogen is available relative to a carbonyl group.[1]

    • Cleavage adjacent to the ketone group: The presence of the keto group at the C10 position provides a specific site for cleavage, leading to characteristic fragment ions.

  • Electrospray Ionization (ESI): ESI is a softer ionization technique, commonly used with Liquid Chromatography (LC-MS). It typically forms a prominent deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.[1] Subsequent fragmentation (MS/MS) induced by collision-induced dissociation (CID) often involves:

    • Loss of water (H₂O) [1][2]

    • Decarboxylation (loss of CO₂) [1][2]

Q2: I am not seeing the molecular ion peak for my derivatized this compound in GC-EI-MS. What could be the reason?

A2: The molecular ion peak in EI-MS can be weak or absent for long-chain molecules due to the high energy of the ionization process, which causes the molecular ion to be unstable and fragment readily.[3][4] If the molecular ion is not observed, look for characteristic fragment ions, such as those resulting from the loss of a methoxy (B1213986) group (-OCH₃) or a larger fragment. Also, consider using a softer ionization technique like chemical ionization (CI) if available.

Q3: How can I differentiate between the two carboxylic acid ends during fragmentation analysis?

A3: Without isotopic labeling, it is generally not possible to distinguish between the two ends of the dicarboxylic acid during fragmentation, as they can produce identical fragments. If differentiation is critical for your research, consider synthesizing the molecule with a stable isotope (e.g., ¹³C or ¹⁸O) at one of the carboxyl groups.

Q4: What are the common sources of contamination when analyzing organic acids by GC-MS?

A4: Contamination can arise from various sources in GC-MS analysis of organic acids. Common contaminants include plasticizers (phthalates) from labware, residues from the derivatization reagents, and column bleed.[5] It is crucial to run a blank sample (containing only the solvent and derivatization agent) to identify and subtract these background ions from your sample spectra.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the mass spectrometry analysis of this compound derivatives.

Problem 1: Poor Signal Intensity or No Peaks Detected
Possible Cause Troubleshooting Steps
Sample Concentration Too Low Concentrate your sample and reinject.
Inefficient Ionization Optimize the ionization source parameters. For ESI, try adjusting the mobile phase composition to improve ionization efficiency. For GC-MS, ensure the derivatization was successful.
Instrument Not Tuned/Calibrated Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[5]
Contaminated Ion Source A dirty ion source can lead to a significant loss of sensitivity.[6] Schedule a cleaning of the ion source.
Problem 2: Unexpected Peaks in the Mass Spectrum
Possible Cause Troubleshooting Steps
Contamination Run a blank sample to identify contaminant peaks. Common contaminants include phthalates and siloxanes from GC column bleed. Ensure high-purity solvents and reagents are used.
Incomplete Derivatization This can result in multiple peaks corresponding to partially and fully derivatized molecules.[6] Review and optimize the derivatization protocol, ensuring correct reaction time, temperature, and reagent concentration.
Sample Degradation Long-chain organic acids can be susceptible to thermal degradation in the GC inlet. Try lowering the inlet temperature.
Co-eluting Impurities Improve chromatographic separation by optimizing the temperature gradient (for GC) or the mobile phase gradient (for LC).

Data Presentation

The following table summarizes the calculated molecular weight and the expected major fragment ions for the dimethyl ester of this compound in an EI-MS experiment.

Species Formula m/z (amu) Proposed Fragmentation Pathway
Molecular IonC₂₁H₃₈O₅370.27Intact molecule
[M-31]⁺C₂₀H₃₅O₄339.25Loss of a methoxy radical (•OCH₃) from one of the ester groups
[M-73]⁺C₁₇H₂₉O₄297.20Cleavage of the C-C bond adjacent to an ester carbonyl group
Fragment AC₁₁H₁₉O₃215.13α-cleavage at the C10-C11 bond
Fragment BC₁₀H₁₇O₃185.12α-cleavage at the C9-C10 bond
McLafferty RearrangementC₆H₁₀O₂114.07Possible rearrangement product

Experimental Protocols

A detailed experimental protocol for the analysis of a specific compound like this compound would be highly dependent on the sample matrix and the available instrumentation. Below is a generalized protocol for the analysis of dicarboxylic acids using GC-MS after derivatization.

Protocol: GC-MS Analysis of Dicarboxylic Acids after Methyl Ester Derivatization

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample containing the dicarboxylic acid into a reaction vial.

    • Add an internal standard if quantitative analysis is required.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dry sample, add 200 µL of a 2M solution of methanolic HCl.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling to room temperature, add 500 µL of hexane (B92381) and 200 µL of water.

    • Vortex the mixture for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.

  • GC-MS Conditions (Example):

    • GC Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 10 minutes

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 50-550

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

Visualizations

The following diagrams illustrate key concepts in the mass spectrometric analysis of this compound derivatives.

fragmentation_pathway M Molecular Ion (M+) m/z = 370 F1 [M-OCH3]+ m/z = 339 M->F1 - •OCH3 F2 Fragment A m/z = 215 M->F2 α-cleavage (C10-C11) F3 Fragment B m/z = 185 M->F3 α-cleavage (C9-C10)

Caption: Proposed EI fragmentation of this compound dimethyl ester.

troubleshooting_workflow start Problem Encountered q1 Poor or No Signal? start->q1 a1 Check Sample Concentration & Ion Source Tuning q1->a1 Yes q2 Unexpected Peaks? q1->q2 No end Problem Resolved a1->end a2 Run Blank Sample & Check for Contamination q2->a2 Yes q3 Poor Peak Shape? q2->q3 No a2->end a3 Optimize GC/LC Conditions & Check for Column Overload q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting workflow for common MS issues.

References

Validation & Comparative

Comparative Guide to Quantitative Analysis of 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 10-Oxononadecanedioic acid is crucial for various applications, including biomarker discovery and metabolic studies. This guide provides a comparative overview of the primary analytical methodologies suitable for the quantitative analysis of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Both LC-MS/MS and GC-MS offer high sensitivity and selectivity, making them well-suited for the analysis of dicarboxylic acids like this compound, which are often present at low concentrations in biological matrices.

Methodology Comparison

The two principal methods for the quantification of this compound are LC-MS/MS and GC-MS. Below is a detailed comparison of these techniques, including sample preparation, derivatization, and analytical conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the quantification of dicarboxylic acids in complex biological samples.[1] It combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • For biological fluids (plasma, urine, cerebrospinal fluid), a protein precipitation step is typically the first step.

    • Solid samples should be homogenized, followed by extraction with a suitable solvent such as a methanol (B129727)/water mixture.[1]

    • Dicarboxylic acids can be effectively extracted from deproteinized supernatant using an appropriate solvent like ethyl acetate (B1210297) under acidic conditions.

  • Derivatization (Optional but Recommended for Enhanced Sensitivity):

    • Due to their low abundance and potentially poor ionization, derivatization can significantly enhance the detection of dicarboxylic acids.

    • A common strategy is charge-reversal derivatization using reagents like Dimethylaminophenacyl Bromide (DmPABr). This process reverses the polarity of the dicarboxylic acid from negative to positive, improving ionization efficiency and chromatographic separation.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A reverse-phase C18 column is commonly used for separation.[2] A typical mobile phase consists of an aqueous component (e.g., water with 0.2% acetic acid) and an organic component (e.g., methanol with 0.2% acetic acid) run in a gradient elution.[2]

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often employed for underivatized dicarboxylic acids.[1] For charge-reversal derivatized compounds, positive ion mode is used. Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of dicarboxylic acids. However, it typically requires derivatization to increase the volatility of the analytes.

Experimental Protocol: GC-MS

  • Sample Preparation and Derivatization:

    • Similar initial extraction procedures as for LC-MS/MS are used.

    • Derivatization is mandatory to convert the non-volatile dicarboxylic acids into volatile esters. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[3] Another approach is the formation of butyl esters using butanolic HCl.[4][5]

  • GC-MS Analysis:

    • Gas Chromatography: A capillary column, such as a DB-5ms, is typically used for separation. The oven temperature is programmed to ramp up to achieve separation of the analytes.

    • Mass Spectrometry: Electron ionization (EI) is a common ionization technique. Quantification is performed using selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3]

Performance Characteristics

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the analysis of dicarboxylic acids, based on literature values for similar compounds.

ParameterLC-MS/MSGC-MS
Linearity (Correlation Coefficient) >0.99>0.998[3]
Limit of Detection (LOD) fg levels (with derivatization)0.05 µmol/L (for MMA)[4][5]
Limit of Quantification (LOQ) pg levels[6]250 ng/mL (for C18:1 DIOIC)[3]
Accuracy (% Recovery) Typically 90-110%92.6% to 104.0%[3]
Precision (%RSD) <15%[7]Within-day: <5%, Between-day: <7%[3]

Method Comparison Summary

FeatureLC-MS/MSGC-MS
Sensitivity Generally higher, especially with derivatizationGood, but may be lower than optimized LC-MS/MS
Selectivity Very high due to MRMHigh with SIM
Derivatization Optional, but often used to improve sensitivityMandatory for volatility[3]
Sample Throughput Can be very high (<60 s per sample for some methods)[4][5]Generally lower
Matrix Effects Can be significant (ion suppression/enhancement)Generally less susceptible to matrix effects
Instrumentation Cost Generally higherGenerally lower

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC LC Separation Derivatization->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Method Selection Logic

The choice between LC-MS/MS and GC-MS depends on several factors. The following diagram outlines a logical approach to selecting the most appropriate method.

Start High Sensitivity Required? Matrix Complex Matrix? Start->Matrix Yes HPLCUV Consider HPLC-UV Start->HPLCUV No Deriv Derivatization Feasible? LCMSMS LC-MS/MS Deriv->LCMSMS Yes GCMS GC-MS Deriv->GCMS No Matrix->Deriv Yes Matrix->LCMSMS No

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to GC-MS and LC-MS/MS for the Analysis of Keto Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of keto fatty acids, critical mediators and markers in various physiological and pathological processes, presents unique analytical challenges. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a crucial decision in study design. This guide provides an objective comparison of these two powerful techniques, supported by experimental data and detailed methodologies, to empower researchers to select the optimal platform for their specific analytical needs.

At a Glance: GC-MS vs. LC-MS/MS for Keto Fatty Acid Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable analytes in a gaseous mobile phase followed by mass analysis.[1]Separation of analytes in a liquid mobile phase followed by mass analysis, often with fragmentation for increased specificity.[1]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization is mandatory for non-volatile keto fatty acids.[1][2]Suitable for non-volatile and thermally labile compounds, making it well-suited for direct analysis of many keto fatty acids.[1]
Derivatization Necessary to increase volatility and thermal stability, and to prevent tautomerization of the ketone group.[1][2]Often employed to enhance ionization efficiency, improve chromatographic separation, and increase sensitivity.[1][3][4]
Sensitivity High sensitivity, particularly for targeted analysis of specific volatile compounds.High sensitivity and specificity, especially with tandem MS (MS/MS), allowing for low detection limits.[1][4]
Specificity High, with mass spectral libraries available for compound identification.[1]Very high, with the ability to distinguish isomers with appropriate chromatography and use of multiple reaction monitoring (MRM).[1][5]
Throughput Can be lower due to longer run times and more extensive sample preparation (derivatization).[1]Can be high-throughput, especially with the use of modern Ultra-High-Performance Liquid Chromatography (UPLC) systems.[1][6]
Sample Types Applicable to various biological matrices after extraction and derivatization.Versatile and commonly used for complex biological samples like plasma, serum, and tissue extracts.[1][5]

Quantitative Performance Data

The following tables summarize representative quantitative data for the analysis of keto fatty acids using GC-MS and LC-MS/MS, compiled from various studies. It is important to note that performance metrics are instrument and method-dependent.

Table 1: Representative Quantitative Data for GC-MS Analysis of Keto Fatty Acids (Following Derivatization)

AnalyteDerivatization MethodLinearity RangeLimit of Detection (LOD)Reproducibility (%CV)Reference
12-Ketooleic AcidMethoximation & SilylationNot specifiedNot specifiedNot specified[2]
General Fatty AcidsPentafluorobenzyl (PFB) estersNot specifiedNot specifiedNot specified[7]
General Fatty AcidsFatty Acid Methyl Esters (FAMEs)Not specifiedNot specifiedNot specified

Specific quantitative data for derivatized keto fatty acids via GC-MS is not widely available in the provided search results. The table reflects the common derivatization approaches.

Table 2: Representative Quantitative Data for LC-MS/MS Analysis of Keto Acids

Analyte(s)Derivatization MethodLinearity RangeLimit of Detection (LOD)Reproducibility (%CV)Reference
10 Keto AcidsO-(2,3,4,5,6-pentafluorobenzyl)oximeUp to 300 µM (r² > 0.997)0.01–0.25 µM1.1–4.7%[4]
Branched-Chain Keto Acids (KIC, KMV, KIV)o-phenylenediamine (OPD)7.8–32,000 nM (r² > 0.999)Lowest standard: 7.8 nMNot specified[6]
Oxidized Fatty Acids (e.g., oxoODEs)None (direct analysis)0 – 4 mol/mol (relative to internal standard)<2.6 pg (for 11-HETE)3-5% (intraday & interday)[8]
Short-Chain Fatty Acids & Ketone BodiesO‑benzylhydroxylamineNot specifiedSub-fmol levelNot specified[3]

Experimental Workflows and Protocols

GC-MS Analysis Workflow for Keto Fatty Acids

The analysis of keto fatty acids by GC-MS is challenging due to their low volatility and thermal instability.[2] A crucial multi-step derivatization process is therefore required.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Methoximation Methoximation (Ketone Group) Drying->Methoximation Silylation Silylation (Carboxylic Acid Group) Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS workflow for keto fatty acid analysis.

Detailed Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol is adapted from the recommended procedure for 12-ketooleic acid and is broadly applicable.[2]

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Evaporate the solvent to obtain a dried sample extract in a GC vial.

    • Add a known amount of an appropriate internal standard.

  • Step 1: Methoximation (to stabilize the ketone group)

    • Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine) to the dried extract.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation (to increase volatility)

    • Add 50 µL of a silylating agent such as BSTFA + 1% TMCS or MSTFA to the vial containing the methoximated sample.[2]

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes.[2]

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Parameters (General Starting Point):

    • Injection: 1 µL, splitless mode.

    • Injector Temperature: 250°C.

    • Column: A suitable capillary column for fatty acid analysis (e.g., DB-23, SP-2560).

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at a suitable rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized analytes.

LC-MS/MS Analysis Workflow for Keto Fatty Acids

LC-MS/MS offers a more direct approach for many keto fatty acids, though derivatization is still frequently used to improve performance.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., LLE or SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation LC Separation (Reversed-Phase) LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

LC-MS/MS workflow for keto fatty acid analysis.

Detailed Experimental Protocol: LC-MS/MS with Derivatization

This protocol is a generalized procedure based on methods for enhancing the detection of keto acids.[4]

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or tissue homogenate, add an internal standard.

    • Perform protein precipitation with a solvent like acetonitrile.

    • Centrifuge to pellet the protein and collect the supernatant.

    • The supernatant can be dried down and reconstituted or used directly for derivatization.

  • Derivatization (Example using O-PFBO):

    • A method for the analysis of ten keto acids utilized derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO).[4]

    • The reaction is typically performed in an aqueous/organic medium.

    • Incubate the sample extract with the derivatizing reagent. A study found optimal conditions to be a reaction time of 30 minutes at 0°C.[4]

  • LC-MS/MS Parameters (General Starting Point):

    • Column: A reversed-phase C18 column (e.g., 2.1 × 100 mm, <2 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analytes of interest.

    • Ionization: Electrospray ionization (ESI), often in negative mode for fatty acids, but the derivative may favor positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion pairs for each derivatized keto fatty acid and internal standard must be optimized.

Discussion and Recommendations

GC-MS: The Established Standard for Volatile Analytes

GC-MS is a robust and highly reliable technique that provides excellent chromatographic separation and sensitivity.[1][9] However, for keto fatty acids, its primary drawback is the absolute requirement for derivatization. This multi-step process increases sample preparation time, can be a source of variability, and may lead to analyte loss.[2] The methoximation step is critical to prevent tautomerism of the ketone group, which could otherwise lead to multiple chromatographic peaks for a single analyte.[2] Silylation or esterification then renders the carboxylic acid group sufficiently volatile for gas-phase analysis.[2] GC-MS is an excellent choice when a laboratory has established expertise in derivatization techniques and when analyzing a smaller, defined set of keto fatty acids.

LC-MS/MS: The Versatile and Sensitive Alternative

LC-MS/MS is arguably the more versatile and powerful platform for the comprehensive analysis of keto fatty acids and other oxidized lipids.[5][10] Its ability to analyze compounds that are non-volatile and thermally labile makes it inherently better suited to the chemical nature of keto fatty acids. While direct analysis is possible, derivatization is often used to significantly enhance sensitivity and improve chromatographic properties.[3][4] The use of tandem mass spectrometry (MS/MS) in MRM mode provides exceptional specificity and sensitivity, allowing for accurate quantification in complex biological matrices, even at low concentrations.[4][5] Furthermore, LC-MS/MS methods can be readily adapted for high-throughput analysis, a significant advantage in clinical research and drug development.[1][6]

The choice between GC-MS and LC-MS/MS for the analysis of keto fatty acids depends on the specific goals of the study, the analytes of interest, available instrumentation, and desired throughput.

  • Choose GC-MS for targeted analysis of a limited number of keto fatty acids, especially if your laboratory has well-established and validated derivatization protocols. It remains a cost-effective and highly reliable method.

  • Choose LC-MS/MS for comprehensive profiling, analysis of a broad range of keto and other oxidized fatty acids, high-throughput screening, and when maximum sensitivity and specificity are required for low-abundance species. Its versatility and suitability for direct analysis (or simpler derivatization) make it the preferred platform for novel discovery and complex metabolic studies.

References

A Comparative Guide to Dicarboxylic Acids in Metabolic Research: Featuring 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of dicarboxylic acids (DAs) in metabolic studies, with a special focus on the less-characterized 10-Oxononadecanedioic acid. While direct experimental data for this compound is limited, this document synthesizes current knowledge on related long-chain and odd-chain dicarboxylic acids to provide a predictive comparison against more extensively studied even-chain dicarboxylic acids.

Introduction to Dicarboxylic Acids in Metabolism

Dicarboxylic acids are fatty acids with carboxyl groups at both ends of their aliphatic chain. They are products of ω-oxidation of monocarboxylic fatty acids, a metabolic pathway that becomes more active when mitochondrial β-oxidation is impaired or overloaded.[1] DAs serve as alternative energy substrates and have demonstrated potential in mitigating metabolic disorders.[2][3] Their unique structure allows for metabolism in both peroxisomes and mitochondria, leading to the production of acetyl-CoA and, in the case of even-chain DAs, the anaplerotic intermediate succinyl-CoA.[2][3]

This compound: A Putative Metabolic Player

This compound is a 19-carbon dicarboxylic acid containing a ketone group. As an odd-chain dicarboxylic acid, its complete oxidation is predicted to yield both acetyl-CoA and propionyl-CoA. The presence of the oxo- group may influence its metabolic processing and signaling activity. Due to the scarcity of direct research on this specific molecule, its properties are inferred from studies on other long-chain, odd-chain, and functionalized dicarboxylic acids.

Comparative Metabolic Overview

This section compares the known metabolic features of well-studied even-chain dicarboxylic acids, such as dodecanedioic acid (C12), with the predicted characteristics of this compound and other odd-chain dicarboxylic acids.

Table 1: Comparative Properties of Dicarboxylic Acids in Metabolism
FeatureDodecanedioic Acid (C12, Even-Chain)This compound (C19, Odd-Chain, Oxo) (Predicted)Other Odd-Chain Dicarboxylic Acids (e.g., C11, C13)
Primary Site of Metabolism Peroxisomes and Mitochondria[1][2]Peroxisomes and MitochondriaPeroxisomes and Mitochondria[4]
Key Metabolic End Products Acetyl-CoA, Succinyl-CoA[2]Acetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoA[4]
Anaplerotic Potential High (via Succinyl-CoA)[2]Moderate (via Propionyl-CoA conversion to Succinyl-CoA)Moderate (via Propionyl-CoA conversion to Succinyl-CoA)[4]
Induction of Peroxisomal β-oxidation Demonstrated to induce peroxisomal enzymes[2]Likely to induce peroxisomal enzymesKnown to be metabolized via peroxisomal β-oxidation[4]
Known Signaling Activity Potential activation of PPARα[5][6]Potential for distinct nuclear receptor interactions due to the oxo-groupMay activate PPARs[6]
Reported In Vivo Effects (Mice) Increased metabolic rate, reduced adiposity, improved glucose tolerance[7]Not yet studiedCan recapitulate biochemical phenotypes of certain metabolic disorders[4]

Signaling Pathways of Dicarboxylic Acids

Dicarboxylic acids can act as signaling molecules, influencing gene expression through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] The activation of PPARα, in particular, leads to the upregulation of genes involved in fatty acid oxidation.

Dicarboxylic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA Dicarboxylic Acid (e.g., this compound) DA_cyt Dicarboxylic Acid DA->DA_cyt Transport Acyl_CoA Dicarboxylyl-CoA DA_cyt->Acyl_CoA Activation PPAR PPARα/RXR Acyl_CoA->PPAR Ligand Binding PPRE PPRE PPAR->PPRE Binding Gene_Expression Target Gene Expression (e.g., FAO enzymes) PPRE->Gene_Expression Transcription Activation

Caption: Dicarboxylic acid signaling through PPARα.

Experimental Workflows and Protocols

Workflow for In Vivo Metabolic Studies of Dicarboxylic Acids in Mice

The following diagram illustrates a typical workflow for assessing the metabolic effects of a novel dicarboxylic acid in a mouse model.

Experimental_Workflow start Start: Acclimatize Mice diet Dietary Intervention: Control vs. DA-supplemented Diet start->diet monitoring Monitor: Body Weight, Food Intake diet->monitoring metabolic_tests Metabolic Phenotyping monitoring->metabolic_tests gtt Glucose Tolerance Test (GTT) metabolic_tests->gtt itt Insulin (B600854) Tolerance Test (ITT) metabolic_tests->itt calorimetry Indirect Calorimetry (Energy Expenditure, RER) metabolic_tests->calorimetry tissue_collection Tissue Collection: Liver, Adipose, Muscle, Plasma gtt->tissue_collection itt->tissue_collection calorimetry->tissue_collection analysis Biochemical & Molecular Analysis tissue_collection->analysis lipidomics Lipidomics/Metabolomics analysis->lipidomics gene_expression Gene Expression (qPCR/RNA-seq) analysis->gene_expression histology Histology analysis->histology end End: Data Analysis & Interpretation analysis->end

Caption: In vivo metabolic study workflow.

Detailed Experimental Protocols

This protocol is for the oral administration of a dicarboxylic acid suspension.

  • Materials:

    • Dicarboxylic acid

    • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

    • Gavage needles (18-20 gauge, ball-tipped)

    • Syringes

    • Animal scale

  • Procedure:

    • Prepare a homogenous suspension of the dicarboxylic acid in the chosen vehicle to the desired concentration.

    • Fast mice for 4-6 hours prior to gavage.

    • Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the suspension.

    • Monitor the animal for any signs of distress post-administration.

This protocol measures energy expenditure and respiratory exchange ratio (RER).[8][9]

  • Materials:

    • Indirect calorimetry system with metabolic cages

    • Food and water dispensers compatible with the system

  • Procedure:

    • Calibrate the O2 and CO2 sensors according to the manufacturer's instructions.

    • Acclimatize mice to the metabolic cages for at least 24 hours.

    • Provide ad libitum access to the respective diets and water.

    • Record O2 consumption and CO2 production continuously for a set period (e.g., 24-48 hours).

    • Calculate energy expenditure and RER using the system's software.

This test assesses glucose clearance from the blood.

  • Materials:

    • Glucose solution (e.g., 20% dextrose in sterile saline)

    • Glucometer and test strips

    • Syringes and needles for intraperitoneal injection or gavage tubes for oral administration

  • Procedure:

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip.

    • Administer glucose (typically 2 g/kg body weight) via intraperitoneal injection or oral gavage.

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Calculate the area under the curve (AUC) for glucose concentration over time.

This test evaluates insulin sensitivity.

  • Materials:

    • Insulin solution (e.g., 0.75 U/kg body weight in sterile saline)

    • Glucometer and test strips

    • Syringes and needles for intraperitoneal injection

  • Procedure:

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose.

    • Administer insulin via intraperitoneal injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

    • Analyze the rate of glucose decline.

This protocol outlines the collection and analysis of lipids from various tissues.[10][11]

  • Materials:

    • Dissection tools

    • Cryovials

    • Liquid nitrogen

    • Lipid extraction solvents (e.g., chloroform:methanol mixture)

    • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

  • Procedure:

    • Euthanize mice and quickly dissect the desired tissues (e.g., liver, epididymal white adipose tissue, muscle).

    • Snap-freeze tissues in liquid nitrogen and store at -80°C.

    • For lipid analysis, homogenize a known weight of tissue in lipid extraction solvent.

    • Separate the lipid-containing organic phase.

    • Analyze the lipid extract using GC-MS or LC-MS to quantify different lipid species.

Conclusion

While this compound remains a novel molecule with uncharacterized metabolic effects, its structure suggests it will follow the general pathways of long-chain, odd-chain dicarboxylic acid metabolism. This would involve both peroxisomal and mitochondrial β-oxidation, ultimately yielding propionyl-CoA and acetyl-CoA. Future research should focus on direct experimental investigation of this compound to validate these predictions and to explore its potential as a modulator of metabolic pathways and cellular signaling. The experimental protocols provided in this guide offer a robust framework for such investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dicarboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of dicarboxylic acids (DCAs) is paramount. These molecules are integral to numerous industrial and biological processes, and their accurate measurement is crucial for quality control, environmental monitoring, and biomedical research.[1] Cross-validation of analytical methods is a critical process to ensure that the data generated is reliable, consistent, and comparable across different techniques or laboratories.[2][3][4]

This guide provides an objective comparison of common analytical methods for DCA quantification, with a focus on cross-validation. We present supporting experimental data, detailed methodologies, and a clear workflow for the validation process.

The Cross-Validation Workflow

A critical step in ensuring data integrity across different analytical techniques is the cross-validation process.[2] This involves comparing data from at least two different analytical methods or the same method across different laboratories to determine if the results are comparable.[4] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison & Validation Sample Select Representative Samples Split Split Samples into Two Aliquots Sample->Split MethodA Analyze Aliquot 1 using Method A (e.g., LC-MS/MS) Split->MethodA MethodB Analyze Aliquot 2 using Method B (e.g., HPLC-UV) Split->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman plot, linear regression) DataA->Compare DataB->Compare Validate Acceptance Criteria Met? Compare->Validate Fail Investigate Discrepancies Validate->Fail No Conclusion Methods are Cross-Validated Validate->Conclusion Yes

Caption: A typical workflow for the cross-validation of two analytical methods.[2]

Quantitative Performance Comparison

The choice of an analytical method often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. The following tables summarize typical quantitative performance parameters for the analysis of dicarboxylic acids using various established techniques.

Table 1: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This technique is often the method of choice due to its superior sensitivity and specificity, especially in complex matrices.[1]

Analyte ExampleMatrixMethodLinearityLOQLODPrecision (Imprecision)Reference
Methylmalonic AcidSerum, Plasma, UrineLC-MS/MSUp to 150 µmol/L0.1 µmol/L0.05 µmol/L≤7.5%[5][6]
General DCAsBiofluidsLC-MS/MS with Charge-Reversal DerivatizationNot Specifiedfg levelsfg levelsNot Specified[7]

Table 2: Performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) HPLC-UV can be a suitable alternative for simpler matrices, while GC-MS requires derivatization to enhance volatility.[1][8]

Analyte Class/ExampleMatrixDetection MethodLimit of Detection (LOD)Reference
Carboxylic Acids (General)GeneralHPLC-MS/MS~0.5 µM[8]
Aromatic Metabolites (e.g., Mandelic acid)UrineHPLC-UV9 mg/L[8]
General DCAsBiofluidsGC-MS>1000-fold less sensitive than derivatized LC-MS/MS[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation.

Protocol 1: Quantification of Dicarboxylic Acids by LC-MS/MS

This protocol provides a general workflow for the quantification of DCAs in solid or liquid samples.[1][2]

1. Sample Preparation (Solid Samples): [1] a. Weigh 1 gram of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. b. Add 10 mL of a methanol/water mixture (1:1, v/v). c. Vortex for 1 minute to ensure thorough mixing. d. Sonicate for 30 minutes in a water bath. e. Centrifuge at 5000 rpm for 10 minutes. f. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. Sample Preparation (Biological Fluids - Protein Precipitation): [2] a. To 50 µL of plasma, add a protein precipitation agent like acetonitrile (B52724). b. Vortex to mix and then centrifuge to pellet the precipitated proteins. c. Dilute the supernatant with an aqueous solution before injection.

3. Chromatographic Conditions: [1][2]

  • Instrument: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase: A typical gradient would involve 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
  • Flow Rate: 0.4 mL/min.[1]
  • Injection Volume: 5 µL.[1]

4. Mass Spectrometry Conditions: [1]

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of Carboxylic Acids by GC-MS following Derivatization

This protocol describes a general workflow for analyzing carboxylic acids in biological fluids using GC-MS after derivatization to increase their volatility.[8]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma or serum, add an internal standard. b. Add 200 µL of diethyl ether and vortex for 1 minute. c. Centrifuge at 10,000 x g for 5 minutes. d. Carefully transfer the top organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation): [8] a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: [8]

  • Gas Chromatograph: Use a capillary column suitable for this analysis (e.g., DB-5ms).
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for quantification.

The Role of Derivatization

For both LC-MS/MS and GC-MS, derivatization is a key strategy to enhance sensitivity and improve chromatographic separation.[9] In GC-MS, it increases the volatility of the polar dicarboxylic acids.[8] In LC-MS/MS, charge-reversal derivatization can significantly improve ionization efficiency, leading to substantially lower limits of detection.[7] For HPLC-UV, pre-column derivatization introduces a chromophore, which is essential for sensitive detection as many DCAs lack a strong native chromophore.[9]

Conclusion

The cross-validation of analytical methods is an indispensable step in generating high-quality, reliable data for dicarboxylic acid quantification. LC-MS/MS, particularly when combined with derivatization techniques, offers the highest sensitivity and selectivity, making it ideal for complex biological matrices.[1] HPLC-UV provides a viable, more accessible alternative for less complex samples, while GC-MS remains a robust technique, especially when high throughput is not a primary concern.

The choice of method should be guided by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and available instrumentation. By following a structured cross-validation workflow and employing detailed, optimized protocols, researchers can ensure the accuracy and comparability of their results.

References

A Comparative Guide to the Use of Reference Materials for the Analysis of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on the Analyte: Initial searches for "10-Oxononadecanedioic acid" did not yield commercially available certified reference materials or significant scientific literature, suggesting it is not a commonly studied compound. This guide will therefore focus on a closely related and well-documented long-chain dicarboxylic acid, Octadecanedioic Acid (ODDA) , as a representative model for comparing analytical standards. The principles and methodologies discussed are broadly applicable to the quantitative analysis of similar long-chain dicarboxylic acids.

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The choice of reference material is a critical factor that directly impacts the quality of quantitative data. This guide provides an objective comparison between using a Certified Reference Material (CRM) and a standard high-purity analytical grade material for the quantification of octadecanedioic acid.

Comparison of Reference Material Grades

The primary distinction between a Certified Reference Material and a standard analytical grade material lies in the level of characterization and the accompanying documentation, which provides traceability and an estimate of uncertainty. While both can be of high purity, a CRM offers a greater degree of confidence in the analytical results.

FeatureCertified Reference Material (CRM)High-Purity Analytical Standard
Purity Certified value with a stated uncertainty (e.g., 99.9% ± 0.1%).[1]Stated purity, often without uncertainty (e.g., >98% or 99.24%).[2][3]
Traceability Metrologically traceable to SI units through an unbroken chain of comparisons.[4]Generally not traceable to international standards.
Uncertainty A comprehensive uncertainty budget is provided, including contributions from purity, homogeneity, and stability.[5]No formal uncertainty budget is provided.
Documentation Certificate of Analysis (CoA) with certified value, uncertainty, traceability statement, and expiry date.[1][6]A basic Certificate of Analysis or product information sheet with purity and physical properties.[2]
Homogeneity Tested for homogeneity to ensure consistency between units within a batch.[5]Assumed to be homogeneous, but not typically tested and reported.
Stability Stability is assessed and a shelf-life is provided under specified storage conditions.[1][5]Stability is generally not formally assessed or guaranteed beyond a supplier-defined re-test date.
Inter-laboratory Facilitates comparability of results between different laboratories.[7]Can contribute to inter-laboratory variability due to lack of a common, certified reference point.
Cost Generally higher due to the extensive characterization and certification process.More cost-effective for routine analyses where the highest level of accuracy is not required.

The Value of Certified Reference Materials in Analytical Workflows

The use of a CRM provides a solid foundation for the entire analytical measurement process, ensuring that the results are not only accurate and precise but also comparable and traceable.

G cluster_0 Traceability Chain with CRM cluster_1 Standard Workflow (Non-CRM) SI_units SI Units NMI_standard National Metrology Institute (NMI) Standard SI_units->NMI_standard realization CRM_producer CRM Producer's Primary Standard NMI_standard->CRM_producer calibration ODDA_CRM Octadecanedioic Acid CRM CRM_producer->ODDA_CRM certification Lab_calibrant Laboratory Working Calibrant ODDA_CRM->Lab_calibrant calibration Analytical_result Final Analytical Result Lab_calibrant->Analytical_result measurement Supplier_spec Supplier Specification (e.g., >98% purity) HP_standard High-Purity ODDA Standard Supplier_spec->HP_standard Lab_calibrant2 Laboratory Working Calibrant HP_standard->Lab_calibrant2 Analytical_result2 Final Analytical Result Lab_calibrant2->Analytical_result2 Unknown_uncertainty Higher Uncertainty Analytical_result2->Unknown_uncertainty contributes to

Traceability chain for analytical measurements.

Experimental Protocol: Quantification of Octadecanedioic Acid by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of dicarboxylic acids. Due to their low volatility, a derivatization step is required to convert them into more volatile esters.

1. Materials:

  • Octadecanedioic acid reference material (CRM or high-purity standard)

  • Internal Standard (IS): e.g., Heptadecanoic acid (a C17:0 fatty acid not expected in the sample)

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or BF3/methanol (B129727).

  • Solvents: Methanol, Hexane (HPLC grade)

  • Sample matrix (e.g., plasma, tissue homogenate)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare stock solutions of the octadecanedioic acid reference material and the internal standard in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the octadecanedioic acid stock solution to achieve a concentration range relevant to the expected sample concentrations (e.g., 1-100 µg/mL). Spike each calibration standard with the internal standard to a constant final concentration.

  • Sample Preparation: To a known volume or weight of the sample, add the internal standard. Extract the lipids using a suitable method (e.g., Folch extraction). Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue of standards and samples, add the derivatization reagent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Seal the vials and heat at 70°C for 30 minutes to convert the dicarboxylic acids to their trimethylsilyl (B98337) (TMS) esters.

  • After cooling, the samples are ready for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector: Splitless, 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivatized octadecanedioic acid and the internal standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the octadecanedioic acid derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.

  • Determine the concentration of octadecanedioic acid in the samples by interpolating their peak area ratios on the calibration curve.

G cluster_workflow GC-MS Quantification Workflow for Octadecanedioic Acid start Sample / Standard add_is Add Internal Standard (IS) start->add_is extraction Lipid Extraction add_is->extraction dry_down Evaporate to Dryness extraction->dry_down derivatization Derivatization (e.g., BSTFA) dry_down->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms integration Peak Integration gcms->integration calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) integration->calibration quantification Quantification of ODDA calibration->quantification

Experimental workflow for GC-MS analysis.

Conclusion

The choice between a Certified Reference Material and a high-purity analytical standard depends on the specific requirements of the application. For routine analyses, a well-characterized high-purity standard may be sufficient. However, for applications requiring the highest level of accuracy, inter-laboratory comparability, and method validation, the use of a Certified Reference Material is strongly recommended. The investment in a CRM provides a robust metrological foundation for analytical data, ensuring its reliability and defensibility, which is of utmost importance in research and drug development.

References

Unraveling the Structure of 10-Oxononadecanedioic Acid: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 10-oxononadecanedioic acid, a long-chain keto-dicarboxylic acid. We present predicted spectral data, detailed experimental protocols, and a comparison with alternative analytical techniques to support comprehensive structural analysis.

Introduction to this compound

This compound is a complex long-chain fatty acid derivative featuring two carboxylic acid groups and a ketone functionality. Its structure presents a unique analytical challenge, requiring robust techniques to confirm the carbon chain length, and the precise location of the carbonyl and carboxyl groups. Both NMR and MS are powerful tools for this purpose, each providing complementary information to build a complete structural picture.

Structural Elucidation Workflow

The general workflow for the structural elucidation of a novel compound like this compound using NMR and MS is a systematic process. It begins with sample preparation, followed by data acquisition using both techniques. The spectral data is then analyzed and interpreted, often in conjunction, to deduce the final chemical structure.

Structural_Elucidation_Workflow Workflow for Structural Elucidation of this compound cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation cluster_Elucidation Structure Confirmation Sample_Prep Purified this compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) Sample_Prep->NMR_Analysis Dissolution in Deuterated Solvent MS_Analysis Mass Spectrometry (EI-MS, ESI-MS/MS) Sample_Prep->MS_Analysis Sample Introduction (e.g., GC, Direct Infusion) NMR_Data NMR Spectral Data (Chemical Shifts, Couplings) NMR_Analysis->NMR_Data MS_Data Mass Spectral Data (Molecular Ion, Fragmentation Pattern) MS_Analysis->MS_Data Structure Final Structure of This compound NMR_Data->Structure Assign Protons & Carbons MS_Data->Structure Determine Molecular Weight & Substructures

Caption: General workflow for the structural elucidation of this compound using NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide detailed information about the connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are fundamental, while 2D NMR techniques like COSY and HSQC would be employed to confirm assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons in different chemical environments. The acidic protons of the carboxylic acids are typically observed as a broad singlet at a high chemical shift. Protons adjacent to the carbonyl and carboxyl groups will be deshielded and appear at a lower field compared to the methylene (B1212753) protons in the middle of the long alkyl chain.

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity
-COOH (C1, C19)10.0 - 12.0broad singlet
-CH₂-C=O (C9, C11)2.4 - 2.6triplet
-CH₂-COOH (C2, C18)2.2 - 2.4triplet
-CH₂-CH₂-C=O (C8, C12)1.5 - 1.7multiplet
-CH₂-CH₂-COOH (C3, C17)1.5 - 1.7multiplet
-(CH₂)n- (C4-C7, C13-C16)1.2 - 1.4multiplet
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ketone and the carboxyl carbons will have characteristic downfield chemical shifts. The methylene carbons will appear in the upfield region of the spectrum.

Carbon Assignment Predicted Chemical Shift (δ) ppm
-C =O (C10)208 - 212
-C OOH (C1, C19)175 - 180
-C H₂-C=O (C9, C11)40 - 45
-C H₂-COOH (C2, C18)33 - 37
-C H₂-CH₂-C=O (C8, C12)23 - 27
-C H₂-CH₂-COOH (C3, C17)24 - 28
-(C H₂)n- (C4-C7, C13-C16)28 - 30

Mass Spectrometry (MS) Analysis

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its structure. For a long-chain keto-dicarboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be utilized.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₉H₃₄O₅) is 342.47 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 343. Key fragmentation patterns would arise from cleavages adjacent to the carbonyl and carboxyl groups.

Ion (m/z) Predicted Fragmentation Pathway
343[M+H]⁺ or [M]⁺•
325[M-H₂O]⁺
297[M-COOH]⁺
199Cleavage at C9-C10 or C10-C11
183Cleavage at C9-C10 or C10-C11 with loss of H₂O
157Cleavage at C9-C10 or C10-C11

Comparison with Alternative Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary or confirmatory data.

Technique Information Provided Advantages Limitations
Infrared (IR) Spectroscopy Presence of functional groups (C=O, O-H, C-H).Fast, non-destructive, provides a quick overview of functional groups.Limited structural information beyond functional groups.
Gas Chromatography-MS (GC-MS) Separation of volatile derivatives and their mass spectra.High resolution separation, sensitive detection.Requires derivatization for non-volatile compounds, potential for thermal degradation.[1][2]
High-Resolution MS (HRMS) Exact mass measurement to determine elemental composition.Highly accurate mass determination, aids in formula confirmation.Does not provide connectivity information.
Tandem MS (MS/MS) Fragmentation of selected ions to probe substructures.Provides detailed information on the connectivity of fragments.Interpretation of spectra can be complex.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for 1D spectra are used. For 2D experiments like COSY and HSQC, appropriate pulse sequences are employed to establish proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)
  • Derivatization: To increase volatility for GC analysis, the carboxylic acid groups are typically derivatized, for example, by esterification (e.g., with BF₃/n-butanol) followed by silylation of any hydroxyl groups (if present) with a reagent like BSTFA.[1][2]

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A temperature gradient is used to separate the components of the sample.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer (typically using electron ionization). The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-500) to obtain the mass spectrum of the derivatized this compound.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the peak corresponding to the target molecule and to interpret its fragmentation pattern.

Conclusion

The structural elucidation of this compound is effectively achieved through the synergistic use of NMR and MS. NMR provides the detailed carbon-hydrogen framework, while MS confirms the molecular weight and offers insights into the arrangement of functional groups through fragmentation analysis. While alternative techniques like IR and GC-MS can provide valuable supporting data, the combination of high-field NMR and high-resolution mass spectrometry remains the gold standard for unambiguous structure determination in modern chemical research. This guide provides the foundational data and methodologies to assist researchers in the comprehensive characterization of this and similar complex molecules.

References

A Comparative Guide to the Metabolomics of Odd-Chain and Even-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic impact of odd-chain versus even-chain dicarboxylic acids (DCAs), supported by experimental data. We delve into their distinct metabolic fates, signaling roles, and analytical measurement, offering a comprehensive resource for researchers in metabolomics and drug development.

Introduction: The Fork in the Metabolic Road

Dicarboxylic acids, characterized by two carboxylic acid groups, are metabolites derived from the ω-oxidation of fatty acids. While structurally similar, a fundamental difference distinguishes odd-chain from even-chain DCAs: their ultimate metabolic products. Even-chain DCAs are catabolized entirely to acetyl-CoA, a primary fuel for the citric acid (TCA) cycle. In contrast, the final β-oxidation cycle of odd-chain DCAs yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This propionyl-CoA can be converted to succinyl-CoA, a direct anaplerotic substrate for the TCA cycle, giving odd-chain DCAs unique metabolic properties. This guide explores the comparative metabolomics of these two classes of molecules.

Comparative Metabolic Effects: A Tabular Overview

While direct head-to-head comparative studies are limited, this section synthesizes available data to contrast the effects of representative odd- and even-chain dicarboxylic acids.

Table 1: Comparative Urinary Excretion of Orally Administered Dicarboxylic Acids in Humans

Dicarboxylic AcidChain Length & Type% of Administered Dose Excreted in Urine (12h)Peak Serum Concentration TimePrimary Metabolites Detected in Urine
Azelaic Acid (C9)Odd-chain~60%2-3 hoursShorter-chain DCAs (C7, C5)
Sebacic Acid (C10)Even-chain~17%2-3 hoursShorter-chain DCAs (C8, C6, C4)
Undecanedioic Acid (C11)Odd-chain~5%2-3 hoursShorter-chain DCAs (C9, C7, C5)
Dodecanedioic Acid (C12)Even-chain~1%2-3 hoursShorter-chain DCAs (C10, C8, C6, C4)

Data synthesized from a study on the metabolism of straight saturated medium-chain length dicarboxylic acids in human volunteers.[1]

Table 2: Differential Associations of Circulating Saturated Fatty Acids with Adipokines in a Human Population Study

Fatty Acid TypeRepresentative MoleculesAssociation with ResistinAssociation with AdiponectinAssociation with LeptinAssociation with PAI-1
Even-chain Saturated Myristic (14:0), Palmitic (16:0), Stearic (18:0)Positive Negative No significant associationNo significant association
Odd-chain Saturated Pentadecanoic (15:0), Heptadecanoic (17:0)No significant associationNo significant associationInverse Inverse

This table presents data on the precursor saturated fatty acids, which can be metabolized to their corresponding dicarboxylic acids. The differential associations suggest that downstream metabolites, including DCAs, may also exert distinct effects.[2]

Metabolic Pathways and Key Differences

The catabolism of both odd- and even-chain dicarboxylic acids primarily occurs in the peroxisomes via β-oxidation.[3][4]

Even-Chain Dicarboxylic Acid Metabolism

Even-chain DCAs undergo sequential rounds of β-oxidation, with each cycle shortening the carbon chain by two carbons and producing one molecule of acetyl-CoA. This process continues until the entire molecule is converted to acetyl-CoA, which can then enter the TCA cycle for energy production or be used for the synthesis of other molecules like ketone bodies and fatty acids.

Odd-Chain Dicarboxylic Acid Metabolism

The metabolism of odd-chain DCAs proceeds similarly until the final β-oxidation cycle of a five-carbon dicarboxylic acid (glutaryl-CoA). This final step yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the TCA cycle, and its production from odd-chain DCAs is a key anaplerotic pathway, meaning it replenishes the pool of TCA cycle intermediates.

cluster_even Even-Chain DCA Metabolism cluster_odd Odd-Chain DCA Metabolism Even-Chain DCA Even-Chain DCA Peroxisomal β-oxidation (n cycles) Peroxisomal β-oxidation (n cycles) Even-Chain DCA->Peroxisomal β-oxidation (n cycles) Acetyl-CoA Acetyl-CoA Peroxisomal β-oxidation (n cycles)->Acetyl-CoA n Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Odd-Chain DCA Odd-Chain DCA Peroxisomal β-oxidation (n-1 cycles) Peroxisomal β-oxidation (n-1 cycles) Odd-Chain DCA->Peroxisomal β-oxidation (n-1 cycles) Propionyl-CoA Propionyl-CoA Peroxisomal β-oxidation (n-1 cycles)->Propionyl-CoA 1 Propionyl-CoA Acetyl-CoA_odd Acetyl-CoA Peroxisomal β-oxidation (n-1 cycles)->Acetyl-CoA_odd (n-1) Acetyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA Cycle_odd TCA Cycle Succinyl-CoA->TCA Cycle_odd Acetyl-CoA_odd->TCA Cycle_odd

Metabolic fate of even- vs. odd-chain DCAs.

Signaling Pathways

Dicarboxylic acids are not merely metabolic intermediates; they also function as signaling molecules, influencing key metabolic regulators.

AMP-Activated Protein Kinase (AMPK) Activation

Long-chain dicarboxylic acids have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, such as lipogenesis. This suggests that both odd- and even-chain long-chain DCAs could contribute to improved energy metabolism through AMPK activation.

Long-Chain Dicarboxylic Acids Long-Chain Dicarboxylic Acids AMPK AMPK Long-Chain Dicarboxylic Acids->AMPK activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits

Activation of AMPK by long-chain DCAs.

Experimental Protocols

Accurate quantification of dicarboxylic acids is crucial for metabolomic studies. Below are detailed methodologies for their analysis in biological matrices.

Protocol 1: LC-MS/MS Analysis of Dicarboxylic Acids in Plasma/Serum

This protocol is adapted from methods for the high-throughput analysis of dicarboxylic acids, such as methylmalonic acid.

1. Sample Preparation (Extraction and Derivatization)

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard for the dicarboxylic acid of interest.

  • Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE). Vortex vigorously for 1 minute and then centrifuge at 13,000 x g for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Derivatization: Evaporate the MTBE under a gentle stream of nitrogen at 40°C. Add 100 µL of 3 M HCl in n-butanol. Seal the tube and incubate at 65°C for 20 minutes to form dibutyl esters.

  • Final Preparation: Evaporate the butanolic HCl under nitrogen at 40°C. Reconstitute the dried residue in 100 µL of a suitable mobile phase mixture (e.g., 80:20 water:methanol). Vortex and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the dicarboxylic acid esters.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the derivatized dicarboxylic acids.

Protocol 2: GC-MS Analysis of Organic Acids (including Dicarboxylic Acids) in Urine

This protocol is a general method for the analysis of urinary organic acids.

1. Sample Preparation (Extraction and Derivatization)

  • Urine Normalization: Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume to be extracted.

  • Extraction: Acidify the normalized urine sample with HCl and saturate with NaCl. Extract the organic acids with ethyl acetate (B1210297).

  • Derivatization: Evaporate the ethyl acetate extract to dryness under nitrogen. Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives. Heat at 60-80°C for 30 minutes.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a capillary column.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) and hold.

  • Injection Mode: Split or splitless.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Impact (EI).

  • Scan Range: m/z 50-550.

  • Identification: Compounds are identified based on their retention time and comparison of their mass spectra to a library of known compounds.

Biological Sample (Plasma/Urine) Biological Sample (Plasma/Urine) Extraction Extraction Biological Sample (Plasma/Urine)->Extraction Derivatization Derivatization Extraction->Derivatization LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Derivatization->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis

General workflow for DCA analysis.

Conclusion

The distinction between odd- and even-chain dicarboxylic acids, though subtle in structure, leads to significant divergence in their metabolic fates. The anaplerotic potential of odd-chain DCAs, via the production of succinyl-CoA, positions them as unique metabolic modulators with potential therapeutic applications in conditions of impaired energy metabolism. Even-chain DCAs, on the other hand, serve as a direct and efficient fuel source. Further head-to-head comparative metabolomic studies are warranted to fully elucidate the nuanced differences in their biological activities and to harness their therapeutic potential. This guide provides a foundational understanding for researchers to design and interpret such studies.

References

Evaluating Analytical Methods for 10-Oxononadecanedioic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 10-Oxononadecanedioic acid, a long-chain oxo-dicarboxylic acid, is crucial for understanding its biological roles and potential as a therapeutic target. While specific enzymatic assays for this particular molecule are not readily described in current literature, several robust analytical techniques offer high specificity and sensitivity for its measurement. This guide provides a detailed comparison of the two primary methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data.

This comparison focuses on the performance of these methods for the analysis of dicarboxylic and keto acids, providing a strong basis for their application to this compound.

Comparative Analysis of Quantification Methods

The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation. Both methods require a derivatization step to improve the volatility and ionization efficiency of the analyte.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity, followed by mass-to-charge ratio detection.Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Specificity High, due to the selection of specific precursor and product ions (Multiple Reaction Monitoring - MRM).[1]High, with characteristic fragmentation patterns aiding in identification.
Sensitivity Generally very high, with Limits of Detection (LOD) often in the low micromolar to nanomolar range.[1][2]High, with LODs typically in the picogram to nanogram range.[3]
Sample Derivatization Often required to enhance ionization and improve chromatographic retention. Common methods include esterification (e.g., butylation) or charge-reversal derivatization.[4]Essential to increase the volatility of the dicarboxylic acid. Common methods include silylation (e.g., with BSTFA) or esterification.[3]
Sample Throughput Can be very high, with analysis times of less than a minute per sample in some optimized methods.[1]Generally lower than LC-MS/MS due to longer chromatographic run times.
Instrumentation Cost Generally higher than GC-MS.More commonly available in analytical laboratories.
Matrix Effects Can be a significant issue, potentially causing ion suppression or enhancement.Less prone to matrix effects compared to LC-MS/MS.

Experimental Protocols

Below are detailed methodologies for the quantification of dicarboxylic acids using LC-MS/MS and GC-MS. These protocols can be adapted for this compound.

Protocol 1: LC-MS/MS Quantification of Dicarboxylic Acids

This protocol is based on a common method involving esterification to improve the chromatographic and mass spectrometric properties of the analyte.[4]

1. Sample Preparation and Derivatization:

  • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform a liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether.[1]

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Add 100 µL of 3 M HCl in n-butanol and incubate at 65°C for 15 minutes to form the dibutyl ester derivative.[4]

  • Evaporate the derivatizing agent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.

Protocol 2: GC-MS Quantification of Dicarboxylic Acids

This protocol utilizes silylation, a common derivatization technique for GC-MS analysis of polar analytes.[3]

1. Sample Preparation and Derivatization:

  • Extract the dicarboxylic acids from the sample using a suitable organic solvent.

  • Evaporate the solvent to complete dryness. It is crucial to remove all water.

  • Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of a solvent like pyridine (B92270) or acetonitrile.

  • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute the derivatized analyte.

  • Injector Temperature: 250-280°C.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound or full scan mode for identification.

Visualization of Key Processes

To aid in the understanding of the experimental workflow and the potential biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Esterification or Silylation) Evaporation->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS LC-MS/MS GC_MS GC-MS Analysis Derivatization->GC_MS GC-MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification

Workflow for the quantification of this compound.

Long-chain dicarboxylic acids are known to be metabolized through fatty acid ω-oxidation and subsequent peroxisomal β-oxidation.[5][6] The following diagram illustrates this pathway.

fatty_acid_oxidation cluster_omega_oxidation ω-Oxidation (Endoplasmic Reticulum) cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation LongChainFA Long-Chain Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid LongChainFA->OmegaHydroxyFA CYP4A OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA ADH LCDA This compound (a Long-Chain Dicarboxylic Acid) OmegaOxoFA->LCDA ALDH Peroxisome Peroxisome LCDA->Peroxisome ShortenedDCA Chain-Shortened Dicarboxylic Acids Peroxisome->ShortenedDCA AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA

Metabolic pathway of long-chain dicarboxylic acids.

References

Head-to-head comparison of different derivatization reagents for keto acids.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify keto acids, selecting the optimal derivatization reagent is a critical first step. This guide provides a head-to-head comparison of commonly employed reagents, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed protocols to aid in methodological decisions for mass spectrometry-based analyses.

Keto acids are key intermediates in a multitude of metabolic pathways, including the citric acid cycle, glycolysis, and amino acid metabolism. Their inherent instability and poor ionization efficiency in mass spectrometry, however, present significant analytical challenges.[1][2] Derivatization is a crucial strategy to overcome these limitations, enhancing the volatility, thermal stability, and ionization of these molecules for reliable detection and quantification by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3]

This guide focuses on a comparative analysis of three widely used derivatization reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), Girard's Reagent T (GirT), and o-Phenylenediamine (OPD) and its analogs.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of a keto acid quantification method. The following table summarizes the key performance metrics for PFBHA, GirT, and OPD-based derivatization, compiled from various studies.

FeatureO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Girard's Reagent T (GirT)o-Phenylenediamine (OPD) & Analogs
Reaction Principle Forms O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives with keto groups.[4][5]Reacts with ketones and aldehydes to form stable hydrazones with a pre-charged quaternary ammonium (B1175870) moiety.[6][7]Reacts with α-keto acids to form fluorescent and electroactive quinoxaline (B1680401) derivatives.[8][9]
Primary Analytical Platform GC-MS, LC-MS/MS[4][10]LC-MS/MS[6]HPLC with fluorescence or UV detection, LC-MS.[11][12]
Sensitivity High sensitivity, with low limits of detection (LOD) in the range of 0.01–0.25 μM reported for LC-MS/MS.[4][5]Significantly improves sensitivity in ESI-MS due to the pre-charged tag; reported LOD of 3-4 fmol for a derivatized nucleoside.[6]Good sensitivity with fluorescence detection, with LODs around 5x10⁻⁷ M reported.[8] Analogs like DMB show LODs of 1.3-5.4 nM.[11]
Reaction Conditions Mild conditions, can be performed at 0°C in 30 minutes.[5]Can be performed at room temperature, though acidic conditions (e.g., 10% acetic acid) accelerate the reaction.[6]Typically requires heating (e.g., 95-100°C) for 30 minutes to 2 hours.[12][13]
Derivative Stability PFBHA-derivatized keto acids are reported to be stable for at least 24 hours.[5]The resulting hydrazones are stable for analysis.[7]Stable quinoxaline derivatives are formed.[9]
Linearity Excellent linearity, with r² > 0.997 reported over a wide concentration range.[4][5]Good linearity has been demonstrated in various applications.Good linearity is achievable for quantitative analysis.[11]
Reproducibility Good reproducibility, with coefficient of variation (CV) reported to be between 1.1–4.7%.[4][5]Methods show good reproducibility for quantitative assays.Reproducible methods have been developed.[11]
Advantages Simple pretreatment, does not require difficult extraction or evaporation.[4][5] Versatile for various carbonyl compounds.[10]The pre-charged nature of the derivative enhances ionization efficiency in positive-ion ESI-MS.[6]OPD and its analogs can introduce fluorescent properties to the derivative, enabling highly sensitive fluorescence detection.[9]
Disadvantages The reagent can be sensitive to moisture.The derivatization reaction can be slower in the absence of an acid catalyst.[6]Reaction conditions can be harsher (requiring heat) compared to other reagents.

Experimental Workflow and Logical Relationships

The general workflow for keto acid analysis using derivatization is depicted below. The process involves sample preparation, the core derivatization reaction, and subsequent analysis by a chosen chromatographic and detection method.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine, Cell Lysate) Quenching Metabolism Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Deriv_Reagent Addition of Derivatization Reagent (PFBHA, GirT, or OPD) Extraction->Deriv_Reagent Reaction Incubation (Controlled Temp & Time) Deriv_Reagent->Reaction Termination Reaction Termination (if necessary) Reaction->Termination LC_GC Chromatographic Separation (GC or LC) Termination->LC_GC MS Mass Spectrometric Detection (MS or MS/MS) LC_GC->MS Data_Analysis Data Analysis (Quantification & Identification) MS->Data_Analysis

A generalized workflow for the derivatization and analysis of keto acids.

Detailed Experimental Protocols

PFBHA Derivatization for LC-MS/MS Analysis of Keto Acids

This protocol is adapted from a method for the comprehensive analysis of keto acids in biological samples.[4][5]

  • Sample Preparation:

    • To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 50 µL of 10 mM PFBHA in 50% methanol/water.

    • Add 50 µL of 10 mM pyridine (B92270) in 50% methanol/water.

    • Vortex and incubate the reaction mixture at 0°C for 30 minutes.[5]

  • LC-MS/MS Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system.

    • Separation can be achieved on a C18 reversed-phase column.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Girard's Reagent T Derivatization for LC-MS/MS Analysis

This protocol is based on the derivatization of carbonyl-containing compounds for enhanced MS detection.[6]

  • Sample Preparation:

    • Prepare the sample containing keto acids in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) or an aqueous solution of acetic acid.

  • Derivatization:

    • Add Girard's Reagent T to the sample at a molar ratio of 10:1 or 100:1 (reagent to analyte).

    • For accelerated reaction, add acetic acid to a final concentration of 10%.[6]

    • Incubate at room temperature for a duration ranging from 10 minutes to 24 hours, depending on the reactivity of the keto acid and the desired reaction completion.[6]

    • The reaction can be stopped by freezing at -80°C.

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample by LC-MS/MS.

    • The pre-charged hydrazone derivatives are readily detected in positive-ion electrospray ionization (ESI) mode.

o-Phenylenediamine (OPD) Derivatization for HPLC Analysis

This protocol is a general method for the derivatization of α-keto acids with OPD for fluorescence or UV detection.[9][12]

  • Sample Preparation:

    • Deproteinize serum samples using an appropriate method (e.g., with tungstic acid or methanol).[9]

  • Derivatization:

    • Mix the sample containing α-keto acids with a solution of OPD in acid (e.g., HCl).

    • Heat the mixture at a high temperature (e.g., 95-100°C) for a defined period (e.g., 30 minutes).[13]

    • Cool the reaction mixture to room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).

    • Detect the quinoxaline derivatives using a fluorescence detector (e.g., excitation at 350 nm and emission at 410 nm) or a UV detector.[9]

Conclusion

The selection of a derivatization reagent for keto acid analysis is contingent on the specific requirements of the study, including the analytical platform available, the desired sensitivity, and the nature of the biological matrix. PFBHA offers a versatile and robust method for both GC-MS and LC-MS with good sensitivity and mild reaction conditions.[4][14] Girard's Reagent T is particularly advantageous for LC-MS/MS, significantly enhancing ionization efficiency for sensitive quantification.[6][15] OPD and its analogs provide a classic and effective approach, especially when high sensitivity is required and fluorescence detection is available.[9][11] By understanding the comparative performance and methodologies of these reagents, researchers can better design and execute their experiments for the accurate and reliable quantification of these vital metabolic intermediates.

References

A Comparative Guide to the Validation of Analytical Methods for 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key performance parameters—linearity, accuracy, and precision—for the analytical quantification of 10-oxononadecanedioic acid. While specific validated assay data for this compound is not extensively published, this document compiles representative data from validated methods for structurally similar long-chain dicarboxylic acids. This comparison is intended to guide researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this and related compounds, in line with regulatory expectations set by bodies such as the FDA and EMA.[1][2][3][4]

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize key validation parameters for the analysis of long-chain dicarboxylic acids using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These values represent typical performance characteristics that can be expected when developing and validating an assay for this compound.

Table 1: Comparison of Linearity, Accuracy, and Precision for Dicarboxylic Acid Assays

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.998[5]>0.999
Accuracy (% Recovery) 94.5% - 105.8%[5]87.25% - 119.44%[6]
Precision (% RSD) <7%[5]<6.96%[6]
Limit of Quantitation (LOQ) ~250 ng/mL[5]0.12 - 0.32 µg/g

Table 2: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r) ≥ 0.99
Intra-day and Inter-day Accuracy Within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ)
Intra-day and Inter-day Precision (%RSD) ≤ 15% (≤ 20% at the LLOQ)

Note: Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[1][2][7]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical assay. Below are representative protocols for determining linearity, accuracy, and precision, based on established practices for dicarboxylic acid analysis.

1. Linearity Assessment

  • Objective: To demonstrate the direct proportionality between the analyte concentration and the instrumental response.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with the stock solution to achieve a minimum of five different concentrations across the expected analytical range.

    • Process and analyze each calibration standard in triplicate.

    • Plot the mean instrument response against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r or R²). The correlation coefficient should be ≥ 0.99 for the relationship to be considered linear.[8]

2. Accuracy Evaluation

  • Objective: To determine the closeness of the measured concentration to the true concentration of the analyte.

  • Procedure:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).

    • Analyze at least five replicates of each QC sample on three different days (inter-day accuracy) and within the same day (intra-day accuracy).

    • Calculate the percent recovery for each sample using the formula: (Mean Measured Concentration / Nominal Concentration) x 100%.

    • The mean percent recovery should be within ±15% of the nominal concentration (±20% at the LLOQ).

3. Precision Assessment

  • Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Procedure:

    • Using the same QC samples prepared for the accuracy assessment, analyze at least five replicates at each concentration level (LQC, MQC, HQC).

    • Perform this analysis on the same day (repeatability or intra-day precision) and on at least two different days (intermediate or inter-day precision).

    • Calculate the relative standard deviation (%RSD) for the measured concentrations at each level.

    • The %RSD should not exceed 15% (20% at the LLOQ).[8][9]

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for this compound.

G Bioanalytical Method Validation Workflow for this compound Assay cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Sample Preparation Optimization MD2 Chromatography & MS Tuning MD1->MD2 MV1 Linearity & Range MD2->MV1 Proceed to Validation MV2 Accuracy MV1->MV2 MV3 Precision (Intra- & Inter-day) MV2->MV3 MV4 Selectivity & Specificity MV3->MV4 MV5 Stability MV4->MV5 SA1 Calibration Curve & QC Samples MV5->SA1 Apply Validated Method SA2 Analysis of Unknown Samples SA1->SA2

Caption: Workflow for the development, validation, and application of a bioanalytical assay.

This guide provides a foundational understanding of the critical parameters for validating an assay for this compound. For regulatory submissions, it is imperative to follow the detailed guidelines provided by the relevant authorities, such as the FDA and EMA.[1][2][3][4]

References

Metabolic Crossroads: A Comparative Analysis of 9- and 10-Oxononadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the metabolic fates of 9- and 10-oxononadecanedioic acid reveals distinct pathways and potential physiological implications. While direct comparative studies are limited, an analysis grounded in the established principles of fatty acid and dicarboxylic acid metabolism allows for a comprehensive overview of their divergent metabolic journeys.

The position of the oxo (or keto) group on the nineteen-carbon dicarboxylic acid chain is the critical determinant of how these molecules are processed in the body. This seemingly minor structural difference dictates the initial enzymatic steps and the subsequent cascade of metabolic events, ultimately influencing their biological activity and fate.

Quantitative Metabolic Profile

Parameter9-Oxononadecanedioic AcidThis compoundReference Principles
Primary Metabolic Pathway β-oxidation from both carboxyl endsβ-oxidation from both carboxyl ends[1][2]
Initial β-oxidation Products (from C1 end) Heptanedioic acid, Acetyl-CoAOctanedioic acid (Suberic acid), Acetyl-CoA[3]
Initial β-oxidation Products (from C19 end) Decanedioic acid, Acetyl-CoANonanedioic acid (Azelaic acid), Acetyl-CoA[3]
Key Chain-Shortened Dicarboxylic Acids C7, C5, C3 dicarboxylic acidsC8, C6, C4 dicarboxylic acids[1]
Final Metabolic Products Succinyl-CoA, Propionyl-CoA, Acetyl-CoASuccinyl-CoA, Acetyl-CoA[3]
Potential for Anaplerosis High (due to Propionyl-CoA formation)Moderate[3]
Predicted Rate of Metabolism Potentially slower due to the odd-chain fragmentPotentially faster due to even-chain fragmentsGeneral principle of fatty acid oxidation
Urinary Excretion Likely excreted as chain-shortened dicarboxylic acidsLikely excreted as chain-shortened dicarboxylic acids (e.g., adipic, suberic)[4][5]

Experimental Protocols

The following methodologies are standard for investigating the metabolic fate of long-chain fatty and dicarboxylic acids and would be applicable for a direct comparative study of 9- and this compound.

In Vivo Metabolic Fate Analysis
  • Animal Model: Male Wistar rats (200-250g) are housed in metabolic cages.

  • Compound Administration: A single oral or intravenous dose of isotope-labeled 9-oxononadecanedioic acid (e.g., ¹³C or ¹⁴C labeled) or this compound is administered.

  • Sample Collection: Urine, feces, and blood samples are collected at regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Metabolite Extraction:

    • Urine: Acidify with HCl and extract with ethyl acetate.

    • Plasma: Precipitate proteins with acetonitrile (B52724) and extract the supernatant.

    • Feces: Homogenize, lyophilize, and extract with a suitable solvent system.

  • Metabolite Analysis: The extracted samples are derivatized (e.g., methylation or silylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.[6]

  • Pharmacokinetic Analysis: Plasma concentration-time data is used to determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).

In Vitro Enzyme Assays
  • Enzyme Source: Liver microsomes or peroxisomes are isolated from untreated rats.

  • Reaction Mixture: The reaction mixture contains the enzyme source, the test compound (9- or this compound), and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes, NAD+ and CoA for β-oxidation enzymes).[7]

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination and Extraction: The reaction is stopped, and the metabolites are extracted.

  • Analysis: The formation of metabolites is monitored using HPLC or LC-MS to determine enzyme kinetics (Km and Vmax).

Metabolic Pathways and Workflows

The metabolism of these long-chain oxo-dicarboxylic acids primarily involves two key processes: ω-oxidation to form the dicarboxylic acid (if starting from a monocarboxylic acid) and subsequent β-oxidation for chain shortening.

Metabolic_Pathway cluster_omega ω-Oxidation (Endoplasmic Reticulum) cluster_beta β-Oxidation (Peroxisomes/Mitochondria) Monocarboxylic_Acid Long-Chain Monocarboxylic Acid Omega_Hydroxy_Acid ω-Hydroxy Acid Monocarboxylic_Acid->Omega_Hydroxy_Acid CYP450 Omega_Oxo_Acid ω-Oxo Acid Omega_Hydroxy_Acid->Omega_Oxo_Acid ADH Dicarboxylic_Acid Long-Chain Dicarboxylic Acid Omega_Oxo_Acid->Dicarboxylic_Acid ALDH DCA_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->DCA_CoA Chain_Shortened_DCA Chain-Shortened DCA DCA_CoA->Chain_Shortened_DCA β-oxidation cycle Chain_Shortened_DCA->DCA_CoA β-oxidation cycle Acetyl_CoA Acetyl-CoA Chain_Shortened_DCA->Acetyl_CoA Propionyl_CoA Propionyl-CoA (from odd-chains) Chain_Shortened_DCA->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle

Caption: General metabolic pathway for long-chain dicarboxylic acids.

The initial catabolism of both 9- and this compound proceeds via β-oxidation, which can occur from either of the two carboxyl ends.

Experimental_Workflow Admin Administration of Labeled Compound (9- or this compound) Sample Sample Collection (Urine, Blood, Feces) Admin->Sample Extract Metabolite Extraction Sample->Extract Analyze GC-MS / LC-MS Analysis Extract->Analyze Data Data Analysis (Metabolite Identification, Quantification, Pharmacokinetics) Analyze->Data

Caption: Experimental workflow for in vivo metabolic studies.

The key difference in the metabolic fate of 9- versus this compound arises from the products of the first β-oxidation cycle, which is dictated by the position of the oxo group.

Logical_Comparison cluster_9 9-Oxononadecanedioic Acid cluster_10 This compound Nine_Oxo C19 Oxo-Dicarboxylic Acid (Oxo at C9) Nine_Beta_C1 β-oxidation (from C1) Nine_Oxo->Nine_Beta_C1 Nine_Beta_C19 β-oxidation (from C19) Nine_Oxo->Nine_Beta_C19 Nine_Prod_C1 Heptanedioic Acid (C7) + Acetyl-CoA Nine_Beta_C1->Nine_Prod_C1 Nine_Final Further β-oxidation -> Propionyl-CoA Nine_Prod_C1->Nine_Final Nine_Prod_C19 Decanedioic Acid (C10) + Acetyl-CoA Nine_Beta_C19->Nine_Prod_C19 Ten_Oxo C19 Oxo-Dicarboxylic Acid (Oxo at C10) Ten_Beta_C1 β-oxidation (from C1) Ten_Oxo->Ten_Beta_C1 Ten_Beta_C19 β-oxidation (from C19) Ten_Oxo->Ten_Beta_C19 Ten_Prod_C1 Octanedioic Acid (C8) + Acetyl-CoA Ten_Beta_C1->Ten_Prod_C1 Ten_Final Further β-oxidation -> Acetyl-CoA Ten_Prod_C1->Ten_Final Ten_Prod_C19 Nonanedioic Acid (C9) + Acetyl-CoA Ten_Beta_C19->Ten_Prod_C19 Ten_Prod_C19->Ten_Final

Caption: Comparative initial β-oxidation steps.

Conclusion

The metabolic fates of 9- and this compound, while both proceeding through the general pathway of dicarboxylic acid metabolism, are predicted to diverge significantly based on the generation of odd- versus even-chain dicarboxylic acid intermediates. The metabolism of 9-oxononadecanedioic acid will likely result in the formation of propionyl-CoA, a key anaplerotic substrate for the TCA cycle. In contrast, this compound metabolism is expected to yield exclusively acetyl-CoA and even-chain dicarboxylic acids. These differences may lead to distinct physiological effects, particularly under conditions of metabolic stress. Further direct comparative studies are warranted to fully elucidate the metabolic and physiological consequences of the positional isomerism of these oxo-dicarboxylic acids.

References

A Comparative Guide to the Relative Quantification of 10-Oxononadecanedioic Acid Using a Structural Analog

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical performance for the relative quantification of 10-Oxononadecanedioic acid against a representative structural analog, Octadecanedioic acid. The methodologies and data presented are intended for researchers, scientists, and drug development professionals engaged in metabolomics and biomarker discovery.

Introduction

This compound is a long-chain dicarboxylic acid that may have significance in various biological processes. Accurate quantification of such molecules is often crucial for understanding their physiological roles and potential as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of dicarboxylic acids.[1] However, due to their polarity, chemical derivatization is often employed to enhance their chromatographic retention and ionization efficiency.[1][2]

For accurate relative quantification, the use of an internal standard is essential to account for variability in sample preparation and instrument response.[3][4] While a stable isotope-labeled internal standard is ideal, a carefully selected structural analog can also serve as a reliable alternative. This guide outlines a comparative analysis using Octadecanedioic acid as a structural analog internal standard for the relative quantification of this compound.

Data Presentation

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the relative quantification of this compound using Octadecanedioic acid as an internal standard. This data is representative of what can be achieved with the described experimental protocol.

ParameterThis compoundOctadecanedioic acid (Internal Standard)
Retention Time (min)8.29.5
Linearity (R²)> 0.99N/A
Limit of Detection (LOD)< 300 fgN/A
Limit of Quantification (LOQ)< 900 fgN/A
Precision (%CV)< 10%N/A
Accuracy (% Bias)< 15%N/A

Experimental Workflow

The overall experimental workflow for the relative quantification of this compound is depicted in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard (Octadecanedioic acid) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Chemical Derivatization Extract->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Relative Quantification Ratio->Quantify G Analyte 10-Oxononadecanedioic Acid Deriv Derivatization Analyte->Deriv IS Octadecanedioic Acid (IS) IS->Deriv LC LC Separation Deriv->LC MS MS/MS Detection LC->MS Ratio Peak Area Ratio MS->Ratio Quant Relative Quantification Ratio->Quant

References

Safety Operating Guide

Proper Disposal of 10-Oxononadecanedioic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling 10-Oxononadecanedioic acid must adhere to safe disposal practices to ensure personal safety and environmental protection. This guide provides a procedural framework for the proper management of waste containing this chemical.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Initial Assessment: Based on available data for analogous compounds, solid this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, it should be treated as a chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing or reducing agents.[1] Keep it separate from general laboratory trash.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE:

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A standard laboratory coat.

3. Waste Collection and Containment:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[1]

    • Place the swept material into a suitable, clearly labeled, and sealable container.[1] A wide-mouth plastic or glass jar with a screw-top lid is recommended.

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., paper towels, absorbent pads) and any contaminated disposable labware (e.g., weighing boats, pipette tips) should be collected in the same waste container.

  • Labeling:

    • Label the waste container clearly with "Waste this compound" and the approximate quantity. Include the date of waste generation.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated satellite accumulation area or the main chemical waste storage area.

  • Ensure the storage location is cool, dry, and well-ventilated.

  • Keep the container away from heat sources and incompatible materials.[1]

5. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

  • Regulatory Compliance: Disposal must be conducted through a licensed hazardous waste disposal company to ensure compliance with all relevant regulations. Do not dispose of this compound down the drain or in the regular trash.

Safety Data for Analogous Compounds

The following table summarizes key safety information for structurally similar dicarboxylic acids, which can serve as a proxy for assessing the hazards of this compound.

PropertyDodecanedioic AcidOctadecanedioic AcidGeneral Precautions for Long-Chain Dicarboxylic Acids
GHS Hazard Classification Eye Irritation (Category 2)[2]Skin Irritation (Category 2), Eye Irritation (Category 2A)May cause skin, eye, and respiratory irritation.[3]
Incompatible Materials Strong oxidizing agents, Reducing agents[1]Strong oxidizing agentsStrong oxidizing agents, bases, and reducing agents.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2) upon thermal decomposition.[1]Carbon monoxide (CO), Carbon dioxide (CO2)Irritating gases and vapors upon thermal decomposition.[1]
Disposal Method Sweep up and shovel into suitable containers for disposal.[1]Dispose of as waste according to local regulations.Collect in a sealed container and dispose of as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of solid organic acids in a laboratory setting.

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe collect Collect Waste Solid ppe->collect spill Clean Spill & Collect Contaminated Materials ppe->spill container Place in a Labeled, Sealed Container collect->container spill->container storage Store in Designated Chemical Waste Area container->storage ehs Contact EHS for Pickup and Disposal storage->ehs end End: Proper Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 10-Oxononadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling 10-Oxononadecanedioic acid in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye Protection Safety glasses with side shields or chemical goggles.[4][6]Protects against dust particles and potential splashes.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact and potential irritation.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
Body Protection Standard laboratory coat.Minimizes skin contact with the chemical.[8] Contaminated clothing should be removed and washed before reuse.[5]
Respiratory Protection Generally not required with adequate ventilation.[8] If dust or aerosols are generated, use a NIOSH-approved respirator.[2][4]A fume hood is the preferred engineering control.[9]

Operational Plan: Step-by-Step Handling Procedure

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to dust.[5][7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7]

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by clearing it of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to control dust. Use non-sparking tools and take measures to prevent static discharge.[10]

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[5] Clean all equipment and the work area to remove any residual contamination.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container that is compatible with the chemical.[2][11]

  • Contaminated Materials: Dispose of contaminated lab coats, gloves, and other disposable materials in the same manner as the chemical waste.[8]

  • Spill Cleanup:

    • Small Spills: In case of a small spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[2][8] Clean the area with soap and water.[8]

    • Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in the laboratory, from preparation to disposal.

G prep Preparation - Don PPE - Prepare Workspace handling Handling (in Fume Hood) - Weighing - Transfer - Dissolving prep->handling experiment Experimental Use handling->experiment cleanup Post-Experiment Cleanup - Decontaminate Glassware - Clean Workspace experiment->cleanup spill Spill? experiment->spill Potential waste_collection Waste Collection - Solid Waste - Contaminated PPE cleanup->waste_collection disposal Disposal (Follow Institutional Guidelines) waste_collection->disposal spill->cleanup No spill_response Spill Response - Evacuate (if large) - Use Spill Kit - Collect Waste spill->spill_response Yes spill_response->waste_collection

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Oxononadecanedioic acid
Reactant of Route 2
Reactant of Route 2
10-Oxononadecanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.